Tetrahydrouridine dihydrate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H20N2O8 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;dihydrate |
InChI |
InChI=1S/C9H16N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h4-8,12-15H,1-3H2,(H,10,16);2*1H2/t4-,5?,6-,7-,8-;;/m1../s1 |
InChI Key |
GYACORXUHASNNI-MXOGQYMBSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Mechanism of Tetrahydrouridine Dihydrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Tetrahydrouridine (B1681287) (THU) dihydrate, a potent inhibitor of cytidine (B196190) deaminase (CDA). This document is intended for researchers, scientists, and drug development professionals interested in the application of THU in combination therapies, particularly in the context of cancer and other diseases where cytidine analogs are employed.
Core Mechanism: Competitive Inhibition of Cytidine Deaminase
Tetrahydrouridine acts as a potent competitive inhibitor of cytidine deaminase (CDA), an enzyme crucial in the pyrimidine (B1678525) salvage pathway.[1] CDA catalyzes the hydrolytic deamination of cytidine and its analogs, such as the anticancer drugs decitabine (B1684300) and gemcitabine, converting them into inactive uridine (B1682114) counterparts.[2][3] This enzymatic inactivation significantly limits the oral bioavailability and therapeutic efficacy of these drugs.[2]
THU, as a transition-state analog of cytidine, binds tightly to the active site of CDA, effectively blocking the deamination of cytidine analogs.[1] This inhibition leads to a significant increase in the plasma concentration and half-life of co-administered drugs like decitabine, thereby enhancing their therapeutic effect.[2][3]
Quantitative Inhibition Data
The inhibitory potency of Tetrahydrouridine against cytidine deaminase has been quantified in various studies. The key parameters are summarized in the table below.
| Parameter | Value | Organism/System | Reference |
| Ki | 28–240 nM | - | [1] |
| IC50 | 152 µM | - |
Secondary Mechanism: CDA-Independent Cell Cycle Arrest
Emerging evidence suggests that Tetrahydrouridine possesses a secondary, CDA-independent mechanism of action involving the inhibition of cell proliferation. Studies have shown that THU can induce a G1 phase arrest in the cell cycle of certain cancer cell lines.[4][5][6] This effect is attributed to the downregulation of the E2F1 transcription factor, a key regulator of the G1/S transition.[4][5][7]
This dual mechanism of action suggests that THU may not only serve as a pharmacokinetic enhancer for cytidine analogs but also contribute directly to the overall anti-proliferative effect of the combination therapy.
Quantitative Data on Cell Cycle Effects
The following table summarizes the experimental conditions and observed effects of THU on the cell cycle.
| Cell Line | THU Concentration | Duration of Treatment | Observed Effect | Reference |
| MIAPaCa-2, H441, H1299 | 100 µM | 96 hours | Increased G1 phase, decreased S phase, and downregulation of E2F1 protein | [4][5][7] |
Pharmacokinetics of Tetrahydrouridine
The pharmacokinetic profile of Tetrahydrouridine has been investigated in preclinical models and in clinical trials in combination with decitabine.
Preclinical Pharmacokinetic Parameters in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (min) | Oral Bioavailability (%) | Reference |
| Intravenous (IV) | 100 | 814 | 73 | - | [1] |
| Oral (PO) | 30 | 3.1 | - | ~20 | [1] |
| Oral (PO) | 100 | 13.7 | 85 | ~20 | [1] |
| Oral (PO) | 300 | 20.8 | - | ~20 | [1] |
Pharmacokinetic Parameters of Co-administered Decitabine with THU
The co-administration of THU significantly enhances the pharmacokinetic profile of decitabine.
| Species | Decitabine Dose | THU Dose | Key Pharmacokinetic Observation | Reference |
| Mice | 0.4 mg/kg (oral) | - | AUCtotal: 8.45 min/µM | [3] |
| Mice | 0.4 mg/kg (oral) | 10 mg/kg (oral) | AUCtotal: 76.24 min/µM (9-fold increase) | [3] |
| Baboons | 200 mg/m2 (oral) | - | Median AUClast: 463 min/ng/mL | [3] |
| Baboons | 100 mg/m2 (oral) | 400 mg/m2 (oral) | Median AUClast: 2284 min/ng/mL | [3] |
| Humans (Sickle Cell Disease) | 0.16 mg/kg (oral) | 10 mg/kg (oral) | Cmax: 39–54 nM | [2][8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tetrahydrouridine
Caption: Dual mechanisms of Tetrahydrouridine action.
Experimental Workflow for Assessing THU's Effect on Cell Cycle
Caption: Workflow for cell cycle analysis using flow cytometry.
Key Experimental Protocols
Cytidine Deaminase (CDA) Inhibition Assay
A real-time fluorescence-based assay can be employed to measure CDA activity and its inhibition by THU. This assay utilizes a synthetic nucleoside analog that exhibits a change in fluorescence upon deamination by CDA.
Materials:
-
Recombinant human CDA
-
Fluorescent substrate (e.g., 5-benzo-2-furyl-2′-deoxycytidine)
-
Tetrahydrouridine (THU)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of THU in the assay buffer.
-
In a 96-well plate, add varying concentrations of THU.
-
Add the fluorescent substrate to each well.
-
Initiate the reaction by adding recombinant human CDA to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
The rate of change in fluorescence is proportional to the CDA activity.
-
Calculate the IC50 and Ki values by plotting the enzyme activity against the THU concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of THU on the cell cycle distribution of cultured cells.
Materials:
-
Cancer cell lines (e.g., MIAPaCa-2, H441)
-
Cell culture medium and supplements
-
Tetrahydrouridine (THU)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of THU (e.g., 100 µM) for a specified duration (e.g., 96 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for E2F1 Protein Expression
This protocol describes the detection and quantification of E2F1 protein levels in cells treated with THU.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against E2F1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against E2F1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of E2F1.
Conclusion
Tetrahydrouridine dihydrate exhibits a compelling dual mechanism of action. Its primary role as a potent competitive inhibitor of cytidine deaminase robustly enhances the pharmacokinetic profile and therapeutic efficacy of co-administered cytidine analog drugs. Furthermore, its ability to induce G1 cell cycle arrest through the downregulation of E2F1 presents a secondary, direct anti-proliferative effect. This multifaceted activity makes THU a valuable agent in combination therapies, warranting further investigation and clinical development. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in this endeavor.
References
- 1. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 6. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Tetrahydrouridine (THU) inhibits E2F1 at the protein level which is associated with the G1/S transition. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
Tetrahydrouridine Dihydrate: A Technical Guide to a Potent Cytidine Deaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrouridine (B1681287) (THU) dihydrate is a potent, competitive inhibitor of cytidine (B196190) deaminase (CDA), an enzyme crucial in the pyrimidine (B1678525) salvage pathway. CDA is responsible for the deamination and subsequent inactivation of several cytidine analog drugs, which are cornerstones in the treatment of various cancers and other diseases. By inhibiting CDA, Tetrahydrouridine enhances the bioavailability and therapeutic efficacy of these analogs, such as decitabine (B1684300) and gemcitabine. This technical guide provides an in-depth overview of Tetrahydrouridine dihydrate, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in clinical research. Detailed experimental protocols and data are presented to support its use in a research and drug development context.
Introduction
Cytidine analogs are a class of chemotherapeutic agents that act as antimetabolites, interfering with DNA and RNA synthesis and leading to cell death. However, their clinical utility is often limited by rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in the liver and gastrointestinal tract. This enzymatic degradation leads to poor oral bioavailability and a short plasma half-life, necessitating higher doses and intravenous administration, which can increase toxicity.
Tetrahydrouridine (THU) dihydrate is a synthetic pyrimidine nucleoside analog that acts as a potent competitive inhibitor of CDA.[1] By binding to the active site of CDA, THU prevents the deamination of cytidine analogs, thereby increasing their plasma concentrations, prolonging their half-life, and enhancing their therapeutic window. This guide explores the technical aspects of this compound as a CDA inhibitor.
Mechanism of Action
Tetrahydrouridine is a transition-state analog of cytidine and competitively blocks the active site of cytidine deaminase.[2] This inhibition prevents the conversion of cytidine analogs, such as decitabine and gemcitabine, into their inactive uridine (B1682114) counterparts. The primary mechanism is the protection of these active drugs from first-pass metabolism, which significantly increases their systemic exposure and allows for effective oral administration.
Beyond its role as a CDA inhibitor, Tetrahydrouridine has been observed to have a direct inhibitory effect on cell proliferation. This is achieved through the regulation of the cell cycle, specifically by causing an arrest at the G1/S checkpoint. This effect is mediated by the suppression of the E2F1 transcription factor at the protein level, a mechanism that appears to be independent of CDA expression levels.
Signaling Pathway of Cytidine Deaminase Inhibition
Caption: Mechanism of Tetrahydrouridine as a cytidine deaminase inhibitor.
E2F1-Mediated Cell Cycle Regulation by Tetrahydrouridine
Caption: Tetrahydrouridine's effect on the E2F1 signaling pathway.
Quantitative Data
Table 1: In Vitro Cytidine Deaminase Inhibition
| Compound | IC50 (µM) | Source |
| Tetrahydrouridine | 152 | [1][3] |
| Tetrahydrouridine | 113 | [4] |
| Tetrahydrouridine | 0.61 - 3.1 | [5] |
Table 2: Preclinical Pharmacokinetic Parameters of Tetrahydrouridine in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0–inf (µg·min/mL) | Oral Bioavailability (%) | Source |
| IV | 100 | - | - | 136 | - | [6] |
| PO | 30 | 0.5 | 45-105 | 20 | 15 | [6] |
| PO | 100 | 1.3 | 45-105 | 31 | 23 | [6] |
| PO | 300 | 3.5 | 45-105 | 48 | 16 | [6] |
Table 3: Clinical Pharmacokinetic Parameters of Tetrahydrouridine and Decitabine Combination
| Population | THU Dose | Decitabine Dose | Decitabine Cmax (nM) | Decitabine AUC (nM·h) | Source |
| Sickle Cell Disease Patients | 10 mg/kg PO | 0.16 mg/kg PO | ~50 | - | [7] |
| Healthy Participants (fasted males) | 750 mg PO | 15 mg PO | Higher vs fed | Higher vs fed | [8][9] |
| Healthy Participants (fed males) | 750 mg PO | 15 mg PO | Lower vs fasted | Lower vs fasted | [8][9] |
| Baboons (oral THU + DAC) | 400 mg/m² | 100 mg/m² | - | 9-fold increase vs DAC alone | [6] |
Table 4: Summary of Clinical Trials with Tetrahydrouridine
| Disease | Combination Agent | Dosing Regimen | Key Outcomes | Source |
| Sickle Cell Disease (Phase 1) | Decitabine | THU: 10 mg/kg PO; Decitabine: 0.01-0.16 mg/kg PO (2x/week for 8 weeks) | Increased fetal hemoglobin (HbF) by 4-9%; Increased total hemoglobin by 1.2-1.9 g/dL; Well-tolerated. | [7] |
| Advanced Solid Tumors (Phase 1) | 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd) | Dose-escalation of FdCyd with THU. | Established safety and tolerability. | [10][11] |
| Advanced Solid Tumors (Phase 2) | 5-Fluoro-2'-deoxycytidine (FdCyd) | FdCyd: 100 mg/m² IV; THU: 350 mg/m² IV (5 days/week for 2 weeks in 28-day cycles) | 3 partial responses out of 93 patients; Increased p16-expressing CTCs. | [12] |
| Chemorefractory Pancreatic Cancer (Pilot) | Decitabine | THU: ~10 mg/kg/day PO; Decitabine: ~0.2 mg/kg/day PO (5 consecutive days, then 2x/week) | Median overall survival of 3.1 months; Mild neutropenia. | [13] |
Experimental Protocols
Cytidine Deaminase Inhibition Assay
This protocol is adapted from a method to measure CDA activity in plasma.[13]
Materials:
-
Human plasma
-
0.1 M Tris/HCl buffer, pH 7.5
-
Cytidine solution
-
5-Fluorouridine (B13573) solution (internal standard)
-
This compound solution (inhibitor)
-
1 N Hydrochloric acid
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing 265 µL of 0.1 M Tris/HCl buffer (pH 7.5) and 25 µl of human plasma.
-
To test for inhibition, pre-incubate the plasma with varying concentrations of Tetrahydrouridine for a specified time at 37°C.
-
Initiate the reaction by adding cytidine to a final concentration of 4.1 mM and 5-fluorouridine to a final concentration of 0.381 mM.
-
Incubate the reaction mixture at 37°C for 4 hours.
-
Terminate the reaction by adding 50 µL of 1 N hydrochloric acid.
-
Analyze the samples by HPLC to quantify the amount of cytidine converted to uridine, using 5-fluorouridine as an internal standard for normalization.
-
Calculate the percentage of inhibition for each Tetrahydrouridine concentration and determine the IC50 value.
Caption: Experimental workflow for a cytidine deaminase inhibition assay.
Western Blot for E2F1 Protein Expression
This protocol outlines the general steps for detecting E2F1 protein levels in cell lysates after treatment with Tetrahydrouridine.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
1X SDS sample buffer
-
Sonicator
-
SDS-PAGE gel
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against E2F1
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
Procedure:
-
Culture cells to the desired confluency and treat with Tetrahydrouridine at the desired concentration and for the specified duration.
-
Wash the cells with 1X PBS and then lyse them by adding 1X SDS sample buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate to shear DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5 minutes, then centrifuge.
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against E2F1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent detection reagent and visualize the protein bands using an appropriate imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following Tetrahydrouridine treatment.
Materials:
-
Cultured cells treated with Tetrahydrouridine
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to fix and permeabilize the cells. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a well-characterized and potent inhibitor of cytidine deaminase. Its ability to protect cytidine analog drugs from metabolic inactivation has significant implications for cancer therapy and the treatment of other diseases like sickle cell disease. By increasing the oral bioavailability and prolonging the half-life of these drugs, Tetrahydrouridine allows for more convenient and potentially less toxic treatment regimens. Furthermore, its independent activity on cell cycle regulation adds another dimension to its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and utilize Tetrahydrouridine in their work. Further clinical investigation is warranted to fully elucidate the benefits of incorporating Tetrahydrouridine into various therapeutic strategies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. escholarship.org [escholarship.org]
- 6. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Intravenous 5-fluoro-2'-deoxycytidine administered with tetrahydrouridine increases the proportion of p16-expressing circulating tumor cells in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tetrahydrouridine Dihydrate: Chemical Properties, Structure, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrouridine (B1681287) (THU) dihydrate is a potent, synthetic pyrimidine (B1678525) nucleoside analogue with significant applications in pharmacology, primarily as an inhibitor of the enzyme cytidine (B196190) deaminase (CDA). This technical guide provides a comprehensive overview of the chemical properties, structure, and multifaceted mechanisms of action of Tetrahydrouridine dihydrate. It details its role in preventing the degradation of cytidine-based chemotherapeutic agents and its independent effects on cell cycle progression. This document is intended to serve as a detailed resource, providing quantitative data, in-depth experimental protocols, and visual representations of its signaling pathways to facilitate further research and drug development.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid. Its chemical structure consists of a tetrahydro-pyrimidine ring linked to a ribose sugar moiety. The presence of two water molecules in its hydrated form is crucial for its stability and solubility.
Quantitative Data
The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | [1] |
| Synonyms | THU dihydrate; NSC-112907 dihydrate | [2] |
| Molecular Formula | C₉H₂₀N₂O₈ | [2] |
| Molecular Weight | 284.26 g/mol | [2] |
| Purity | 99.86% | [2] |
| CAS Number | 18771-50-1 (anhydrous) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (402.85 mM; with ultrasonic) | [3] |
| DMSO | 100 mg/mL (351.79 mM; with ultrasonic) | [4] |
| Dimethyl formamide | ~16 mg/mL | [5] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [6] |
| In Solvent (-80°C) | -80°C | 6 months | [7] |
| In Solvent (-20°C) | -20°C | 1 month | [7] |
Mechanisms of Action
This compound exhibits a dual mechanism of action, making it a compound of significant interest in cancer therapy and other research areas. Its primary and most well-characterized role is as a potent inhibitor of cytidine deaminase. Additionally, it has been shown to independently regulate cell cycle progression.
Inhibition of Cytidine Deaminase (CDA)
Cytidine deaminase is a crucial enzyme in the pyrimidine salvage pathway that catalyzes the deamination of cytidine and its analogues, such as the chemotherapeutic agent gemcitabine, into inactive uridine (B1682114) derivatives.[8][9] This enzymatic inactivation is a major mechanism of resistance to these drugs. Tetrahydrouridine acts as a competitive inhibitor of CDA, effectively blocking the enzyme's active site and preventing the degradation of cytidine-based drugs.[3][7] This leads to increased plasma concentrations and enhanced therapeutic efficacy of co-administered drugs like decitabine (B1684300).[10]
Cell Cycle Regulation via E2F1 Suppression
Beyond its role as a CDA inhibitor, Tetrahydrouridine has been observed to inhibit cell proliferation by inducing cell cycle arrest at the G1/S transition, independent of CDA expression levels.[8][9] This effect is mediated through the suppression of the E2F1 transcription factor.[8] E2F1 is a key regulator of the cell cycle, promoting the transcription of genes necessary for DNA synthesis and S-phase entry. By downregulating E2F1, Tetrahydrouridine prevents cells from progressing through the cell cycle, thereby inhibiting their proliferation.[8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Cytidine Deaminase (CDA) Inhibition Assay
This protocol is adapted from a high-performance liquid chromatography (HPLC)-based method to measure CDA activity in plasma.[11]
Objective: To quantify the inhibitory effect of Tetrahydrouridine on CDA activity.
Materials:
-
Human plasma
-
This compound
-
Cytidine
-
5-Fluorouridine (B13573) (internal standard)
-
0.1 M Tris-HCl buffer (pH 7.5)
-
1 N Hydrochloric acid
-
HPLC system with a suitable column for nucleoside separation
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 265 µL of 0.1 M Tris-HCl buffer (pH 7.5).
-
Add 25 µL of human plasma to the buffer.
-
To test the inhibitory effect, pre-incubate the plasma-buffer mixture with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add cytidine to a final concentration of 4.1 mM and 5-fluorouridine to a final concentration of 0.381 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Terminate Reaction: Stop the reaction by adding 50 µL of 1 N hydrochloric acid.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amounts of cytidine and its deaminated product, uridine. The amount of uridine produced is indicative of CDA activity.
-
Data Analysis: Compare the CDA activity in the presence and absence of Tetrahydrouridine to determine the inhibitory concentration (e.g., IC50).
Cell Proliferation (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tetrahydrouridine on cell viability and proliferation.[12][13][14][15][16]
Objective: To determine the effect of Tetrahydrouridine on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIAPaCa-2, H441, H1299)[8]
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[12]
-
Cell Adherence: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM). Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the effect of Tetrahydrouridine on cell proliferation.
Flow Cytometry for Cell Cycle Analysis
This protocol describes the use of flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the effect of Tetrahydrouridine on the cell cycle distribution.[17][18][19][20][21]
Objective: To determine the phase of the cell cycle at which Tetrahydrouridine arrests cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with this compound at a desired concentration (e.g., 100 µM) for a specified time (e.g., 72 hours).[8]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases). Compare the cell cycle profiles of treated and untreated cells.
Western Blot for E2F1 Detection
This protocol details the detection of E2F1 protein levels by Western blotting in cells treated with Tetrahydrouridine.[11][22][23][24][25][26]
Objective: To determine if Tetrahydrouridine treatment affects the protein expression of E2F1.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against E2F1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Tetrahydrouridine as described in the cell cycle analysis protocol. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against E2F1 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the E2F1 signal to the loading control to determine the relative change in E2F1 protein expression.
Conclusion
This compound is a versatile molecule with significant potential in therapeutic applications. Its well-established role as a cytidine deaminase inhibitor provides a clear strategy for enhancing the efficacy of existing chemotherapeutic agents. Furthermore, its independent activity on cell cycle regulation through the suppression of E2F1 opens new avenues for its use as a standalone or combination therapy. The detailed chemical data and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further explore and harness the full potential of this promising compound.
References
- 1. Tetrahydrouridine | C9H16N2O6 | CID 29243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine (dihydrate) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 9. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. The effect of inhibition of cytidine deaminase by tetrahydrouridine on the utilization of deoxycytidine and 5-bromodeoxycytidine for deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Flow Cytometry Protocol [sigmaaldrich.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. DNA Damage Signals through Differentially Modified E2F1 Molecules To Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad.com [bio-rad.com]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
The Genesis of a CDA Shield: A Technical History of Tetrahydrouridine
An In-Depth Guide for Researchers and Drug Development Professionals on the Discovery and History of Tetrahydrouridine (B1681287) as a Cytidine (B196190) Deaminase Inhibitor
Abstract
Tetrahydrouridine (THU) stands as a pivotal molecule in the landscape of chemotherapy, primarily recognized for its potent and specific inhibition of the enzyme cytidine deaminase (CDA). This enzyme plays a critical role in the pyrimidine (B1678525) salvage pathway and is notorious for inactivating cytidine analogue drugs, a cornerstone of many anticancer regimens. This technical guide delves into the discovery, history, and biochemical characterization of Tetrahydrouridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its journey from a laboratory curiosity to a clinically significant pharmacologic tool. We will explore the seminal experiments that defined its mechanism of action, present a consolidated view of its inhibitory kinetics, and detail the experimental protocols that paved the way for its application. Furthermore, we will visualize the intricate signaling pathways it modulates and trace its clinical development, offering a complete portrait of this indispensable CDA inhibitor.
Introduction
Cytidine deaminase (CDA) is a zinc-dependent enzyme that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively.[1] While essential for maintaining cellular nucleotide pools through the pyrimidine salvage pathway, CDA's activity poses a significant challenge in cancer therapy.[2] Many potent chemotherapeutic agents, such as cytarabine (B982) (Ara-C) and gemcitabine, are cytidine analogues that are rapidly catabolized and inactivated by CDA, thereby limiting their therapeutic efficacy.[3]
The search for a potent CDA inhibitor led to the discovery and characterization of Tetrahydrouridine (THU). THU is a transition-state analogue inhibitor that effectively blocks the active site of CDA, preventing the deamination of its substrates.[3] This inhibitory action has been instrumental in enhancing the bioavailability and therapeutic window of numerous cytidine-based drugs. This guide provides a detailed chronicle of THU's scientific journey.
Discovery and Early History
The synthesis of Tetrahydrouridine was first reported by A.R. Hanze in a 1967 publication in the Journal of the American Chemical Society. While this initial report focused on the chemical synthesis, the crucial discovery of its biological activity as a potent inhibitor of cytidine deaminase was detailed in a 1973 paper by G.M. Cooper and S. Greer in Molecular Pharmacology. This seminal work laid the foundation for understanding THU's potential in chemotherapy.
The 1970s marked the beginning of THU's clinical evaluation. Recognizing the rapid inactivation of the anti-leukemic drug cytarabine (Ara-C) by CDA, researchers initiated clinical trials to investigate the co-administration of THU with Ara-C in patients with acute leukemia.[4][5] These early studies demonstrated that THU could significantly increase the plasma half-life of Ara-C, allowing for the use of lower doses of the chemotherapeutic agent while maintaining therapeutic efficacy.[5] A notable Phase I trial published in 1979 detailed the administration of THU in combination with Ara-C, establishing a dosing regimen for further studies.[5]
Mechanism of Action and Biochemical Properties
Tetrahydrouridine functions as a potent competitive inhibitor of cytidine deaminase.[3] Its structure mimics the tetrahedral transition state of the cytidine deamination reaction, allowing it to bind tightly to the active site of the enzyme. This binding prevents the natural substrate, cytidine or its analogues, from accessing the catalytic site, thereby inhibiting their deamination.
Quantitative Inhibition Data
The inhibitory potency of Tetrahydrouridine against cytidine deaminase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe its efficacy. Below is a summary of reported values from various sources.
| Parameter | Value (nM) | Species/Enzyme Source | Reference(s) |
| IC50 | 113 | Not Specified | [3] |
| Ki | 100 - 400 | Not Specified | [3] |
Experimental Protocols
The characterization of Tetrahydrouridine as a CDA inhibitor relied on robust enzymatic assays. The foundational methods involved spectrophotometric monitoring of the deamination of cytidine to uridine.
Spectrophotometric Assay for Cytidine Deaminase Activity (Adapted from Cooper and Greer, 1973)
This protocol describes a classic method for determining CDA activity, which can be adapted to measure the inhibitory effects of compounds like THU.
Principle: Cytidine deaminase catalyzes the conversion of cytidine to uridine. This reaction is accompanied by a decrease in absorbance at 282 nm. The rate of this absorbance change is proportional to the enzyme activity.
Reagents:
-
Phosphate (B84403) Buffer (0.1 M, pH 7.5)
-
Cytidine stock solution (10 mM in water)
-
Cytidine Deaminase enzyme preparation (e.g., partially purified from a tissue source)
-
Tetrahydrouridine stock solution (for inhibition studies)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and cytidine substrate to a final volume of 1 ml. The final concentration of cytidine is typically in the range of 0.1-1.0 mM.
-
For inhibition assays, add varying concentrations of Tetrahydrouridine to the reaction mixture.
-
Equilibrate the cuvette at a constant temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the cytidine deaminase enzyme preparation.
-
Immediately begin monitoring the decrease in absorbance at 282 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
To determine the IC50 value of THU, plot the percentage of inhibition against the logarithm of the THU concentration and fit the data to a sigmoidal dose-response curve.
-
The Ki value can be determined using a Lineweaver-Burk plot by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor.
Experimental Workflow for Determining THU Inhibition
Caption: Workflow for determining the inhibitory kinetics of THU on CDA.
Role in Signaling and Metabolic Pathways
Tetrahydrouridine's primary impact is on the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases and nucleosides from the degradation of DNA and RNA.
The Pyrimidine Salvage Pathway and THU's Point of Intervention
Caption: The pyrimidine salvage pathway and the inhibitory action of THU.
By inhibiting CDA, THU prevents the conversion of cytidine and its analogues to their corresponding uridine forms. This has two major consequences:
-
Increased Bioavailability of Cytidine Analogues: For drugs like cytarabine and gemcitabine, THU prevents their premature degradation, leading to higher plasma concentrations and prolonged half-lives.
-
Alteration of Nucleotide Pools: The inhibition of CDA can lead to an accumulation of cytidine and its phosphorylated derivatives, while potentially reducing the pools of uridine and its derivatives that are derived from the salvage of cytidine.
Clinical Development and Applications
The primary clinical application of Tetrahydrouridine has been as a "pharmacological enhancer" or "chemosensitizer" for cytidine analogue chemotherapies.
Combination Therapy with Cytarabine (Ara-C)
As mentioned, the earliest clinical trials in the 1970s focused on combining THU with Ara-C for the treatment of acute myeloid leukemia (AML).[4][5] These studies established the principle that CDA inhibition could significantly improve the pharmacokinetic profile of Ara-C. While this combination did not become a standard of care, it provided a crucial proof-of-concept for the development of other CDA inhibitors and combination therapies.
Combination Therapy with Decitabine (B1684300)
More recently, THU has been investigated in combination with the hypomethylating agent decitabine. Decitabine, a deoxycytidine analogue, is also a substrate for CDA. Oral formulations of decitabine have been developed in combination with a CDA inhibitor to improve oral bioavailability and reduce inter-patient variability in drug exposure.
Logical Flow of THU's Therapeutic Rationale
Caption: The therapeutic rationale for using THU in combination therapy.
Conclusion
Tetrahydrouridine has a rich history that exemplifies the principles of rational drug design and combination therapy. From its initial synthesis and subsequent discovery as a potent CDA inhibitor, THU has played a vital role in our understanding of pyrimidine metabolism and its importance in cancer treatment. The ability of THU to shield valuable chemotherapeutic agents from enzymatic degradation has paved the way for improved treatment strategies and the development of novel CDA inhibitors. As our understanding of cancer biology and drug metabolism continues to evolve, the lessons learned from the story of Tetrahydrouridine will undoubtedly continue to inform the development of more effective and targeted cancer therapies.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Cytidine deaminase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Therapy of refractory/relapsed acute leukemia with cytosine arabinoside plus tetrahydrouridine (an inhibitor of cytidine deaminase)--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I evaluation of tetrahydrouridine combined with cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian of Potency: Tetrahydrouridine Dihydrate's Critical Role in Preventing Cytidine Analogue Deamination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) analogues represent a cornerstone in the therapeutic arsenal (B13267) against various malignancies and other diseases. Their efficacy, however, is often severely hampered by a natural metabolic process: deamination. This reaction, catalyzed by the enzyme cytidine deaminase (CDA), converts these potent therapeutic agents into inactive or less active uridine (B1682114) analogues, significantly reducing their bioavailability and therapeutic window. Tetrahydrouridine (B1681287) (THU), a potent inhibitor of CDA, has emerged as a critical partner in combination therapies, effectively shielding cytidine analogues from this metabolic inactivation. This technical guide provides a comprehensive overview of the mechanism of action of THU, its quantitative impact on CDA inhibition, detailed experimental protocols for assessing its activity, and its role in the context of relevant signaling pathways.
The Challenge: Cytidine Analogue Deamination
Cytidine analogues, such as decitabine (B1684300), cytarabine, and gemcitabine, are structurally similar to the natural nucleoside cytidine and can thus interfere with nucleic acid synthesis and other cellular processes.[1][2] However, the enzyme cytidine deaminase, highly expressed in the gut, liver, and some tumors, rapidly deaminates these analogues, converting them into their corresponding uridine counterparts.[3][4] This enzymatic conversion is a major mechanism of drug resistance and a significant obstacle to achieving therapeutic concentrations of the active drug.[5][6]
The Solution: Tetrahydrouridine as a Cytidine Deaminase Inhibitor
Tetrahydrouridine is a synthetic pyrimidine (B1678525) nucleoside analogue that acts as a potent and competitive inhibitor of cytidine deaminase.[7][8] By binding to the active site of CDA, THU prevents the deamination of cytidine analogues, thereby increasing their plasma half-life, oral bioavailability, and overall therapeutic efficacy.[4][9] This protective role allows for more consistent and sustained drug exposure, which is crucial for the efficacy of many cytidine-based therapies.
Quantitative Analysis of Tetrahydrouridine's Inhibitory Activity
The potency of THU as a CDA inhibitor has been quantified in numerous studies. The following table summarizes key inhibitory constants (IC50 and Ki values) for THU and another well-characterized CDA inhibitor, zebularine, for comparison.
| Inhibitor | Parameter | Value (µM) | Cell/Enzyme Source | Reference(s) |
| Tetrahydrouridine | IC50 | 113 | Not Specified | [10] |
| IC50 | 152 | Not Specified | [7] | |
| Ki | 0.1, 0.4 | Not Specified | [10] | |
| Ki | 0.53 ± 0.10 | Recombinant human CDA | [11] | |
| Ki | 0.95 ± 0.16 | Recombinant human CDA | [11] | |
| Ki | 1.4 ± 0.2 | Recombinant human CDA | [11] | |
| Zebularine | Ki | 0.95 | Not Specified | [12] |
| Ki | 2 | Cell-free assay | [13] | |
| Ki | 2.02 ± 0.51 | Recombinant human CDA | [11] |
Signaling Pathways and Experimental Workflows
The co-administration of THU with cytidine analogues directly impacts the downstream signaling pathways targeted by these drugs. For instance, in the case of decitabine, a DNA methyltransferase (DNMT) inhibitor, THU's protection from deamination ensures that more active drug is available to inhibit DNMT1, leading to DNA hypomethylation and re-expression of tumor suppressor genes.[3][14][15]
Decitabine Metabolism and DNMT1 Inhibition Pathway
Caption: Metabolic pathway of oral decitabine and its inhibition of DNMT1, highlighting the role of THU.
Experimental Workflow for Assessing CDA Inhibition
Caption: A generalized experimental workflow for determining the inhibitory activity of THU on CDA.
Detailed Experimental Protocols
In Vitro Cytidine Deaminase (CDA) Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining CDA activity.[16][17][18]
Materials:
-
Recombinant human cytidine deaminase (CDA)
-
Cytidine or a cytidine analogue (e.g., cytarabine) as substrate
-
Tetrahydrouridine dihydrate (THU)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading in the UV range (e.g., 282 nm)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the cytidine analogue substrate in the reaction buffer.
-
Prepare a stock solution of THU in the reaction buffer.
-
Prepare a working solution of CDA in the reaction buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
-
Set up the Reaction:
-
In a UV-transparent cuvette, add the reaction buffer.
-
Add the desired concentration of THU (for the inhibited reaction) or an equivalent volume of buffer (for the uninhibited control).
-
Add the cytidine analogue substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the CDA enzyme solution to the cuvette to start the reaction.
-
Immediately start monitoring the decrease in absorbance at a specific wavelength (e.g., around 282 nm for the conversion of cytidine to uridine) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for both the inhibited and uninhibited reactions.
-
Determine the percentage of inhibition for each THU concentration.
-
Plot the percentage of inhibition against the THU concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[19]
-
Quantification of Decitabine and its Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of decitabine and its deaminated metabolite in plasma samples from preclinical or clinical studies.[9][20][21][22][23]
Materials:
-
Plasma samples
-
Decitabine and its corresponding uridine analogue standard
-
Internal standard (e.g., a stable isotope-labeled version of decitabine)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, use a solid-phase extraction (SPE) method to extract the analytes from the plasma.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant or the eluted sample from the SPE cartridge onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for decitabine, its metabolite, and the internal standard should be used for quantification.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the standards.
-
Quantify the concentrations of decitabine and its metabolite in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.
-
Conclusion
This compound plays an indispensable role in modern chemotherapy by protecting potent cytidine analogue drugs from enzymatic inactivation by cytidine deaminase. This in-depth technical guide has provided a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of THU. The provided diagrams illustrate the critical interplay between drug metabolism, cellular signaling, and the experimental approaches used to investigate these processes. For researchers, scientists, and drug development professionals, a thorough understanding of THU's function is paramount for the rational design of more effective and durable cancer therapies. The continued investigation and application of CDA inhibitors like THU will undoubtedly lead to improved clinical outcomes for patients treated with cytidine analogue-based regimens.
References
- 1. [Metabolism, mechanism of action and resistance to cytotoxic nucleoside analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrouridine, cytidine deaminase inhibitor (CAS 18771-50-1) (ab142080/1671) [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytidine deaminase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. escholarship.org [escholarship.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis [mdpi.com]
- 17. Cytidine deaminase levels in cultured mammalian cell lines measured by the growth tests and enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytidine and dCMP Deaminases-Current Methods of Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of decitabine administered as a 3-h infusion to patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Research Applications of Tetrahydrouridine Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrouridine (B1681287) (THU) dihydrate is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA), a critical component of the pyrimidine (B1678525) salvage pathway. By preventing the deamination and subsequent inactivation of cytidine analogues, THU has emerged as a valuable tool in basic and preclinical research, primarily in the field of oncology. Its co-administration with chemotherapeutic agents such as gemcitabine (B846) and decitabine (B1684300) significantly enhances their bioavailability and therapeutic efficacy. Emerging evidence also points to a novel, CDA-independent mechanism of action for THU, involving the induction of cell cycle arrest. This technical guide provides an in-depth overview of the fundamental research applications of Tetrahydrouridine dihydrate, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
Tetrahydrouridine (THU) is a synthetic pyrimidine nucleoside analogue that acts as a powerful and competitive inhibitor of cytidine deaminase (CDA)[1][2]. CDA is responsible for the deamination of cytidine and its analogues, converting them into their corresponding uridine (B1682114) forms. This enzymatic conversion is a major pathway for the inactivation of several important anticancer drugs, including gemcitabine and decitabine[1][3]. By inhibiting CDA, THU effectively shields these drugs from metabolic degradation, thereby increasing their plasma concentration, extending their half-life, and ultimately enhancing their cytotoxic effects against cancer cells[1][3].
Beyond its well-established role as a CDA inhibitor, recent research has uncovered a fascinating dual mechanism of action for THU. Studies have shown that THU can independently inhibit cell proliferation by inducing cell cycle arrest at the G1/S checkpoint[4]. This effect is mediated through the suppression of the E2F1 transcription factor, a key regulator of cell cycle progression[4]. This CDA-independent activity suggests that THU may have broader applications in cancer therapy than previously understood.
This guide will explore both facets of THU's activity, providing researchers with the foundational knowledge and practical tools to effectively utilize this compound in their studies.
Mechanisms of Action
Inhibition of Cytidine Deaminase (CDA)
The primary and most well-characterized mechanism of action of Tetrahydrouridine is its potent inhibition of cytidine deaminase[1][2][3]. CDA is a key enzyme in the pyrimidine salvage pathway that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. Many nucleoside analogue drugs used in chemotherapy, such as gemcitabine and decitabine, are structurally similar to cytidine and are therefore substrates for CDA. The deamination of these drugs by CDA renders them inactive, significantly limiting their therapeutic efficacy[1][3].
THU acts as a competitive inhibitor, binding to the active site of CDA with high affinity and preventing the binding of its natural substrates and drug analogues[3]. This inhibition leads to a significant increase in the plasma concentration and half-life of co-administered cytidine analogue drugs, resulting in greater exposure of tumor cells to the active therapeutic agent[5].
dot
CDA-Independent Cell Cycle Arrest
Intriguingly, recent studies have revealed that Tetrahydrouridine possesses anticancer activity that is independent of its role as a CDA inhibitor. THU has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest at the G1/S transition phase[4]. This effect is attributed to the downregulation of the E2F1 transcription factor protein[4].
The Retinoblastoma (Rb)-E2F signaling pathway is a critical regulator of the cell cycle. In its hypophosphorylated state, Rb binds to E2F1, repressing the transcription of genes necessary for S-phase entry. Upon phosphorylation by cyclin-dependent kinases (CDKs), Rb releases E2F1, allowing for the transcription of target genes and progression through the cell cycle. By suppressing E2F1 protein levels, THU effectively blocks this progression, leading to an accumulation of cells in the G1 phase and a reduction in cell proliferation[4].
dot
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory and synergistic effects of Tetrahydrouridine.
| Parameter | Value | Source |
| IC50 for Cytidine Deaminase | 152 µM | [2] |
| Cell Line (Pancreatic Cancer) | Gemcitabine IC50 (Alone) | Gemcitabine IC50 (+100 µM THU) | Fold Increase in Sensitivity | Source |
| BxPC-3 | ~25 µM | ~12 µM | ~2.1 | [1] |
| H441 | ~1 µM | ~0.23 µM | ~4.4 | [1] |
| MIAPaCa-2 | ~10 µM | ~4.5 µM | ~2.2 | [6] |
| H1299 | ~0.8 µM | ~0.35 µM | ~2.3 | [6] |
| Drug Combination | Effect on Pharmacokinetics | Source |
| Oral Decitabine + Oral THU | Extended decitabine absorption time, widened concentration-time profile, and increased exposure time. | [5] |
Experimental Protocols
In Vitro Cytidine Deaminase (CDA) Inhibition Assay
This protocol is adapted from methodologies used to assess the activity of cytidine deaminases and their inhibition.
Materials:
-
Recombinant human cytidine deaminase
-
Cytidine (substrate)
-
This compound (inhibitor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 282 nm
Procedure:
-
Prepare a stock solution of cytidine in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the cytidine solution, and the different concentrations of THU. Include a control well with no inhibitor.
-
Initiate the reaction by adding a fixed amount of recombinant human cytidine deaminase to each well.
-
Immediately measure the change in absorbance at 282 nm over time. The deamination of cytidine to uridine results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value of THU for CDA.
dot
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the effect of Tetrahydrouridine on the cell cycle of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]
- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of Cytidine Deaminase in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) deaminase (CDA) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. Beyond its physiological role, CDA plays a pivotal part in the metabolism of several clinically important anticancer drugs that are cytidine analogs. This technical guide provides an in-depth overview of CDA's function in drug metabolism, its clinical significance, and methods for its characterization.
Core Function in Drug Metabolism
CDA primarily influences the pharmacokinetics and pharmacodynamics of cytidine analog drugs through deamination, which can lead to either activation or inactivation of the compound. Understanding the enzymatic activity of CDA is therefore critical for optimizing drug efficacy and minimizing toxicity.
Key Drug Substrates
CDA metabolizes a range of cytidine analog chemotherapeutics. The nature of this interaction determines the drug's ultimate fate and activity.
-
Gemcitabine (B846): This deoxycytidine analog is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] CDA rapidly deaminates gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), significantly limiting its therapeutic window.[1][2]
-
Cytarabine (B982) (ara-C): A key drug in the treatment of acute myeloid leukemia (AML), cytarabine is also a substrate for CDA.[3] Deamination by CDA converts cytarabine to the inactive arabinosyluracil (ara-U).[4]
-
Capecitabine (B1668275): An oral prodrug of 5-fluorouracil (B62378) (5-FU), capecitabine undergoes a three-step conversion to its active form. The second step involves the conversion of 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) to 5'-deoxy-5-fluorouridine (5'-DFUR) by CDA, which is an activation step.[5][6][7][8]
-
Decitabine and Azacitidine: These hypomethylating agents, used in the treatment of myelodysplastic syndromes, are susceptible to inactivation by CDA.
Quantitative Data on CDA-Drug Interactions
The efficiency of CDA-mediated drug metabolism can be quantified through enzyme kinetic parameters and inhibitor constants.
Enzyme Kinetics
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Drug Substrate | Km (µM) | Vmax |
| Gemcitabine | 95.7[9] | Not consistently reported |
| Cytarabine | Not consistently reported | Not consistently reported |
| Deoxycytidine (natural substrate) | 46.3[9] | Not consistently reported |
Vmax values are often dependent on the specific experimental conditions and enzyme source, leading to variability in reported values.
Inhibitor Potency
Inhibitors of CDA are being investigated to prevent the rapid inactivation of cytidine analog drugs, thereby enhancing their therapeutic efficacy. The potency of these inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Inhibitor | IC50 (µM) | Ki (nM) |
| Tetrahydrouridine (THU) | 0.152[6] | Not consistently reported |
| Zebularine | Not consistently reported | Not consistently reported |
Signaling and Metabolic Pathways
CDA is a key enzyme in the pyrimidine salvage pathway, which is essential for nucleotide metabolism. The metabolism of cytidine analog drugs is intricately linked to this pathway.
Experimental Protocols
Characterizing the role of CDA in the metabolism of a specific drug requires robust experimental protocols.
In Vitro CDA Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure CDA activity in tissue or cell lysates.
Materials:
-
CDA Assay Buffer
-
CDA Substrate (e.g., cytidine)
-
Fluorometric detection reagent kit
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in CDA Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add CDA Assay Buffer, the sample lysate, and the CDA substrate. Include a no-substrate control for each sample to measure background fluorescence.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Add the fluorometric detection reagent according to the manufacturer's instructions. This reagent typically reacts with the ammonia (B1221849) produced during the deamination reaction.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Calculation: Subtract the background fluorescence from the sample readings and calculate CDA activity based on a standard curve generated with known concentrations of ammonia.
Drug Metabolism Assay in Cancer Cell Lines
This protocol outlines a general workflow to assess the metabolism of a cytidine analog drug in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Cytidine analog drug
-
CDA inhibitor (e.g., tetrahydrouridine)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cancer cell line to the desired confluency in appropriate cell culture flasks or plates.
-
Drug Treatment: Treat the cells with the cytidine analog drug at various concentrations and time points. Include control groups with vehicle only and with the drug plus a CDA inhibitor.
-
Sample Collection: At each time point, collect both the cell culture medium and the cell pellets.
-
Metabolite Extraction:
-
Medium: Precipitate proteins from the medium (e.g., with methanol) and centrifuge. Collect the supernatant.
-
Cells: Lyse the cells and extract intracellular metabolites using a suitable solvent (e.g., methanol/acetonitrile/water mixture). Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites from both the medium and cell lysates using a validated LC-MS/MS method to quantify the parent drug and its metabolites (e.g., the deaminated product).
-
Data Analysis: Determine the rate of drug metabolism by calculating the formation of the metabolite over time. Compare the metabolism in the presence and absence of the CDA inhibitor to confirm the role of CDA.
References
- 1. uhs.nhs.uk [uhs.nhs.uk]
- 2. Can cytidine deaminase be used as predictive biomarker for gemcitabine toxicity and response? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Effect of Tetrahydrouridine Dihydrate on the S-Phase of the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA). While traditionally studied for its role in preventing the degradation of cytidine analogue chemotherapeutics like gemcitabine, recent research has unveiled a direct role for THU in the regulation of the cell cycle, independent of its CDA inhibitory function. This guide provides an in-depth analysis of the mechanism by which tetrahydrouridine dihydrate impacts the S-phase of the cell cycle, with a focus on its effect on the G1/S checkpoint.
Evidence suggests that in specific cancer cell lines, THU can induce a decrease in the proportion of cells in the S-phase, corresponding with an increase in the G1-phase population.[1][2] This S-phase reduction is attributed to the suppression of the E2F1 transcription factor, a key regulator of the G1/S transition.[1] This document summarizes the quantitative data from pivotal studies, details the experimental protocols used to elicit these findings, and provides visual representations of the associated pathways and workflows.
Quantitative Data Summary
The following table summarizes the effects of a 3-day treatment with 100 µM Tetrahydrouridine (THU) on the cell cycle distribution of various human carcinoma cell lines. Data is presented as the percentage of cells in each phase of the cell cycle. The experiments demonstrate a significant decrease in the S-phase population in THU-sensitive cell lines.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Change in S Phase (%) |
| MIAPaCa-2 | Control | 55.2 ± 1.5 | 34.8 ± 0.7 | 10.0 ± 0.8 | N/A |
| THU (100 µM) | 62.9 ± 1.2 | 28.8 ± 0.5 | 8.3 ± 0.7 | -6.0 ± 0.5 | |
| H441 | Control | 60.1 ± 2.1 | 29.9 ± 1.1 | 10.0 ± 1.0 | N/A |
| THU (100 µM) | 67.2 ± 1.5 | 24.1 ± 0.8 | 8.7 ± 0.7 | -5.8 ± 0.8 | |
| H1299 | Control | 58.7 ± 2.5 | 31.3 ± 1.8 | 10.0 ± 0.7 | N/A |
| THU (100 µM) | 68.1 ± 1.3 | 23.8 ± 1.5 | 8.1 ± 0.2 | -7.5 ± 1.5 |
Data derived from Funamizu et al., 2012.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Funamizu et al., 2012.[2]
Cell Culture and Tetrahydrouridine Treatment
-
Cell Lines: Human pancreatic carcinoma (MIAPaCa-2) and lung carcinoma (H441, H1299) cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
THU Preparation and Treatment: Tetrahydrouridine (Calbiochem) was stored as a sterile powder at -20°C.[3] A stock solution was prepared by dissolving the powder in sterile distilled water. For experiments, the stock solution was diluted in culture medium to a final concentration of 100 µM.[2]
Cell Cycle Analysis via Flow Cytometry
-
Cell Seeding: Cells were seeded in 10 cm culture dishes at a density that would ensure approximately 60% confluency at the time of treatment.
-
Treatment: 12 hours post-seeding, the culture medium was replaced with fresh medium containing 100 µM THU or a vehicle control. Cells were incubated for 3 days.
-
Cell Harvesting and Fixation:
-
Cells were dissociated using a solution of 0.25% trypsin-EDTA.
-
The detached cells were transferred to 15 mL conical tubes and washed three times with ice-cold Phosphate Buffered Saline (PBS).
-
Cells were fixed by resuspending the pellet in 70% ethanol (B145695) and incubating overnight at 4°C.
-
-
Staining and Analysis:
-
The fixed cells were washed with PBS to remove the ethanol.
-
Cells were resuspended in a PBS solution containing 0.1% Triton X-100, RNase A, and propidium (B1200493) iodide (PI) for simultaneous permeabilization and staining of DNA and removal of RNA.
-
The stained cells were analyzed on a flow cytometer to determine the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for E2F1 Expression
-
Cell Treatment and Lysis: Cells were treated with 100 µM THU or a vehicle control for 96 hours. Whole-cell lysates were prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with a solution of 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for E2F1 overnight at 4°C.
-
After washing with TBS-T, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, was used to ensure equal protein loading.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing THU's impact on the cell cycle.
Signaling Pathway Diagram
Caption: THU suppresses E2F1, leading to G1/S checkpoint arrest.
References
- 1. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 3. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols: Solubility of Tetrahydrouridine Dihydrate in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA), which plays a crucial role in the metabolism of several cytotoxic nucleoside analogs used in cancer therapy, such as cytarabine (B982) (Ara-C) and gemcitabine. By inhibiting CDA, THU can increase the bioavailability and efficacy of these chemotherapeutic agents. This document provides detailed information on the solubility of tetrahydrouridine dihydrate in dimethyl sulfoxide (B87167) (DMSO) and water, along with standardized protocols for solubility determination. Understanding the solubility characteristics of THU is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Data Presentation: Solubility of this compound
The solubility of this compound can vary between suppliers and is influenced by factors such as the purity of the compound and the experimental conditions. The following table summarizes the reported solubility data in DMSO and water.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100[1][2] | 351.79 | Requires sonication to achieve complete dissolution.[1][2] |
| ~10 | ~35.18 | Reported by a different supplier. | |
| Water | 100[3] | 402.85 | May require sonication.[3] |
| 200[4] | 805.7 | ||
| Soluble to 100 mM (~24.8 mg/mL)[5] | 100 | ||
| PBS (pH 7.2) | ~5 | ~17.59 |
Note: The molecular weight of this compound is 284.26 g/mol .[1] The molecular weight of anhydrous tetrahydrouridine is 248.2 g/mol .[6] Calculations for molar concentration should be based on the specific form of the compound used. It is always recommended to perform in-house solubility testing.
Mechanism of Action: Inhibition of Cytidine Deaminase
Tetrahydrouridine acts as a competitive inhibitor of cytidine deaminase (CDA).[2][3] CDA is an enzyme responsible for the deamination of cytidine and its analogs, converting them into inactive uridine (B1682114) derivatives. By binding to the active site of CDA, THU prevents the breakdown of chemotherapeutic agents like gemcitabine, thereby enhancing their anti-tumor activity.[7]
Caption: Mechanism of action of Tetrahydrouridine (THU).
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to suspend the powder.
-
Sonication: Place the tube in a water bath sonicator. Sonicate the mixture for 10-15 minutes, or until the solid is completely dissolved.[1][2] The solution should be clear and free of any visible particulates.
-
Sterilization (Optional): If required for cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (e.g., pH 1.2, 4.5, 6.8) for biopharmaceutical classification[9]
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and 0.45 µm filters
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., purified water or a specific pH buffer) to each vial.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium.[9] The time to reach equilibrium should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining undissolved solid.
-
Dilution: Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of tetrahydrouridine in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.
Caption: Workflow for solubility determination.
Concluding Remarks
The solubility of this compound is a key parameter for its use in research and drug development. While it exhibits high solubility in DMSO, sonication is often required. Its aqueous solubility is also substantial, though values can vary. The provided protocols offer standardized methods for preparing stock solutions and determining solubility. Researchers should consider the specific form of tetrahydrouridine (anhydrous vs. dihydrate) and perform their own solubility assessments as part of good laboratory practice.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 四氢尿苷 Potent competitive inhibitor of cytidine deaminase. Also available as a 100 mM solution in H2O. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tetrahydrouridine, cytidine deaminase inhibitor (CAS 18771-50-1) (ab142080/1671) [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. who.int [who.int]
Application Notes and Protocols for Tetrahydrouridine (THU) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the correct dosage of Tetrahydrouridine (B1681287) (THU) for in vivo studies. The protocols and data presented are intended to assist in the effective design and execution of animal studies involving THU as a cytidine (B196190) deaminase (CDA) inhibitor.
Mechanism of Action
Tetrahydrouridine is a potent competitive inhibitor of the enzyme cytidine deaminase (CDA)[1][2][3]. CDA is highly expressed in the gut and liver and is responsible for the rapid metabolism and inactivation of cytidine analogs, such as the DNA methyltransferase 1 (DNMT1) inhibitor decitabine (B1684300) (DAC)[4][5]. By inhibiting CDA, THU increases the oral bioavailability, extends the absorption time, and enhances the systemic exposure of co-administered cytidine analogs[4][5]. This allows for more sustained and effective therapeutic concentrations, often with reduced peak-level toxicity[4][5].
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies utilizing THU.
Table 1: Tetrahydrouridine Dosage in Murine Models
| Co-administered Drug | THU Dosage (mg/kg) | Route of Administration | Mouse Strain | Key Findings | Reference |
| Decitabine (DAC) | 167 | Oral Gavage | CD-1 | Increased DAC plasma concentration ~10-fold. Severe toxicity observed in females at 1.0 mg/kg DAC + 167 mg/kg THU. | [6][7] |
| Decitabine (DAC) | 167 | Oral Gavage | CD-1 | Extended DAC absorption time and increased total exposure (AUC). | [4] |
| Decitabine (DAC) | 10 and 170 | Oral Gavage | Not Specified | THU pre-treatment increased DAC plasma exposure and shifted the metabolite profile. | [8] |
| Gemcitabine | Not specified in vivo | - | - | In vitro studies showed THU sensitizes pancreatic and lung carcinoma cells to gemcitabine. | [1][9] |
| Decitabine (DAC) | 10 | Subcutaneous | BALB/c nu/nu | Used in combination with 0.1 mg/kg DAC in a preclinical pancreatic cancer model. | [10] |
Table 2: Tetrahydrouridine Dosage in Non-Human Primate Models
| Co-administered Drug | THU Dosage (mg/m²) | THU Dosage (mg/kg) | Route of Administration | Animal Model | Key Findings | Reference |
| Decitabine (DAC) | 400 | 20 | Oral Gavage | Baboon | Increased oral bioavailability and decreased interindividual variability of DAC. | [4] |
| Decitabine (DAC) | 40 | 2 | Oral Gavage | Baboon | Less effective at increasing DAC concentrations compared to 400 mg/m². | [4] |
Experimental Protocols
General Workflow for an In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study involving the co-administration of THU and a cytidine analog.
Protocol for Oral Administration of THU and Decitabine in Mice
This protocol is based on methodologies described in published studies[4][6][7].
Materials:
-
Tetrahydrouridine (THU)
-
Decitabine (DAC)
-
Vehicle for THU (e.g., sterile water)
-
Vehicle for DAC (e.g., 50mM KH₂PO₄ buffer)
-
CD-1 mice
-
Oral gavage needles
-
Syringes
-
Anesthetic (e.g., 70% CO₂/30% O₂)
-
Blood collection tubes (pre-treated with THU solution to prevent ex vivo degradation of DAC)
Procedure:
-
Preparation of Dosing Solutions:
-
Dissolve THU in sterile water to the desired concentration (e.g., 16.7 mg/mL for a 167 mg/kg dose at a volume of 10 mL/kg).
-
Dissolve DAC in 50mM KH₂PO₄ buffer to the desired concentration (e.g., 0.1 mg/mL for a 1.0 mg/kg dose at a volume of 10 mL/kg).
-
Prepare vehicle solutions for control groups.
-
-
Animal Dosing:
-
Administer the THU solution or its vehicle to the mice via oral gavage at a dose volume of 10 mL/kg, based on the most recent body weight.
-
Wait for a specified time interval, typically 60 minutes ± 5 minutes[4][6].
-
Administer the DAC solution or its vehicle via oral gavage at a dose volume of 10 mL/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 90, 120, and 180 minutes post-DAC administration), anesthetize the animals.
-
Collect blood samples via intracardiac puncture into tubes containing a small amount of concentrated THU solution (e.g., 10 μL of a 10 mg/mL solution) to inhibit any residual CDA activity in the collected blood.
-
-
Toxicity Monitoring:
-
Throughout the study, monitor the animals for clinical signs of toxicity, including changes in body weight, food consumption, and overall health.
-
In long-term studies, conduct regular clinical pathology and histopathology analyses. Be aware that severe toxicity, particularly in females, has been reported at higher doses of DAC combined with THU[6][7].
-
Dose Determination and Considerations
Calculating the correct dosage of THU is critical for achieving the desired pharmacological effect without inducing unnecessary toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic oral toxicity study of decitabine in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic oral toxicity study of Decitabine (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Tetrahydrouridine Pre-dosing on Absorption, Metabolism, and Excretion of Decitabine in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 10. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Tetrahydrouridine Dihydrate and Gemcitabine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The combination of Tetrahydrouridine (THU), a potent inhibitor of cytidine (B196190) deaminase (CDA), and the chemotherapeutic agent gemcitabine (B846) presents a promising strategy in cancer research.[1][2][3][4] Gemcitabine, a nucleoside analog, is a cornerstone in the treatment of various cancers, including pancreatic, lung, and bladder cancer.[5][6] Its efficacy, however, is often limited by its rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in many tumors.[1][3][7]
Tetrahydrouridine directly counteracts this resistance mechanism by competitively inhibiting CDA, thereby preventing the deamination of gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[1][4][8] This inhibition leads to a prolonged half-life and increased intracellular concentration of the active forms of gemcitabine (dFdCDP and dFdCTP), ultimately enhancing its cytotoxic effects.[1][4][9]
Interestingly, recent studies have revealed a dual mechanism of action for THU. Beyond its role as a CDA inhibitor, THU has been shown to independently inhibit cell proliferation in certain cancer cell lines.[1][2][4] This CDA-independent activity is attributed to THU's ability to induce a G1 phase cell cycle arrest by suppressing the E2F1 transcription factor, a key regulator of the G1/S transition.[1][2][4][10] This dual action suggests that the combination of THU and gemcitabine may be effective even in tumors with low CDA expression.[1][4]
The synergistic or additive effects of combining Tetrahydrouridine with gemcitabine have been demonstrated in various cancer cell lines, leading to a significant reduction in the half-maximal inhibitory concentration (IC50) of gemcitabine.[1][4] This potentiation of gemcitabine's activity makes the combination an attractive area of investigation for overcoming chemoresistance and improving therapeutic outcomes.
Data Presentation
The following table summarizes the quantitative data on the effect of Tetrahydrouridine on the IC50 of gemcitabine in various human cancer cell lines.
| Cell Line | Cancer Type | CDA mRNA Expression | Gemcitabine IC50 (µM) | Gemcitabine + 100 µM THU IC50 (µM) | Fold Increase in Sensitivity | Reference |
| BxPC-3 | Pancreatic Carcinoma | High | 0.040 ± 0.005 | 0.019 ± 0.002 | ~2.1 | [1] |
| H441 | Lung Carcinoma | High | 0.220 ± 0.020 | 0.050 ± 0.009 | ~4.4 | [1] |
| MIAPaCa-2 | Pancreatic Carcinoma | Low | 0.025 ± 0.003 | 0.011 ± 0.001 | ~2.3 | [1] |
| H1299 | Lung Carcinoma | Low | 0.010 ± 0.001 | 0.006 ± 0.001 | ~1.7 | [1] |
| Panc-1 | Pancreatic Carcinoma | Low | 0.012 ± 0.002 | 0.011 ± 0.002 | ~1.1 | [1] |
| H322 | Lung Carcinoma | Low | 0.015 ± 0.002 | 0.013 ± 0.002 | ~1.2 | [1] |
Experimental Protocols
Cell Culture and Maintenance
-
Culture cancer cell lines (e.g., BxPC-3, MIAPaCa-2, H441) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Drug Preparation
-
Gemcitabine Stock Solution (10 mM): Dissolve gemcitabine hydrochloride in sterile phosphate-buffered saline (PBS) to a final concentration of 10 mM. Filter-sterilize the solution and store aliquots at -20°C.
-
Tetrahydrouridine Dihydrate Stock Solution (100 mM): Dissolve this compound in sterile PBS to a final concentration of 100 mM. Filter-sterilize and store aliquots at -20°C.
-
Prepare fresh dilutions of each drug in the complete growth medium for each experiment.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13]
-
Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere for 12-24 hours.
-
Treat the cells with serial dilutions of gemcitabine (e.g., starting from 100 µM) with or without a fixed concentration of Tetrahydrouridine (e.g., 100 µM). Include untreated control wells.
-
Incubate the plates for 96 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium (B1200493) iodide (PI) staining methods.[14][15][16][17]
-
Seed cells in 6-well plates and treat with Tetrahydrouridine (e.g., 100 µM) for the desired time (e.g., 72 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for E2F1
This is a general protocol for western blotting.[10][18][19][20]
-
Treat cells with Tetrahydrouridine (e.g., 100 µM) for 96 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against E2F1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Visualizations
Caption: Gemcitabine metabolism and the inhibitory action of Tetrahydrouridine.
Caption: CDA-independent mechanism of Tetrahydrouridine on cell cycle.
Caption: General experimental workflow for studying the combination effect.
References
- 1. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Oral Administration of Tetrahydrouridine with Decitabine for Non-Cytotoxic Epigenetic Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oral administration of the deoxycytidine analog decitabine (B1684300) in combination with the cytidine (B196190) deaminase (CDA) inhibitor tetrahydrouridine (B1681287) (THU), also known as cedazuridine (B1668773), represents a significant advancement in epigenetic therapy. This combination overcomes the primary limitation of oral decitabine – its rapid degradation by CDA in the gut and liver. By inhibiting CDA, THU increases the oral bioavailability and extends the half-life of decitabine, allowing for a low-dose, sustained exposure profile.[1][2] This "non-cytotoxic" epigenetic modulation focuses on depleting DNA methyltransferase 1 (DNMT1) to alter gene expression and cellular differentiation, rather than inducing direct cell death.[1][3][4] These protocols and notes provide a comprehensive guide for researchers utilizing this combination for epigenetic studies in various disease models. The fixed-dose combination of decitabine and cedazuridine is approved by the FDA for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) under the brand name INQOVI®.[5]
Mechanism of Action: A Synergistic Approach to Epigenetic Regulation
Decitabine, a hypomethylating agent, functions by incorporating into DNA and trapping DNMT1, leading to its degradation.[3][6] This depletion of DNMT1 results in the hypomethylation of DNA, which can lead to the re-expression of silenced tumor suppressor genes and genes involved in cellular differentiation.[1][7] However, decitabine is susceptible to rapid inactivation by CDA. Tetrahydrouridine is a potent inhibitor of CDA, and its co-administration with decitabine protects decitabine from first-pass metabolism, thereby enhancing its systemic exposure and allowing for effective oral delivery.[1][3][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of oral tetrahydrouridine and decitabine.
Table 1: Pharmacokinetic Parameters of Oral Decitabine with Tetrahydrouridine
| Study Population | Decitabine Dose (oral) | THU/Cedazuridine Dose (oral) | Decitabine Cmax (nM) | Decitabine AUC | Reference |
| Sickle Cell Disease Patients | 0.08 mg/kg | 10 mg/kg | 9 - 21 | - | [10] |
| Sickle Cell Disease Patients | 0.16 mg/kg | 10 mg/kg | 39 - 54 | - | [10] |
| MDS/CMML Patients | 35 mg | 100 mg | - | Equivalent to IV decitabine 20 mg/m² | [5][11] |
| Healthy Participants | - | - | Higher in females and fasted state | Higher in females and fasted state | [12] |
Table 2: Pharmacodynamic Effects of Oral Decitabine with Tetrahydrouridine
| Study Population | Decitabine Dose (oral) | THU/Cedazuridine Dose (oral) | Change in DNMT1 Protein | Change in LINE-1 Methylation | Clinical Outcome | Reference |
| Sickle Cell Disease Patients | 0.16 mg/kg | 10 mg/kg | >75% decrease in PBMCs | ~10% decrease | 4-9% increase in HbF | [9] |
| MDS/CMML Patients | 35 mg | 100 mg | - | ≤1% difference compared to IV | 60% overall response rate | [11] |
| Non-human primates | - | - | - | ~20% decrease in HBG promoter | Increased fetal hemoglobin | [2] |
Table 3: Dosing Regimens from Clinical Trials
| Indication | Decitabine Dose (oral) | THU/Cedazuridine Dose (oral) | Dosing Schedule | Clinical Trial Identifier | Reference |
| Sickle Cell Disease | 0.01 - 0.16 mg/kg | 10 mg/kg | Twice a week for 8 weeks | NCT01685515 | [9][13] |
| Lymphoid Malignancies | ~0.2 mg/kg | ~10 mg/kg | Twice a week on consecutive days | - | [4] |
| MDS/CMML | 35 mg | 100 mg | Days 1-5 of a 28-day cycle | NCT02103478, NCT03306264 | [5][11] |
| Acute Myeloid Leukemia (unfit) | 35 mg | 100 mg | Days 1-5 of a 28-day cycle (with Venetoclax) | NCT04746235 | [14] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Tetrahydrouridine and Decitabine in a Preclinical Mouse Model
This protocol is adapted from methodologies described for preclinical studies.[15]
Materials:
-
Tetrahydrouridine (THU)
-
Decitabine (DAC)
-
Vehicle for THU (e.g., sterile water with 1.3% sodium bicarbonate)
-
Vehicle for DAC (e.g., 5% potassium phosphate (B84403) buffer in saline)
-
Oral gavage needles
-
Syringes
-
Analytical balance
-
pH meter
Procedure:
-
Drug Preparation:
-
Prepare the THU solution at the desired concentration (e.g., 16.7 mg/mL) in its vehicle. Ensure complete dissolution.
-
Prepare a stock solution of decitabine (e.g., 2 mg/mL) in its vehicle. Adjust the pH to approximately 6.9.
-
Prepare the final dosing solutions of decitabine by diluting the stock solution with the appropriate vehicle to achieve the desired concentrations (e.g., 0.02, 0.04, 0.1 mg/mL).
-
Prepare vehicle-only solutions for control groups.
-
-
Animal Dosing:
-
House mice individually and allow for acclimatization.
-
Administer the THU solution or its vehicle via oral gavage at a fixed dose (e.g., 167 mg/kg).
-
Wait for a specified period (e.g., 60 minutes ± 5 minutes) to allow for the inhibition of CDA.[15]
-
Administer the decitabine solution or its vehicle via oral gavage at the desired dose (e.g., 0.2, 0.4, or 1.0 mg/kg).
-
The dosing volume for both administrations should be consistent (e.g., 10 mL/kg).
-
-
Dosing Schedule:
-
Administer the combination on two consecutive days per week for the duration of the study (e.g., up to 9 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of toxicity.
-
Collect blood samples at specified time points for pharmacokinetic analysis of decitabine.
-
Collect tissues or cells of interest at the end of the study for pharmacodynamic analysis (e.g., DNMT1 levels, DNA methylation).
-
Protocol 2: Pharmacodynamic Analysis of DNMT1 Depletion and DNA Methylation
This protocol outlines the general steps for assessing the epigenetic effects of the treatment.
A. DNMT1 Protein Quantification by Flow Cytometry (adapted from[3])
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a primary antibody specific for DNMT1, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity of the DNMT1 signal to quantify protein levels.
B. LINE-1 Methylation Analysis by Pyrosequencing (adapted from[3])
-
DNA Extraction: Extract genomic DNA from PBMCs or other target cells.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers specific for the LINE-1 repetitive element.
-
Pyrosequencing: Perform pyrosequencing on the PCR products to quantify the percentage of methylation at specific CpG sites within the LINE-1 element.
Concluding Remarks
The oral combination of tetrahydrouridine and decitabine provides a powerful tool for epigenetic research and therapy. By enabling a non-cytotoxic, metronomic dosing schedule, this approach allows for sustained DNMT1 depletion and subsequent modulation of the epigenome. The protocols and data presented here serve as a foundational resource for designing and executing studies aimed at exploring the therapeutic potential of this innovative drug combination in a variety of disease contexts. Researchers should carefully consider the specific dosing regimens and analytical methods most appropriate for their experimental models and scientific questions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
- 4. A Pilot Clinical Trial of Oral Tetrahydrouridine/Decitabine for Non-Cytotoxic Epigenetic Therapy of Chemo-resistant Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Subchronic oral toxicity study of Decitabine (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydrouridine Dihydrate in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, vaso-occlusion, and severe organ damage.[1] A key therapeutic strategy is to increase the production of fetal hemoglobin (HbF), which interferes with HbS polymerization and ameliorates the clinical manifestations of the disease.[2][3][4][5] The gene responsible for HbF production, the gamma-globin gene (HBG), is epigenetically silenced after birth by mechanisms including DNA methylation, primarily mediated by DNA methyltransferase 1 (DNMT1).[2][3][5][6]
Decitabine (B1684300), a hypomethylating agent, can inhibit DNMT1 and reactivate HBG expression, leading to increased HbF levels.[3][7] However, its clinical utility is limited by rapid inactivation in the body by the enzyme cytidine (B196190) deaminase (CDA).[2][3][5] Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of CDA.[2][5] This document outlines the protocol for the combined oral administration of Tetrahydrouridine dihydrate and decitabine to safely induce HbF in patients with sickle cell disease, based on the findings of a randomized, placebo-controlled Phase 1 clinical trial (NCT01685515).[2][3][5]
Mechanism of Action
The combination of Tetrahydrouridine and decitabine leverages a synergistic effect to achieve non-cytotoxic epigenetic gene regulation. THU acts as a pharmacokinetic enhancer for decitabine.[8] By inhibiting CDA, THU prevents the rapid deamination and inactivation of orally administered decitabine, thereby increasing its bioavailability and half-life.[2][3][5] This allows for the use of very low, non-cytotoxic doses of decitabine to effectively deplete DNMT1 in hematopoietic stem cells during the S-phase of the cell cycle.[2][5][6] The sustained, low-level exposure to decitabine leads to the hypomethylation of the HBG promoter, reactivation of fetal hemoglobin gene expression, and a subsequent increase in HbF-containing red blood cells (F-cells).[2][7]
Caption: Signaling pathway of THU and Decitabine in Sickle Cell Disease.
Experimental Protocol: Phase 1 Clinical Trial (NCT01685515)
This protocol is based on the single-blind, randomized, placebo-controlled, dose-escalating Phase 1 clinical trial.[2][5]
1. Patient Population:
-
Adult patients with sickle cell disease at risk of early death despite standard-of-care.[2]
2. Study Design:
-
Patients were randomized (3:2) to receive either the Tetrahydrouridine-decitabine combination or a placebo.[2]
-
The study consisted of five cohorts of five patients each.[2]
-
Treatment was administered twice a week for 8 weeks, followed by a 4-week follow-up period.[2]
3. Drug Administration:
-
Tetrahydrouridine (THU): A fixed oral dose of 10 mg/kg was administered.[2][5]
-
Decitabine: Oral decitabine was administered after the THU dose. The decitabine dose was escalated in each cohort: 0.01, 0.02, 0.04, 0.08, and 0.16 mg/kg.[2][5]
4. Primary Endpoint:
-
The primary endpoint was the incidence of grade 3 or higher non-hematologic toxicity.[2]
5. Secondary and Exploratory Endpoints:
-
Pharmacokinetics of decitabine.
-
Pharmacodynamic effects, including DNMT1 protein levels in peripheral blood mononuclear cells and CpG methylation.[2]
-
Efficacy measures, including changes in fetal hemoglobin (HbF), total hemoglobin, and the percentage of F-cells.[2]
References
- 1. Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
- 4. Drug Therapies for the Management of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
- 7. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application of Tetrahydrouridine in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA). In the context of non-small cell lung cancer (NSCLC), THU serves as a crucial adjuvant in therapeutic strategies, primarily by preventing the degradation of cytidine analog chemotherapeutics like decitabine (B1684300). This combination therapy is being actively investigated, often alongside immune checkpoint inhibitors, to enhance anti-tumor efficacy. These notes provide an overview of THU's application in NSCLC research, including quantitative data from preclinical studies and detailed experimental protocols.
Mechanism of Action
Tetrahydrouridine's primary role in NSCLC treatment is to enhance the therapeutic efficacy of cytidine analogs, such as decitabine. Cytidine deaminase, an enzyme often abundant in the liver and gastrointestinal tract, rapidly metabolizes and inactivates these drugs, limiting their oral bioavailability and therapeutic window.[1] THU, by inhibiting CDA, increases the plasma concentration and prolongs the half-life of drugs like decitabine.[1][2]
Decitabine is a hypomethylating agent that inhibits DNA methyltransferase 1 (DNMT1).[3][4] The depletion of DNMT1 leads to the re-expression of tumor suppressor genes that have been silenced by DNA hypermethylation, a common epigenetic alteration in NSCLC.[2] This can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, epigenetic modulation by decitabine can enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint inhibitors like pembrolizumab (B1139204) or nivolumab.[3] Clinical trials are underway to evaluate the safety and efficacy of combining THU and decitabine with pembrolizumab in patients with advanced NSCLC.[5][6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical research on the use of Tetrahydrouridine in combination therapies for NSCLC.
Table 1: In Vivo Efficacy of THU in Combination with Decitabine/5-Azacytidine and Anti-PD1 Therapy in a Syngeneic Mouse Model of NSCLC
| Treatment Group | Median Survival (days) | Notes |
| PBS (Vehicle) | 40 | Control group. |
| THU-Dec/5Aza | 60 | THU-Dec/5Aza produced a >2-fold extension of median survival versus Dec or 5Aza alone.[3] |
| Anti-PD1 | 64 | Anti-PD1 monotherapy showed a similar median survival to the THU-Dec/5Aza group.[3] |
| THU-Dec/5Aza + Anti-PD1 | Cures | The combination therapy resulted in the cure of the treated mice.[3] |
Data from Kang et al., J Clin Oncol 36, 2018 (suppl; abstr e14545)[3]
Table 2: In Vivo Tumor Regression in a Humanized Patient-Derived Xenograft (PDX) Model of NSCLC
| Treatment Group | Final Tumor Weight (g) | Notes |
| PBS (Vehicle) | 2.06 | Control group. |
| THU-Dec/5Aza | 0.39 | Significant tumor regression compared to the vehicle control.[3] |
| Nivolumab (Anti-PD1) | 0.54 | Nivolumab monotherapy also showed significant tumor regression.[3] |
| THU-Dec/5Aza + Nivolumab | 0.21 | The combination therapy resulted in the greatest tumor regression.[3] |
Data from Kang et al., J Clin Oncol 36, 2018 (suppl; abstr e14545)[3]
Table 3: Immunomodulatory Effects of THU-Dec/5Aza and Nivolumab Combination Therapy in a Humanized PDX Model
| Parameter | Fold Increase vs. PBS | p-value |
| Tumor Infiltrating Lymphocytes (TILs) | >5-fold | < 0.01 |
| IFNγ Expression in Tumor | 3.8-fold | < 0.01 |
| Granzyme B Expression in Tumor | 4.2-fold | < 0.01 |
| Perforin Expression in Tumor | 3.6-fold | < 0.01 |
Data from Kang et al., J Clin Oncol 36, 2018 (suppl; abstr e14545)[3]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of Tetrahydrouridine in NSCLC research. These protocols are synthesized from established methodologies and specific details from the cited literature.
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of THU, decitabine, or their combination on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Tetrahydrouridine (THU)
-
Decitabine
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of THU, decitabine, and a combination of both in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Calculate the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for DNMT1 Depletion
This protocol is for assessing the effect of THU and decitabine on the protein levels of DNMT1 in NSCLC cells.
Materials:
-
NSCLC cell lines
-
6-well cell culture plates
-
THU and Decitabine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-DNMT1
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed NSCLC cells in 6-well plates and treat with THU, decitabine, or the combination for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the DNMT1 signal to the β-actin signal.
-
Protocol 3: In Vivo Humanized Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and treating a humanized PDX model of NSCLC to evaluate the efficacy of THU in combination with other agents.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived NSCLC tumor tissue
-
Human peripheral blood mononuclear cells (PBMCs)
-
Matrigel
-
THU, Decitabine, Nivolumab (or other anti-PD1 antibody)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Surgically implant a small fragment of patient-derived NSCLC tumor tissue subcutaneously into the flank of an immunodeficient mouse.
-
Allow the tumor to grow to a palpable size.
-
-
Humanization:
-
Once the tumor is established, inject human PBMCs intravenously or intraperitoneally to reconstitute a human immune system in the mouse.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, THU+Decitabine, Nivolumab, THU+Decitabine+Nivolumab).
-
Administer drugs according to the specified dosages and schedule. For example, THU (10 mg/kg) and Decitabine (0.1 mg/kg) administered three times a week, and Nivolumab (5 mg/kg) administered every five days.[3]
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for weight, histology, and immune cell infiltration (e.g., by immunohistochemistry or flow cytometry).
-
Visualizations
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Intravenous 5-fluoro-2′-deoxycytidine administered with tetrahydrouridine increases the proportion of p16-expressing circulating tumor cells in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of DNA methyltransferase 1 (DNMT1) and multidrug resistance-associated proteins in 2-methoxyestradiol-induced cytotoxicity in EC109/Taxol cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Facebook [cancer.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cytidine Deaminase Activity in the Presence of Tetrahydrouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) deaminase (CDA) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively.[1] This enzymatic activity is not only vital for maintaining nucleotide pools for DNA and RNA synthesis but also plays a significant role in the metabolism of various cytidine analog drugs used in chemotherapy, such as gemcitabine (B846) and cytarabine.[2][3] The inactivation of these drugs by CDA is a major mechanism of chemoresistance.[4]
Tetrahydrouridine (THU) is a potent and well-characterized competitive inhibitor of CDA.[2][5] By blocking the active site of CDA, THU can prevent the degradation of cytidine analog drugs, thereby enhancing their therapeutic efficacy.[2][3] Therefore, the accurate assessment of CDA activity in the presence of THU is paramount for the development of novel cancer therapeutics and for understanding the mechanisms of drug resistance.
These application notes provide detailed protocols for assessing CDA activity, with a specific focus on characterizing the inhibitory effects of THU. The methodologies described are applicable to a wide range of biological samples, including cell extracts and purified enzymes.
Principle of the Assay
The most common methods for determining CDA activity are spectrophotometric assays. These assays are based on the change in ultraviolet (UV) absorbance as cytidine is converted to uridine.[1] Cytidine has a higher molar absorptivity at certain wavelengths (e.g., 282 nm) than uridine. Therefore, CDA activity can be continuously monitored by measuring the decrease in absorbance over time.[1]
To assess the inhibitory effect of THU, the assay is performed in the presence of varying concentrations of the inhibitor. By measuring the CDA activity at different THU concentrations, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of THU required to reduce CDA activity by 50%.
Data Presentation
Quantitative Data on Tetrahydrouridine (THU) Inhibition of Cytidine Deaminase (CDA)
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell Line/Source | Reference |
| Tetrahydrouridine (THU) | Cytidine Deaminase (CDA) | Not Specified | 152 | - | Not Specified | |
| Tetrahydrouridine (THU) | Cytidine Deaminase (CDA) | Not Specified | 113 | - | Not Specified | [6] |
| 3-deazauridine | Cytidine Deaminase (CDA) | Not Specified | - | 19 | Not Specified | [7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and the source of the enzyme.
Experimental Protocols
Spectrophotometric Assay for CDA Activity and THU Inhibition
This protocol describes a direct spectrophotometric method to determine CDA activity and the inhibitory potential of THU.
Materials:
-
Spectrophotometer capable of UV absorbance measurements (e.g., 282 nm)
-
96-well UV-transparent microplates
-
Recombinant or purified Cytidine Deaminase (CDA) or cell/tissue lysates
-
Cytidine (substrate)
-
Tetrahydrouridine (THU) (inhibitor)
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.5[1]
-
Nuclease-free water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cytidine in nuclease-free water. The final concentration in the assay will typically be in the range of the enzyme's Km value.
-
Prepare a stock solution of THU in nuclease-free water.
-
Dilute the CDA enzyme or cell lysate to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup for CDA Activity (without inhibitor):
-
In a UV-transparent microplate well, add the following in order:
-
Assay Buffer
-
Cytidine solution
-
Nuclease-free water (to bring the final volume to 200 µL)
-
-
Initiate the reaction by adding the CDA enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 282 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).[1] Record readings at regular intervals (e.g., every 30 seconds).
-
-
Assay Setup for THU Inhibition:
-
Prepare a serial dilution of THU in nuclease-free water.
-
In separate wells of the microplate, add the following in order:
-
Assay Buffer
-
Cytidine solution
-
Varying concentrations of THU solution
-
Nuclease-free water (to bring the volume to a consistent level before adding the enzyme)
-
-
Pre-incubate the enzyme with the THU for a short period (e.g., 5-10 minutes) at the assay temperature.
-
Initiate the reaction by adding the CDA enzyme solution.
-
Monitor the absorbance at 282 nm as described in step 2.
-
-
Controls:
-
No-enzyme control: Replace the enzyme solution with Assay Buffer to determine the rate of non-enzymatic cytidine degradation.
-
No-substrate control: Replace the cytidine solution with nuclease-free water to measure any background changes in absorbance.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀): Determine the initial linear rate of absorbance change per minute (ΔAbs/min) from the kinetic reads.
-
Calculate CDA activity: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient difference between cytidine and uridine at the measurement wavelength to convert the change in absorbance to the amount of product formed per unit time.
-
Determine the IC50 of THU:
-
Calculate the percentage of CDA activity at each THU concentration relative to the activity in the absence of the inhibitor (100% activity).
-
Plot the percentage of CDA activity against the logarithm of the THU concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of CDA-mediated chemoresistance and its inhibition by THU.
Caption: Experimental workflow for determining the IC50 of THU for CDA.
Caption: Logical relationship between CDA activity, THU, and drug efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytidine deaminase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Cytidine and deoxycytidylate deaminase inhibition by uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Arrest Induced by Tetrahydrouridine Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA). While traditionally studied in combination with cytidine analogs like gemcitabine (B846) to prevent their inactivation, recent research has unveiled a CDA-independent mechanism by which THU itself can inhibit cell proliferation.[1][2] This activity is attributed to its ability to induce cell cycle arrest, making it a compound of interest for cancer research and drug development.
This application note provides a detailed protocol for analyzing the effects of Tetrahydrouridine on the cell cycle of cancer cell lines using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: Tetrahydrouridine-Induced Cell Cycle Arrest
Beyond its role as a CDA inhibitor, Tetrahydrouridine has been shown to independently suppress tumor cell proliferation.[1][3] This is achieved by modulating the cell cycle at the G1/S checkpoint. Specifically, THU has been observed to down-regulate the expression of the transcription factor E2F1, a key regulator of the G1/S transition.[1][4] The suppression of E2F1 leads to an accumulation of cells in the G1 phase and a corresponding decrease in the proportion of cells entering the S phase, effectively arresting cell proliferation.[1][2][5] This effect has been demonstrated in various carcinoma cell lines, including pancreatic and lung cancer cells.[1][3]
Data Presentation: Effect of Tetrahydrouridine on Cell Cycle Distribution
The following table summarizes the quantitative data from a study investigating the effect of 100 µM Tetrahydrouridine treatment for 3 days on the cell cycle distribution of different carcinoma cell lines.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MIAPaCa-2 | Control | 55.2 ± 1.5 | 34.8 ± 0.9 | 10.0 ± 0.6 |
| THU (100 µM) | 62.5 ± 1.2 | 28.8 ± 0.5 | 8.7 ± 0.7 | |
| H441 | Control | 60.1 ± 2.1 | 30.5 ± 1.3 | 9.4 ± 0.8 |
| THU (100 µM) | 67.3 ± 1.8 | 24.7 ± 0.8 | 8.0 ± 1.0 | |
| H1299 | Control | 58.9 ± 1.7 | 32.1 ± 1.1 | 9.0 ± 0.6 |
| THU (100 µM) | 68.2 ± 2.0 | 24.6 ± 1.5 | 7.2 ± 0.5 |
Data is presented as mean ± standard deviation and is based on findings reported in published research.[1][4] The study showed a significant decrease in the S-phase population in MIAPaCa-2, H441, and H1299 cells after THU treatment.[1][3]
Mandatory Visualizations
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 2. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]
Application Notes and Protocols: Enhancing Oral Decitabine Bioavailability with Tetrahydrouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (B1684300) (5-aza-2'-deoxycytidine), a hypomethylating agent, is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its therapeutic efficacy is primarily attributed to the inhibition of DNA methyltransferase 1 (DNMT1), leading to the re-expression of tumor suppressor genes silenced by aberrant DNA methylation.[1][2][3] However, the clinical utility of oral decitabine has been historically limited by its rapid degradation in the gastrointestinal tract and liver by the enzyme cytidine (B196190) deaminase (CDA).[3][4][5] This first-pass metabolism results in low bioavailability and significant inter-individual variability in drug exposure.
Tetrahydrouridine (B1681287) (THU) is a potent competitive inhibitor of CDA.[3][4] Co-administration of THU with oral decitabine effectively blocks CDA-mediated degradation, thereby enhancing the systemic exposure and therapeutic potential of decitabine.[3][4] A fixed-dose combination of decitabine and a CDA inhibitor, cedazuridine (B1668773), has demonstrated pharmacokinetic equivalence to intravenous decitabine and has been approved for clinical use.[6][7][8][9] These application notes provide a comprehensive overview of the preclinical and clinical data, along with detailed protocols for key experiments in the development of an oral decitabine and THU combination therapy.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Decitabine with and without a Cytidine Deaminase Inhibitor in Non-Human Primates (Baboons)
| Treatment Group | Dose (Decitabine) | Dose (THU) | Median AUC (min*ng/mL) | Range of AUC | Coefficient of Variation |
| Oral Decitabine Alone | 200 mg/m² | - | 463 | 190 - 6279 | 1.41 |
| Oral Decitabine + THU | 100 mg/m² | 400 mg/m² | Not explicitly stated, but significant increase noted | Not explicitly stated | Reduced compared to decitabine alone |
Data extracted from a study in eight female baboons. The co-administration of THU with half the dose of decitabine resulted in a significant increase in decitabine exposure and a marked decrease in inter-individual variability.[4]
Table 2: Pharmacokinetic Parameters of Oral Decitabine with and without Tetrahydrouridine (THU) in Mice
| Treatment Group | Dose (Decitabine) | Cmax (µM) | AUC (min*µM) | Fold Increase in AUC |
| Oral Decitabine Alone | 1.2 mg/m² | 0.251 | 8.45 | - |
| Oral Decitabine + THU | 1.2 mg/m² | 0.617 | 76.24 | 9 |
This study in mice demonstrates a nine-fold increase in the total exposure (AUC) of oral decitabine when co-administered with THU, highlighting the profound effect of CDA inhibition on bioavailability.[4]
Table 3: Pharmacokinetic Comparison of Oral Decitabine/Cedazuridine and Intravenous Decitabine in Patients with MDS and CMML
| Treatment | Geometric Least-Squares Mean 5-day AUC Ratio (Oral/IV) | 80% Confidence Interval |
| Decitabine/Cedazuridine (Dose-confirmation cohort) | 93.5% | 82.1% - 106.5% |
| Decitabine/Cedazuridine (Fixed-dose combination cohort) | 97.6% | 80.5% - 118.3% |
This Phase 2 study in patients with Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) established that the oral combination of decitabine and cedazuridine provides systemic decitabine exposure equivalent to that of standard intravenous decitabine infusion.[10] The fixed-dose combination of 35 mg decitabine and 100 mg cedazuridine is now an approved oral therapy.[6][8]
Experimental Protocols
In Vivo Administration of Tetrahydrouridine and Decitabine in a Mouse Model
This protocol outlines the oral administration of THU and decitabine to mice for pharmacokinetic and pharmacodynamic studies.
Materials:
-
Tetrahydrouridine (THU)
-
Decitabine (DAC)
-
Vehicle for THU (e.g., sterile water)
-
Vehicle for Decitabine (e.g., sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of THU and decitabine in their respective vehicles on the day of dosing. Calculate the required concentration based on the desired dosage (e.g., 167 mg/kg for THU and 0.2-1.0 mg/kg for decitabine) and a dosing volume of 10 mL/kg.[11][12]
-
THU Administration: Administer the THU solution or its vehicle to the mice via oral gavage.
-
Waiting Period: Allow a 60-minute interval between the administration of THU and decitabine to ensure systemic inhibition of CDA.[11][12]
-
Decitabine Administration: Administer the decitabine solution or its vehicle to the mice via oral gavage.
-
Post-Administration Monitoring: Monitor the animals for any signs of distress or toxicity.
-
Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis or tissues for pharmacodynamic studies.
Quantification of Decitabine in Plasma using LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of decitabine in plasma.
Materials:
-
Mouse or human plasma samples
-
Internal Standard (IS) (e.g., decitabine-15N4)
-
Acetonitrile (B52724) (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Formic acid
-
Water (LC-MS grade)
-
UHPLC-MS/MS system with a triple quadrupole mass spectrometer
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., XBridge BEH HILIC)[13]
Procedure:
-
Sample Preparation (Protein Precipitation): [13] a. Thaw frozen plasma samples on ice. b. To a microtube, add 5 µL of plasma. c. Add 5 µL of the internal standard working solution. d. Add 40 µL of acetonitrile to precipitate proteins. e. Vortex and centrifuge to pellet the precipitated proteins. f. Transfer the supernatant for LC-MS/MS analysis.
-
Chromatographic Separation: a. Use a HILIC column for separation, which is suitable for polar compounds like decitabine.[13] b. Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., water with formic acid).
-
Mass Spectrometric Detection: a. Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. b. Monitor the specific multiple reaction monitoring (MRM) transitions for decitabine (e.g., m/z 229 → 113) and the internal standard.[14]
-
Quantification: a. Generate a calibration curve using known concentrations of decitabine spiked into blank plasma. b. Quantify the decitabine concentration in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Analysis of Global DNA Methylation using LINE-1 Pyrosequencing
This protocol describes the assessment of pharmacodynamic effects of decitabine by measuring global DNA methylation changes through pyrosequencing of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.
Materials:
-
Genomic DNA extracted from peripheral blood mononuclear cells (PBMCs) or other relevant tissues.
-
Bisulfite conversion kit (e.g., EpiTect Plus Bisulfite Kit).
-
PCR amplification reagents (e.g., PyroMark PCR Kit).
-
Biotinylated primers specific for bisulfite-converted LINE-1 sequences.
-
Pyrosequencing instrument (e.g., PyroMark Q96 or Q24).
-
Streptavidin Sepharose beads.
-
Pyrosequencing reagents.
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the samples of interest.
-
Bisulfite Conversion: Treat 10-20 ng of genomic DNA with sodium bisulfite.[15][16] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: [17] a. Amplify the bisulfite-converted DNA using a biotinylated forward or reverse primer specific for the LINE-1 region of interest. b. The PCR cycling conditions typically include an initial denaturation, followed by 45 cycles of denaturation, annealing, and extension, and a final extension step.
-
Pyrosequencing: [15][16] a. Immobilize the biotinylated PCR product onto Streptavidin Sepharose beads. b. Wash and denature the captured DNA to obtain single-stranded templates. c. Anneal the sequencing primer to the template. d. Perform pyrosequencing analysis. The instrument will sequentially add dNTPs and measure the light emitted upon incorporation, which is proportional to the number of nucleotides incorporated.
-
Data Analysis: a. The pyrosequencing software calculates the methylation percentage at each CpG site by quantifying the ratio of cytosine (methylated) to thymine (B56734) (unmethylated) signals. b. The overall LINE-1 methylation level is typically reported as the average methylation percentage across the analyzed CpG sites.[17]
Quantification of DNMT1 Protein Levels by Western Blot
This protocol details the measurement of DNMT1 protein depletion, a key pharmacodynamic marker of decitabine activity.
Materials:
-
Cell or tissue lysates.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against DNMT1.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: [18][19] a. Lyse cells or homogenized tissues in ice-cold lysis buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cellular debris. c. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
-
SDS-PAGE and Western Blotting: [19] a. Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: [19] a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the DNMT1 signal to the corresponding loading control signal to determine the relative protein levels.
Visualizations
Caption: Mechanism of THU-mediated enhancement of oral decitabine bioavailability.
Caption: Decitabine's mechanism of action via DNMT1 inhibition.
Caption: Experimental workflow for in vivo studies of oral THU and decitabine.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Original Article [sciencehub.novonordisk.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subchronic oral toxicity study of Decitabine (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subchronic oral toxicity study of decitabine in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. qiagen.com [qiagen.com]
- 16. qiagen.com [qiagen.com]
- 17. Precision of Pyrosequencing Assay to Measure LINE-1 Methylation in Colon Cancer, Normal Colonic Mucosa, and Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Tetrahydrouridine and Decitabine Co-administration
Introduction
Decitabine (B1684300) (5-aza-2'-deoxycytidine), a nucleoside analog, is a potent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its therapeutic efficacy, however, is significantly hampered by its rapid degradation by the enzyme cytidine (B196190) deaminase (CDA), which is highly expressed in the gut and liver.[1][2][3] This rapid inactivation leads to a short plasma half-life and poor oral bioavailability.[1][2][3] Tetrahydrouridine (B1681287) (THU) is a competitive inhibitor of CDA.[4][5][6] Co-administration of THU with decitabine effectively inhibits CDA, thereby preventing the premature metabolism of decitabine.[1][2] This combination enhances the oral bioavailability and extends the half-life of decitabine, leading to sustained low-level exposure that is optimal for DNMT1 depletion without causing significant cytotoxicity.[1][2][3]
These application notes provide a comprehensive overview of the experimental design for the co-administration of THU and decitabine, including detailed protocols for in vitro and in vivo studies, and data presentation guidelines for researchers in drug development and related scientific fields.
Mechanism of Action
The co-administration of THU and decitabine is designed to optimize the therapeutic window of decitabine. THU acts as a "protector" of decitabine, allowing for its effective oral administration and sustained activity. The primary mechanism of action involves the inhibition of DNA methylation, a key epigenetic modification.
-
Inhibition of Cytidine Deaminase (CDA) by Tetrahydrouridine (THU): THU competitively inhibits CDA, primarily in the gastrointestinal tract and liver, preventing the deamination of decitabine into its inactive metabolites.[1][2][3]
-
Incorporation of Decitabine into DNA: Decitabine, as a deoxycytidine analog, is incorporated into replicating DNA during the S-phase of the cell cycle.[3]
-
Depletion of DNA Methyltransferase 1 (DNMT1): Once incorporated into DNA, decitabine covalently traps DNMT1, leading to the enzyme's degradation.[1][3]
-
DNA Hypomethylation and Gene Re-expression: The depletion of DNMT1 results in passive, replication-dependent demethylation of DNA. This can lead to the re-expression of silenced tumor suppressor genes and other genes involved in cell differentiation and apoptosis.[7]
Signaling Pathway
Caption: Mechanism of THU and Decitabine Co-administration.
Experimental Protocols
In Vitro Studies
1. Cell Viability / Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of decitabine alone and in combination with THU on cancer cell lines.
-
Materials:
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of decitabine and a fixed concentration of THU (e.g., 100 µM).[4]
-
Treat cells with decitabine alone or in combination with THU for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. DNA Methylation Analysis
-
Objective: To quantify changes in global DNA methylation and gene-specific promoter methylation following treatment.
-
Methods:
-
Global DNA Hypomethylation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to determine the percentage of 5-methylcytosine (B146107) in genomic DNA.[10]
-
Gene-Specific Methylation: Pyrosequencing or methylation-specific PCR (MSP) of bisulfite-converted DNA can be used to analyze the methylation status of specific CpG sites in gene promoters of interest.
-
-
Protocol (General Steps):
-
Treat cells with decitabine and THU as described above.
-
Isolate genomic DNA from treated and untreated cells.
-
For global methylation analysis, perform DNA hydrolysis, followed by LC-MS/MS.
-
For gene-specific analysis, perform bisulfite conversion of the genomic DNA.
-
Amplify the target regions using PCR with primers specific for the bisulfite-converted DNA.
-
Analyze the PCR products using pyrosequencing or gel electrophoresis for MSP.
-
3. Gene Expression Analysis
-
Objective: To measure the re-expression of genes silenced by DNA methylation.
-
Method: Real-time quantitative PCR (RT-qPCR)
-
Protocol:
-
Treat cells with decitabine and THU.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform RT-qPCR using primers for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[11]
-
4. Western Blot for DNMT1 Levels
-
Objective: To confirm the depletion of DNMT1 protein following treatment.
-
Protocol:
-
Treat cells with decitabine and THU.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against DNMT1.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the DNMT1 signal to a loading control (e.g., β-actin).
-
In Vivo Studies
1. Animal Models
-
Objective: To evaluate the efficacy and pharmacokinetics of oral THU and decitabine in a living organism.
-
Models:
-
Experimental Workflow:
Caption: In Vivo Experimental Workflow.
2. Pharmacokinetic (PK) Analysis
-
Objective: To determine the plasma concentration-time profile of decitabine with and without THU.
-
Protocol:
-
Administer oral THU followed by oral decitabine to the animals.[1][2] A typical timing is THU given 60 minutes before decitabine.[14]
-
Collect blood samples at various time points post-decitabine administration.
-
Process the blood to obtain plasma.
-
Measure decitabine concentrations in the plasma using a validated LC-MS/MS method.[10]
-
Calculate key PK parameters such as Cmax, Tmax, and AUC.
-
3. Pharmacodynamic (PD) Analysis
-
Objective: To assess the biological effects of the treatment in vivo.
-
Protocol:
4. Efficacy Studies (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of the combination therapy.
-
Protocol:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, decitabine alone, THU plus decitabine).
-
Administer the treatments orally according to a defined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of Decitabine with and without THU
| Cell Line | Treatment | IC50 (µM) |
| Pancreatic Cancer (e.g., MIA PaCa-2) | Decitabine Alone | Value |
| Decitabine + THU (100 µM) | Value | |
| Lung Cancer (e.g., H441) | Decitabine Alone | Value |
| Decitabine + THU (100 µM) | Value |
Table 2: Pharmacokinetic Parameters of Oral Decitabine in Baboons
| Treatment Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Decitabine Alone | 10 | Value | Value | 355[17] |
| THU + Decitabine | 0.5 | Value | Value | 355[17] |
Table 3: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Value | N/A |
| Decitabine Alone | Value | Value |
| THU + Decitabine | Value | Value |
Conclusion
The co-administration of tetrahydrouridine and decitabine represents a promising strategy to enhance the therapeutic potential of decitabine by improving its pharmacokinetic profile and allowing for effective oral delivery. The experimental designs and protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of this combination therapy in various preclinical models. Careful attention to experimental detail and data analysis will be crucial for the successful translation of these findings into clinical applications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrahydrouridine, cytidine deaminase inhibitor (CAS 18771-50-1) (ab142080/1671) [abcam.com]
- 7. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 10. Phase I trial of low dose decitabine targeting DNA hypermethylation in patients with chronic lymphocytic leukemia and non-Hodgkin’s lymphoma: Dose-limiting myelosuppression without evidence of DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decitabine-mediated DNA methylation dynamics at pericentromeric satellite 2 repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Validate User [ashpublications.org]
- 14. A Pilot Clinical Trial of Oral Tetrahydrouridine/Decitabine for Non-Cytotoxic Epigenetic Therapy of Chemo-resistant Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
- 17. ashpublications.org [ashpublications.org]
Application Notes and Protocols: The Role of Tetrahydrouridine in Overcoming Drug Resistance in Pancreatic Cancer
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a notoriously difficult-to-treat malignancy with high rates of intrinsic and acquired drug resistance. A key mechanism of resistance to frontline chemotherapeutic agents, such as the cytidine (B196190) analogue gemcitabine (B846), is their rapid degradation by the enzyme cytidine deaminase (CDA), which is often overexpressed in pancreatic tumors. Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of CDA, and its co-administration with cytidine analogues presents a promising strategy to enhance their efficacy and overcome resistance. This document provides detailed application notes, protocols, and data on the use of THU in pancreatic cancer research.
Mechanism of Action
Tetrahydrouridine's primary role in combating drug resistance in pancreatic cancer is through the inhibition of cytidine deaminase (CDA). CDA is an enzyme that catabolizes cytidine analogues like gemcitabine and decitabine (B1684300) into their inactive uridine (B1682114) counterparts, thereby reducing their therapeutic efficacy.[1] High expression of CDA in pancreatic cancer cells is a known mechanism of resistance to these drugs.[1][2] By inhibiting CDA, THU protects these chemotherapeutic agents from degradation, increasing their plasma half-life and intracellular concentrations, thus restoring their anti-tumor activity.[1][2]
Recent studies also suggest a potential secondary, CDA-independent mechanism of action for THU. It has been observed to inhibit cell proliferation by inducing a G1 phase cell cycle arrest, mediated through the suppression of the E2F1 transcription factor.[2][3] This suggests that THU may have intrinsic anti-cancer properties in addition to its role as a chemosensitizer.
Data Presentation
Preclinical In Vitro Data
The combination of THU with gemcitabine has been shown to significantly increase the sensitivity of pancreatic cancer cell lines to the chemotherapeutic agent, particularly in cells with high CDA expression.
Table 1: Effect of Tetrahydrouridine on Gemcitabine Sensitivity in Pancreatic Cancer Cell Lines
| Cell Line | CDA Expression | Treatment | Fold Increase in Gemcitabine Sensitivity | Reference |
| BxPC-3 | High | 100 µM THU | ~2.1 | [4] |
| H441 (Lung) | High | 100 µM THU | ~4.4 | [4] |
| MIAPaCa-2 | Low | 100 µM THU | Not specified, but improved sensitivity observed | [4] |
| Panc-1 | Low | 100 µM THU | Not specified | [2] |
Clinical Trial Data
A pilot clinical trial investigated the combination of oral THU and decitabine in patients with advanced, chemorefractory pancreatic cancer.[1][5][6]
Table 2: Patient Demographics and Baseline Characteristics (n=13)
| Characteristic | Value |
| Median Age (years) | Not Specified |
| Prior Therapies (≥1) | 100% |
| - FOLFIRINOX | 92% |
| - Gemcitabine/nab-paclitaxel | 69% |
| Metastatic Disease | 100% |
| Ascites | 62% |
Table 3: Treatment and Outcomes
| Parameter | Value |
| Treatment Regimen | |
| Oral THU | ~10 mg/kg/day |
| Oral Decitabine | ~0.2 mg/kg/day |
| Dosing Schedule | 5 consecutive days, then 2x/week |
| Clinical Outcomes | |
| Median Time on Treatment | 35 days (range 4-63) |
| Stable Disease (at 8 weeks) | 1 patient |
| Progressive Disease (at 8 weeks) | 7 patients |
| Median Overall Survival | 3.1 months |
| Most Frequent Adverse Event | Anemia (n=5) |
Experimental Protocols
In Vitro Cytotoxicity Assay to Evaluate THU-Mediated Chemosensitization
This protocol details how to assess the ability of THU to enhance the cytotoxic effects of gemcitabine on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, MIAPaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gemcitabine hydrochloride
-
Tetrahydrouridine
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count pancreatic cancer cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a stock solution of gemcitabine in sterile PBS or DMSO.
-
Prepare a stock solution of THU in sterile water or PBS.
-
Create a serial dilution of gemcitabine in complete culture medium.
-
Prepare two sets of gemcitabine dilutions: one with a fixed concentration of THU (e.g., 100 µM) and one without (control).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared drug solutions (gemcitabine alone or gemcitabine + THU) to the respective wells.
-
Include wells with untreated cells (medium only) and cells treated with THU alone as controls.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curves for gemcitabine with and without THU.
-
Determine the IC50 (half-maximal inhibitory concentration) values for each condition. The fold increase in sensitivity can be calculated by dividing the IC50 of gemcitabine alone by the IC50 of gemcitabine in combination with THU.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for investigating the effect of THU on the cell cycle distribution of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
Tetrahydrouridine
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentration of THU (e.g., 100 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Centrifuge and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution between THU-treated and control cells.
-
Conclusion
Tetrahydrouridine demonstrates significant potential in overcoming drug resistance in pancreatic cancer, primarily by inhibiting the enzymatic degradation of cytidine analogue chemotherapeutics. The provided data and protocols offer a framework for researchers to further investigate and leverage the therapeutic benefits of THU in preclinical and clinical settings. The dual mechanism of CDA inhibition and direct cell cycle regulation makes THU a compelling agent for combination therapies in pancreatic cancer.
References
- 1. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Efficacy of Tetrahydrouridine Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrouridine (B1681287) (THU) is a potent and well-characterized competitive inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[1][2] CDA is a critical enzyme in the pyrimidine (B1678525) salvage pathway and is responsible for the deamination of cytidine and its analogs.[3] Several cytotoxic nucleoside analogs used in chemotherapy, such as gemcitabine (B846) (dFdC) and decitabine (B1684300) (DAC), are substrates for CDA and are rapidly inactivated by this enzyme.[1][2][4] This rapid degradation can limit the therapeutic efficacy of these anticancer agents. By inhibiting CDA, Tetrahydrouridine can protect these drugs from inactivation, thereby increasing their plasma half-life, bioavailability, and ultimately their cytotoxic effects against cancer cells.[4][5]
These application notes provide detailed protocols for cell-based assays to determine the efficacy of Tetrahydrouridine. The described assays are designed to:
-
Measure the direct inhibitory effect of Tetrahydrouridine on cytidine deaminase activity.
-
Assess the ability of Tetrahydrouridine to potentiate the cytotoxic effects of other chemotherapeutic agents, such as gemcitabine and decitabine.
-
Evaluate the impact of Tetrahydrouridine on cell proliferation.
Mechanism of Action of Tetrahydrouridine
Tetrahydrouridine functions by competitively binding to the active site of cytidine deaminase, thereby preventing the deamination of its natural substrates and analogous drugs. This inhibition leads to increased intracellular and plasma concentrations of the active forms of drugs like gemcitabine and decitabine, enhancing their therapeutic window.
Data Presentation
Table 1: Inhibitory Activity of Tetrahydrouridine against Cytidine Deaminase
| Parameter | Value | Reference |
| IC₅₀ | 152 µM | |
| Ki | 2.9 x 10⁻⁸ M (Human Liver) | [6] |
Table 2: Potentiation of Gemcitabine Cytotoxicity by Tetrahydrouridine in Cancer Cell Lines
| Cell Line | CDA Expression | Fold Increase in Gemcitabine Sensitivity with 100 µM THU | Reference |
| BxPC-3 | High | ~2.1 | [2][3] |
| H441 | High | ~4.4 | [2][3] |
| MIAPaCa-2 | Low | ~2.2 | [2][3] |
| H1299 | Low | ~2.3 | [2][3] |
| Panc-1 | N/A | No significant change | [2] |
| H322 | N/A | No significant change | [2] |
Table 3: Effect of Tetrahydrouridine on Cell Proliferation
| Cell Line | Effect of THU (100 µM) on Proliferation | Reference |
| MIAPaCa-2 | Significant Inhibition | [3][7][8] |
| H441 | Significant Inhibition | [3][7][8] |
| H1299 | Significant Inhibition | [3][7][8] |
| Panc-1 | No significant inhibition | [3][7] |
| BxPC-3 | No significant inhibition | [3][7] |
| H322 | No significant inhibition | [3][7] |
Experimental Protocols
Protocol 1: Cytidine Deaminase (CDA) Activity Assay
This protocol is designed to quantify the enzymatic activity of CDA in cell lysates and to determine the inhibitory potential of Tetrahydrouridine.
Materials:
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Recombinant Cytidine Deaminase (Positive Control)
-
Developer
-
Ammonia (B1221849) Standard
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Ex/Em = 410/470 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Tetrahydrouridine
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
-
Assay Protocol:
-
Prepare a standard curve using the Ammonia Standard.
-
In a 96-well plate, add cell lysate (containing a standardized amount of protein) to each well.
-
For the inhibition assay, add varying concentrations of Tetrahydrouridine to the wells. Include a vehicle control.
-
Add CDA Assay Buffer to bring the final volume to 50 µL.
-
Add 10 µL of CDA Substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 10 µL of Developer to each well.
-
Incubate for an additional 10-30 minutes at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 410/470 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the CDA activity based on the ammonia standard curve.
-
For the inhibition assay, plot the CDA activity against the concentration of Tetrahydrouridine to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay) for Combination Therapy
This protocol assesses the potentiation of a cytotoxic drug's (e.g., gemcitabine) efficacy by Tetrahydrouridine.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
Tetrahydrouridine
-
Cytotoxic drug (e.g., Gemcitabine, Decitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of the cytotoxic drug and Tetrahydrouridine.
-
Treat the cells with:
-
The cytotoxic drug alone.
-
Tetrahydrouridine alone.
-
A combination of the cytotoxic drug and a fixed concentration of Tetrahydrouridine (e.g., 100 µM).
-
-
Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC₅₀ values for the cytotoxic drug alone and in combination with Tetrahydrouridine.
-
The fold increase in sensitivity can be calculated by dividing the IC₅₀ of the cytotoxic drug alone by the IC₅₀ of the drug in combination with Tetrahydrouridine.
-
Conclusion
The provided protocols offer robust and reliable methods for evaluating the efficacy of Tetrahydrouridine in a cell-based context. By quantifying its direct inhibitory effect on cytidine deaminase and its ability to potentiate the action of chemotherapeutic agents, researchers can gain valuable insights into the therapeutic potential of Tetrahydrouridine. The data presented in the tables serves as a reference for expected outcomes and can guide the design of future experiments in the field of drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of gemcitabine (2',2'-difluoro-2'-deoxycytidine) pharmacokinetics, metabolism, and bioavailability in mice by 3,4,5,6-tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the interaction of 3,4,5,6-tetrahydrouridine with human liver cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
Application of Tetrahydrouridine in Enhancing Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The combination of Tetrahydrouridine (THU) with the DNA methyltransferase inhibitor, decitabine, represents a promising strategy to enhance the efficacy of anti-PD-1 immunotherapy. THU, a potent inhibitor of cytidine (B196190) deaminase, plays a crucial role by preventing the rapid degradation of decitabine, thereby increasing its bioavailability and therapeutic window. This synergistic approach remodels the tumor microenvironment to be more susceptible to immune-mediated killing.
The primary mechanism of action involves decitabine-mediated hypomethylation of DNA in cancer cells. This epigenetic modification leads to the re-expression of silenced genes, including neoantigens and cancer-testis antigens (e.g., MAGE-A1, MAGE-A3). The increased presentation of these antigens on the tumor cell surface enhances recognition by the immune system.
This "epigenetic priming" results in a more robust anti-tumor immune response when combined with anti-PD-1 therapy. Key immunological changes observed include an increase in tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, and a reduction in immunosuppressive cell populations such as granulocytic myeloid-derived suppressor cells (G-MDSCs) and regulatory T cells (Tregs). The combination therapy has been shown in preclinical models to lead to significant tumor regression and improved survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the combination of Tetrahydrouridine-Decitabine (THU-Dec) and anti-PD1 therapy in a non-small cell lung cancer (NSCLC) mouse model.[1]
Table 1: Survival and Tumor Regression
| Treatment Group | Median Survival (days) | Complete Tumor Regression |
| PBS (Control) | 37 | 0/5 mice |
| THU-Dec | 56 | Not Reported |
| Anti-PD1 | 62 | Not Reported |
| THU-Dec + Anti-PD1 | 77 | 2/5 mice |
Table 2: Immunological Parameters in the Tumor Microenvironment
| Parameter | Treatment Group | Fold Change vs. PBS (p-value) |
| DNMT1 Depletion | THU-Dec | > 2-fold |
| Granulocytic-MDSCs | THU-Dec + Anti-PD1 | 9.7-fold decrease (p < 0.01) |
| Neoantigen Expression (MAGE-A1, MAGE-A3) | THU-Dec | > 4-fold increase (p < 0.01) |
| Tumor Infiltrating Lymphocytes (TILs) | THU-Dec + Anti-PD1 | 6-fold increase (p < 0.01) |
| Regulatory T-cells (Tregs) | THU-Dec + Anti-PD1 | 2.5-fold decrease (p < 0.01) |
| IFNγ Expression | THU-Dec + Anti-PD1 | 2.4-fold increase (p < 0.01) |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of THU-Dec and anti-PD1 synergy.
Caption: Preclinical experimental workflow.
Experimental Protocols
In Vivo Animal Study
-
Animal Model: C57/BL6 mice.
-
Tumor Cell Line: Lewis Lung Carcinoma (LL3-luc) cells.
-
Tumor Inoculation: LL3-luc cells are inoculated via tail vein injection to establish lung tumors.
-
Tumor Growth Monitoring: Tumor burden is monitored using live-animal imaging for luciferase activity.
-
Treatment Groups:
-
Control: PBS.
-
THU-Dec: Tetrahydrouridine (10 mg/kg) and Decitabine (0.1 mg/kg) administered subcutaneously 3 times per week.
-
Anti-PD1: Anti-PD1 antibody (5 mg/kg) administered intraperitoneally every 5 days.
-
Combination: THU-Dec and Anti-PD1 as above.
-
-
Endpoint Analysis:
-
Survival is monitored and recorded.
-
Tumor regression is assessed by imaging.
-
At the end of the study, tumors and blood are collected for further analysis.
-
DNMT1 Depletion Assay (Western Blot)
-
Sample Preparation: Tumor tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against DNMT1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Quantification of Myeloid-Derived Suppressor Cells (MDSCs) by Flow Cytometry
-
Sample Preparation: Single-cell suspensions are prepared from tumor tissue or peripheral blood. Red blood cells are lysed using an ACK lysis buffer.
-
Staining:
-
Cells are stained with a viability dye to exclude dead cells.
-
Incubate with Fc block to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorescently conjugated antibodies. A typical panel for murine G-MDSCs includes:
-
CD45
-
Ly6G
-
Ly6C
-
CD11b
-
-
-
Data Acquisition and Analysis:
-
Data is acquired on a flow cytometer.
-
Gating strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
Within the CD45+ population, gate on CD11b+ myeloid cells.
-
Identify G-MDSCs as Ly6G+ Ly6Clow.
-
-
Neoantigen Expression Analysis (Quantitative RT-PCR)
-
RNA Extraction and cDNA Synthesis: RNA is extracted from tumor tissue using a suitable kit, and cDNA is synthesized.
-
qPCR:
-
Quantitative PCR is performed using primers specific for MAGE-A1 and MAGE-A3.
-
A housekeeping gene (e.g., GAPDH) is used for normalization.
-
-
Data Analysis: The relative expression of MAGE-A1 and MAGE-A3 is calculated using the ΔΔCt method.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Regulatory T-cells (Tregs) by Immunohistochemistry
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared.
-
Staining:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed.
-
Sections are blocked and incubated with primary antibodies (e.g., anti-CD3 for T-cells, anti-FoxP3 for Tregs).
-
A secondary antibody and detection system (e.g., DAB) are used for visualization.
-
-
Image Analysis: The stained slides are scanned, and the number of positive cells per unit area is quantified using image analysis software.
References
Troubleshooting & Optimization
Tetrahydrouridine Dihydrate Solubility and Solution Preparation: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrouridine (THU) dihydrate. Below you will find information to address common challenges encountered when dissolving this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of Tetrahydrouridine dihydrate?
For high concentration stock solutions, organic solvents are recommended. Tetrahydrouridine is soluble in DMSO at approximately 10 mg/mL and in dimethyl formamide (B127407) at about 16 mg/mL.[1] For aqueous applications, it is also soluble in water up to 100 mM.
Q2: I'm observing incomplete dissolution of this compound in an aqueous buffer. What could be the cause?
Several factors can affect the solubility of this compound in aqueous solutions. These include the pH of the buffer, the temperature of the solution, and the presence of other solutes. The solubility in PBS at pH 7.2 is approximately 5 mg/mL.[1] If your desired concentration exceeds this, you may experience dissolution issues.
Q3: Is it normal for this compound to require assistance to dissolve, even in recommended solvents?
Yes, some suppliers indicate that sonication may be necessary to fully dissolve this compound, particularly in DMSO.[2][3]
Q4: How stable are aqueous solutions of this compound?
Aqueous stock solutions at neutral or basic pH are reported to be stable for up to 3 months when stored at -20°C. However, for solutions prepared in PBS, it is not recommended to store them for more than one day.[1] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2][4]
Q5: Can I prepare an organic solvent-free aqueous solution of Tetrahydrouridine?
Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] However, be mindful of the solubility limits in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound is not dissolving in aqueous buffer. | Concentration exceeds solubility limit. | - Check the solubility of this compound in your specific buffer. In PBS pH 7.2, the solubility is ~5 mg/mL.[1] - Consider preparing a higher concentration stock solution in DMSO and then diluting it into your aqueous buffer. |
| pH of the buffer is not optimal. | - The stability of aqueous solutions is noted at neutral or basic pH. Ensure your buffer pH is in this range. | |
| Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. | The final concentration of the organic solvent is too high. | - Ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] - Try a more dilute DMSO stock solution to minimize the final organic solvent percentage. |
| The compound has limited stability in the aqueous buffer. | - Prepare fresh dilutions for each experiment. Aqueous solutions in PBS are not recommended for storage beyond one day.[1] | |
| Solution appears cloudy or has particulates. | Incomplete dissolution. | - Use sonication to aid dissolution, especially for DMSO stock solutions.[2][3] - Gently warm the solution. However, be cautious as high temperatures may degrade the compound. |
| Poor quality of the solvent or buffer. | - Use high-purity, freshly opened solvents. Hygroscopic DMSO can significantly impact solubility.[2] - Ensure buffers are properly prepared and filtered. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [1] |
| 100 mg/mL (with sonication) | [2] | |
| Dimethyl formamide | ~16 mg/mL | [1] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL | [1] |
| Water | 100 mM | |
| 200 mg/mL |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][4]
Preparation of a 1 mg/mL Working Solution in PBS from a DMSO Stock
-
Thaw a single-use aliquot of the 10 mg/mL this compound DMSO stock solution.
-
In a sterile tube, add the required volume of sterile PBS (pH 7.2).
-
While vortexing the PBS, slowly add the appropriate volume of the DMSO stock solution to achieve a final concentration of 1 mg/mL. For example, to make 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of PBS.
-
Ensure the final solution is clear and free of precipitates.
-
Use this working solution immediately. It is not recommended to store aqueous solutions in PBS for more than one day.[1]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for dissolving this compound.
Caption: THU as a competitive inhibitor of Cytidine Deaminase (CDA).
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Enhancing Tetrahydrouridine Dihydrate Solubility for In Vivo Research
Welcome to the technical support center for Tetrahydrouridine dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for the in vivo application of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers may encounter difficulties in achieving the desired concentration of this compound in a formulation suitable for in vivo studies. The following guide addresses common problems with practical solutions.
Problem 1: Precipitation of this compound in aqueous buffer.
-
Initial Assessment: this compound has a reported solubility of approximately 5 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1] However, variations in buffer composition, pH, or temperature can affect this. Some sources report a much higher aqueous solubility for Tetrahydrouridine (non-dihydrate form), up to 100-200 mg/mL, suggesting the hydration state and purity can significantly impact solubility.[2][3]
-
Solution 1: pH Adjustment.
-
Protocol: Prepare a series of small-volume aqueous buffers with varying pH values (e.g., from 4.0 to 8.0). Add a known excess of this compound to each buffer, agitate until equilibrium is reached (typically several hours), and then measure the concentration of the dissolved compound in the supernatant. This will help identify the optimal pH for solubilization.
-
Solution 2: Utilization of Co-solvents.
-
Rationale: The addition of water-miscible organic solvents can significantly increase the solubility of many compounds.
-
Protocol: A commonly used and effective co-solvent system for in vivo administration consists of a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), a surfactant like Tween-80, and saline.[4][5] A specific protocol to achieve a concentration of at least 5 mg/mL is detailed in the Experimental Protocols section below.
-
Problem 2: Difficulty achieving a high enough concentration for the required dosage.
-
Initial Assessment: The required concentration will depend on the specific animal model, the route of administration, and the desired dose. If the solubility in simple aqueous buffers is insufficient, more advanced formulation strategies are necessary.
-
Solution 1: Complexation with Cyclodextrins.
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with a good safety profile.
-
Protocol: A formulation using SBE-β-CD has been shown to achieve a solubility of at least 5 mg/mL.[5] The general approach involves preparing a stock solution of the drug in a small amount of an organic solvent like DMSO and then diluting it into an aqueous solution of the cyclodextrin. A detailed protocol is provided in the Experimental Protocols section.
-
-
Solution 2: Lipid-Based Formulations.
-
Rationale: For nucleoside analogs, conjugation with lipids or encapsulation in lipid-based carriers like liposomes can improve solubility and alter pharmacokinetic properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: The solubility of this compound has been reported in several common solvents. A summary is provided in the table below.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5 | [1] |
| Dimethyl sulfoxide (DMSO) | ~ 10 | [1] |
| Dimethyl formamide (B127407) (DMF) | ~ 16 | [1] |
| Water | 100 - 200 | [2][3] |
Note: The high solubility in water may refer to the non-dihydrate form and should be confirmed experimentally with the specific batch of the compound being used.
Q2: Are there any stability concerns with aqueous solutions of this compound?
A2: It is recommended not to store aqueous solutions of Tetrahydrouridine for more than one day.[1] For longer-term storage, it is advisable to prepare stock solutions in anhydrous DMSO and store them at -20°C or -80°C. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Q3: What is a good starting point for developing an injectable formulation for a preclinical animal study?
A3: A co-solvent system is often a good starting point due to its relative simplicity and effectiveness. The formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a well-documented vehicle for achieving a clear solution of at least 5 mg/mL suitable for injection.[4][5]
Q4: How do I choose between a co-solvent system and a cyclodextrin-based formulation?
A4: The choice depends on several factors. Co-solvent systems are often easier to prepare. However, high concentrations of some organic solvents may cause local irritation or have other undesired physiological effects. Cyclodextrin formulations can be a good alternative with a potentially better toxicity profile. It is advisable to test the tolerability of the chosen vehicle in a small group of animals before proceeding with the main study.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (Target Concentration: ≥ 5 mg/mL)
This protocol is adapted from a method shown to be effective for this compound.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the complete vehicle, you can prepare a 50 mg/mL stock solution in DMSO.
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
Visually inspect the final solution for clarity. If any precipitation occurs, gentle warming or sonication may be applied.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (Target Concentration: ≥ 5 mg/mL)
This protocol is based on a formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO. For a target of 5 mg/mL, a 50 mg/mL stock in DMSO is a reasonable starting point.
-
In a sterile vial, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
Visualizing Formulation Strategies
Diagram 1: Troubleshooting Workflow for Solubility Enhancement
Caption: A decision tree for selecting a suitable formulation strategy.
Diagram 2: General Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a drug molecule by a cyclodextrin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tetrahydrouridine Potent competitive inhibitor of cytidine deaminase. Also available as a 100 mM solution in H2O. | 18771-50-1 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Preventing degradation of Tetrahydrouridine dihydrate in stock solutions.
This technical support center provides guidance on the proper handling and storage of Tetrahydrouridine (THU) dihydrate to prevent its degradation in stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Tetrahydrouridine dihydrate stock solutions?
A1: this compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is a good choice for preparing high-concentration stock solutions.[1] It is also soluble in water and phosphate-buffered saline (PBS), pH 7.2. For aqueous solutions, it is recommended to use them fresh.[2]
Q2: What are the recommended storage conditions and duration for stock solutions?
A2: For optimal stability, stock solutions should be stored at low temperatures.
-
In DMSO: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
In aqueous solutions (neutral or basic pH): Stable for up to 3 months at -20°C.[3] It is generally recommended to use aqueous solutions on the same day they are prepared.[2]
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the main causes of this compound degradation in stock solutions?
A3: The primary degradation pathway for Tetrahydrouridine in aqueous solutions involves two main processes:
-
Equilibration with its ribopyranosyl isomer: This is a reversible isomerization process.[4]
-
Hydrolysis: Slow cleavage of the N-glycosidic bond.[4]
The solid form of this compound is hygroscopic and should be stored in a desiccated environment.
Q4: Is this compound sensitive to light?
A4: Studies have shown that light does not have a significant effect on the stability of Tetrahydrouridine in its solid state at ambient temperature.[4] However, as a general laboratory practice, it is always advisable to protect solutions from prolonged exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The solubility limit may have been exceeded, or the solvent may not be pure (e.g., hygroscopic DMSO). | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh, lower concentration stock solution. Use newly opened, high-purity DMSO for preparation.[1] |
| Loss of compound activity in the experiment. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions are maintained and aliquot the stock solution to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | This could be due to the equilibration of Tetrahydrouridine with its degradants in aqueous solutions. | For sensitive experiments, it is recommended to prepare fresh aqueous solutions before each use to ensure a consistent concentration of the active compound. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~100 mg/mL | [1] |
| Dimethyl formamide | ~16 mg/mL | [2] |
| Water | Soluble up to 100 mM | [5] |
| PBS (pH 7.2) | ~5 mg/mL | [2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Duration | Reference |
| DMSO | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] | |
| Aqueous Solution (neutral/basic pH) | -20°C | Up to 3 months | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
If needed, gently warm the solution and use sonication to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Stability-Indicating HPLC Method for Tetrahydrouridine
This protocol is based on a published method for the analysis of Tetrahydrouridine and its degradants.[4]
-
Chromatographic System:
-
Column: ZIC®-HILIC (5 µm, 4.6 × 150 mm)
-
Mobile Phase: 85% Acetonitrile. The aqueous portion should contain 25 mM acetic acid and 2.5 mM ammonium (B1175870) acetate.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 10–40 µL
-
UV Detection: 210 nm (with 360 nm as reference)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer, or culture medium).
-
To assess degradation, incubate the solution under the desired stress conditions (e.g., different pH values, temperatures).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent Tetrahydrouridine peak.
-
Quantify the amount of Tetrahydrouridine and its degradants by comparing the peak areas to a standard curve.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.
Caption: Troubleshooting logic for common issues with this compound solutions.
Caption: Mechanism of action of Tetrahydrouridine as a cytidine deaminase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrouridine, cytidine deaminase inhibitor (CAS 18771-50-1) (ab142080/1671) [abcam.com]
Unexpected cell death with high concentrations of Tetrahydrouridine dihydrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death with high concentrations of Tetrahydrouridine (B1681287) (THU) dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetrahydrouridine (THU)?
Tetrahydrouridine is a potent competitive inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[1][2][3] CDA is responsible for the deamination and inactivation of various cytidine analogues used in chemotherapy, such as Gemcitabine and Decitabine (B1684300). By inhibiting CDA, THU increases the bioavailability and efficacy of these drugs.[1][4][5]
Q2: Can Tetrahydrouridine dihydrate cause cell death on its own?
While often considered harmless to cells, studies have shown that THU can independently inhibit cell proliferation in certain cancer cell lines.[2][6][7] This effect is not due to apoptosis (programmed cell death) but rather a cytostatic effect resulting from cell cycle arrest at the G1/S phase transition.[2][6][7] However, prolonged cell cycle arrest can potentially lead to cell death under certain conditions. At very high, and often experimentally untested, concentrations, off-target effects leading to cytotoxicity cannot be ruled out.
Q3: At what concentration does THU typically show an effect on cell proliferation?
A concentration of 100 µM THU has been shown to suppress cell proliferation in sensitive pancreatic and lung carcinoma cell lines.[6][8] The growth-inhibitory effects of THU are cell-line dependent.[6][8]
Q4: Is the anti-proliferative effect of THU dependent on Cytidine Deaminase (CDA) expression?
No, the cell growth inhibition by THU has been observed in cell lines with both high and low levels of CDA expression, indicating a CDA-independent mechanism.[2][6][7]
Troubleshooting Guide: Unexpected Cell Death
Issue 1: Significant cell death observed after treatment with high concentrations of THU.
Possible Cause 1: Misinterpretation of Cytostatic vs. Cytotoxic Effects
At concentrations around 100 µM, THU is known to cause cell cycle arrest, leading to a decrease in cell proliferation.[2][6][7] This can be misinterpreted as cell death, as the number of viable cells does not increase as expected.
-
Troubleshooting Steps:
-
Perform a cell viability assay that distinguishes between live and dead cells (e.g., Trypan Blue exclusion assay or a live/dead fluorescent stain). This will help determine if you are observing cell death or just an inhibition of proliferation.
-
Conduct a cell proliferation assay (e.g., MTT, XTT, or direct cell counting over time) to quantify the anti-proliferative effects of THU in your specific cell line.
-
Analyze the cell cycle distribution using flow cytometry. An accumulation of cells in the G1 phase and a reduction in the S phase would be indicative of the known mechanism of THU.[2][7]
-
Possible Cause 2: Exceeding the Cytotoxic Threshold
While 100 µM is reported to be cytostatic, significantly higher concentrations may induce cytotoxicity through off-target effects or by pushing the cell cycle arrest to an irreversible state.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both cell proliferation and cell viability in your specific cell line. This will help identify the concentration at which THU transitions from a cytostatic to a cytotoxic agent.
-
Investigate markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining) at high concentrations of THU to determine if the observed cell death is due to apoptosis.
-
Possible Cause 3: Issues with THU Dihydrate Compound or Solvent
-
Troubleshooting Steps:
-
Verify the purity and stability of your THU dihydrate. Ensure it has been stored correctly, as degradation products could potentially be more toxic. One study noted that THU equilibrates with at least one of its degradants in solution.[9][10]
-
Test for solvent toxicity. If using a solvent like DMSO to dissolve the THU, ensure the final concentration in your culture medium is not toxic to your cells. Run a solvent-only control.
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions
-
Troubleshooting Steps:
-
Standardize cell seeding density. Ensure that cells are in the logarithmic growth phase when treated.
-
Maintain consistent culture conditions (e.g., media formulation, serum percentage, incubator CO2, and temperature).
-
Possible Cause 2: Instability of THU in Solution
-
Troubleshooting Steps:
-
Prepare fresh solutions of THU for each experiment. Avoid repeated freeze-thaw cycles.
-
Ensure the pH of your final culture medium is stable after the addition of THU.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration | Effect | Reference |
| Anti-proliferative Effect | MIAPaCa-2, H441, H1299 | 100 µM | Significant reduction in cell growth | [2][6] |
| Cell Cycle Arrest | MIAPaCa-2, H441, H1299 | 100 µM | Increased G1 phase, decreased S phase | [2][7] |
| Apoptosis | MIAPaCa-2, H441, H1299 | 100 µM | No induction of apoptosis | [6] |
| In Vivo Toxicity (Combination) | CD-1 Mice | 167 mg/kg THU + 1.0 mg/kg DAC | Death in 1 male and 8 females | [11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol is for determining the concentration of THU that inhibits cell proliferation by 50%.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of THU dihydrate in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of THU in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of THU. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation for each treatment relative to the untreated control.
-
Plot the percentage of proliferation against the log of the THU concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of THU on cell cycle distribution.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the desired concentration of THU (e.g., 100 µM) and a vehicle control for 24-72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer, collecting the fluorescence data for PI.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: CDA-independent mechanism of THU-induced cell proliferation inhibition.
Caption: Troubleshooting workflow for unexpected cell death with high THU concentrations.
References
- 1. Differential regulation of E2F1 apoptotic target genes in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2F1 death pathways as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Life and death decisions by the E2F transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 7. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 9. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydrouridine sensitizing pancreatic cancer cells with low CDA expression.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Tetrahydrouridine (B1681287) (THU) to sensitize pancreatic cancer cells with low cytidine (B196190) deaminase (CDA) expression to chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetrahydrouridine (THU)?
A1: Tetrahydrouridine is a potent inhibitor of the enzyme cytidine deaminase (CDA).[1][2][3][4] CDA is responsible for the metabolic inactivation of cytidine analogues, such as the chemotherapeutic agent gemcitabine (B846).[2][3] By inhibiting CDA, THU prevents the breakdown of these drugs, thereby increasing their plasma half-life and intracellular concentrations, which enhances their anti-tumor activity.[2][4]
Q2: Why is THU being investigated in pancreatic cancer, specifically in tumors with low CDA expression?
A2: While the combination of THU and gemcitabine is a logical approach for tumors with high CDA expression to overcome drug resistance, studies have unexpectedly shown that THU can also sensitize pancreatic cancer cells with low CDA expression to gemcitabine.[2][3] This suggests that THU has an alternative, CDA-independent mechanism of action.[2][5]
Q3: What is the CDA-independent mechanism of THU in pancreatic cancer cells?
A3: In some pancreatic cancer cell lines with low CDA expression, such as MIAPaCa-2, THU has been shown to inhibit cell proliferation directly.[2][3] This is achieved by inducing a cell cycle arrest in the G1 phase.[2][5] The proposed mechanism for this is the suppression of the E2F1 transcription factor, which is crucial for the G1/S phase transition.[2][5]
Q4: Does THU affect all pancreatic cancer cell lines with low CDA expression similarly?
A4: No. The CDA-independent anti-proliferative effect of THU is cell-line specific. For instance, while MIAPaCa-2 cells (low CDA) show growth inhibition with THU treatment alone, Panc-1 cells (also low CDA) do not exhibit a significant change in proliferation.[2][3] Therefore, the response to THU in a low CDA context is not universal and needs to be empirically determined for each cell line.
Q5: How does CDA expression level generally correlate with gemcitabine resistance in pancreatic cancer?
A5: High levels of CDA are strongly associated with resistance to gemcitabine.[2][3][6] CDA rapidly metabolizes gemcitabine into its inactive form, 2′,2′-difluorodeoxyuridine (dFdU).[2][7] Therefore, cancer cells with high CDA expression can efficiently clear the active drug, reducing its therapeutic efficacy. The tumor microenvironment, particularly tumor-associated macrophages (TAMs), can also contribute to gemcitabine resistance by upregulating CDA expression in cancer cells.[8][9][10]
Troubleshooting Guides
Problem 1: No significant sensitization to gemcitabine is observed after THU pre-treatment in a low CDA pancreatic cancer cell line.
-
Possible Cause 1: Cell line-specific resistance to the CDA-independent effects of THU.
-
Troubleshooting Step: Confirm that your cell line is one that is known to be responsive to THU's anti-proliferative effects (e.g., MIAPaCa-2). If you are using a different cell line (e.g., Panc-1), it may not be susceptible to the G1 arrest induced by THU.[2][3]
-
Recommendation: Perform a cell proliferation assay (e.g., MTT or crystal violet) with THU as a single agent to determine if it has a direct anti-proliferative effect on your specific cell line.
-
-
Possible Cause 2: Suboptimal concentration or incubation time of THU.
-
Troubleshooting Step: Review the dose-response and time-course of THU's effect on your cell line. The optimal concentration and pre-incubation time can vary.
-
Recommendation: Conduct a dose-response experiment with varying concentrations of THU followed by a fixed dose of gemcitabine. Also, test different pre-incubation times with THU before adding gemcitabine.
-
-
Possible Cause 3: Inaccurate assessment of CDA expression.
-
Troubleshooting Step: Verify the CDA expression level in your cell line using multiple methods, such as qRT-PCR for mRNA levels and Western blotting for protein levels.
-
Recommendation: Compare your results with published data for the same cell line to ensure consistency.[7]
-
Problem 2: Unexpectedly high gemcitabine resistance in a cell line reported to have low CDA expression.
-
Possible Cause 1: Influence of the tumor microenvironment.
-
Troubleshooting Step: If you are working with co-culture systems or in vivo models, consider the impact of other cell types. Tumor-associated macrophages (TAMs) can secrete factors that induce CDA expression in cancer cells.[8][9]
-
Recommendation: Analyze CDA expression in the cancer cells after co-culture with macrophages or treatment with conditioned media from macrophage cultures.
-
-
Possible Cause 2: Upregulation of other resistance mechanisms.
-
Troubleshooting Step: Gemcitabine resistance is multifactorial. Other factors include decreased expression of the drug transporter hENT1, reduced activity of the activating enzyme deoxycytidine kinase (dCK), and increased expression of ribonucleotide reductase (RRM1).[10][11]
-
Recommendation: Evaluate the expression and activity of these key proteins in your resistant cell line.
-
Data Presentation
Table 1: CDA Expression and Gemcitabine IC50 in Pancreatic Cancer Cell Lines with and without THU
| Cell Line | Relative CDA mRNA Expression (Normalized δCt)[12] | Gemcitabine IC50 (nM)[12] | Gemcitabine + THU (100 µM) IC50 (nM)[12] | Fold Change in IC50 with THU[2] |
| Panc-1 | Low | ~15 | ~15 | No significant change |
| MIAPaCa-2 | Low | ~30 | ~13.6 | 2.2 |
| BxPC-3 | High | ~120 | ~10 | >10 |
Table 2: Intracellular Gemcitabine Metabolite Concentrations in Pancreatic Cancer Cell Lines (24-hour incubation)
| Cell Line | Gemcitabine Concentration (µM) | dFdCTP (pmol/10⁶ cells) without THU[7] | dFdCTP (pmol/10⁶ cells) with THU[7] |
| MIA PaCa-2 | 10 | ~1200 | Not significantly different |
| PANC-1 | 10 | ~900 | Not significantly different |
| BxPC-3 | 10 | ~200 | ~1370 |
Experimental Protocols
1. Determination of Gemcitabine IC50
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of gemcitabine in pancreatic cancer cells, with and without THU.
-
Methodology:
-
Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
For the combination treatment, pre-incubate the cells with a fixed concentration of THU (e.g., 100 µM) for 24 hours.
-
Prepare serial dilutions of gemcitabine in culture medium.
-
Remove the medium from the wells and add the gemcitabine dilutions (with or without THU).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or crystal violet staining.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of the gemcitabine concentration and fitting the data to a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of THU on the cell cycle distribution of pancreatic cancer cells.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with THU (e.g., 100 µM) or a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[2][5]
-
3. Western Blot for CDA and E2F1
-
Objective: To determine the protein expression levels of CDA and E2F1 in pancreatic cancer cells.
-
Methodology:
-
Lyse the treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDA, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 4. What are CDA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]
- 6. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophages increase the resistance of pancreatic adenocarcinoma cells to gemcitabine by upregulating cytidine deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophages mediate gemcitabine resistance of pancreatic adenocarcinoma by upregulating cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tetrahydrouridine Dihydrate in Long-Term Cell Culture: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrahydrouridine (THU) dihydrate in long-term cell culture experiments. The information addresses potential off-target effects and other experimental challenges.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during long-term cell culture with Tetrahydrouridine dihydrate.
Issue 1: Decreased Cell Proliferation and Altered Cell Cycle
-
Question: We observe a significant decrease in the proliferation rate of our cancer cell line after a few days of treatment with Tetrahydrouridine, even at concentrations intended for cytidine (B196190) deaminase (CDA) inhibition. Is this an expected off-target effect?
-
Answer: Yes, this is a documented off-target effect of Tetrahydrouridine in certain cancer cell lines. Studies have shown that THU can inhibit cell proliferation independently of its function as a CDA inhibitor.[1][2] This effect is not universal across all cell lines. For instance, cell growth inhibition has been observed in MIAPaCa-2 (pancreatic), H441 (lung), and H1299 (lung) cancer cell lines, but not in Panc-1, BxPC-3, and H322 cells.[1]
-
Question: What is the underlying mechanism for this anti-proliferative effect?
-
Answer: Tetrahydrouridine has been shown to induce a G1 phase arrest in the cell cycle, leading to a decrease in the proportion of cells in the S phase.[1][3] This cell cycle arrest is mediated by the suppression of the E2F1 transcription factor, a key regulator of the G1/S transition.[1][3] Notably, this effect on E2F1 was observed at the protein level, while other cell cycle-related factors like Rb, pRb, and cyclin-E/D remained unchanged in the studied cell lines.[1][3]
-
Question: Does this off-target cell cycle arrest lead to apoptosis?
-
Answer: The available research suggests that Tetrahydrouridine inhibits the S-phase without inducing apoptosis.[1][3]
Issue 2: Unexpected Phenotypic Changes
-
Question: We are noticing changes in the morphology of our cells after prolonged exposure to Tetrahydrouridine. What could be the cause?
-
Answer: While specific long-term morphological studies on THU are limited, prolonged exposure to any bioactive compound can induce phenotypic changes.[4][5][6] These can be a result of the observed cell cycle arrest or other, as yet uncharacterized, off-target effects. It is recommended to closely monitor cell morphology using microscopy and document any changes such as cell flattening, enlargement, or changes in adhesion.
-
Question: Could long-term Tetrahydrouridine treatment induce cellular senescence?
-
Answer: There is currently no direct evidence to suggest that long-term exposure to Tetrahydrouridine induces cellular senescence. However, prolonged cell cycle arrest is a known trigger for senescence.[7][8] Researchers should consider assaying for senescence markers such as senescence-associated β-galactosidase (SA-β-gal) activity and expression of p16INK4A or p21Cip1 if cells exhibit a persistent arrested phenotype.[7][8]
Issue 3: General Cell Health and Culture Maintenance
-
Question: What are the best practices for preparing and storing Tetrahydrouridine solutions for long-term experiments?
-
Answer: Aqueous stock solutions of Tetrahydrouridine at a neutral or basic pH are reported to be stable for up to 3 months when stored at -20°C.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Question: We are seeing increased cell death in our long-term cultures with Tetrahydrouridine. How can we troubleshoot this?
-
Answer: Increased cell death could be due to various factors. While THU is not typically associated with inducing apoptosis, long-term exposure could have unforeseen cytotoxic effects.[1][3]
-
Troubleshooting Steps:
-
Confirm Drug Concentration: Verify the final concentration of THU in your culture medium.
-
Assess Media Stability: Ensure that the THU is stable in your culture medium over the duration of the experiment.
-
Monitor pH: Check if the addition of THU is altering the pH of the culture medium.
-
Control for Contamination: Routinely check your cultures for microbial contamination.
-
Optimize Seeding Density: Ensure that the initial seeding density is appropriate for long-term culture to avoid issues related to overgrowth or sparse cultures.
-
-
-
Question: Are there any known effects of Tetrahydrouridine on mitochondrial function or cellular metabolism that could impact long-term cell health?
-
Answer: Currently, there is a lack of specific studies investigating the long-term effects of Tetrahydrouridine on mitochondrial function and cellular metabolism. General cellular stress can impact these processes.[10][11] If metabolic changes are suspected, assays for ATP levels, reactive oxygen species (ROS) production, and mitochondrial membrane potential can be performed.[10][12][13][14][15][16][17]
Data Presentation
Table 1: Effect of Tetrahydrouridine (100 µM) on Cell Cycle Distribution in Susceptible Cancer Cell Lines
| Cell Line | Change in G1 Phase (%) | Change in S Phase (%) | Reference |
| MIAPaCa-2 | Increased | Decreased by 6.0 ± 0.5 | [1][3] |
| H441 | Increased | Decreased by 5.8 ± 0.8 | [1][3] |
| H1299 | Increased | Decreased by 7.5 ± 1.5 | [1][3] |
Table 2: Effect of Tetrahydrouridine (100 µM) on Ki-67 Proliferation Marker in Susceptible Cancer Cell Lines
| Cell Line | Ki-67 Positive Nuclei (Control) (%) | Ki-67 Positive Nuclei (THU) (%) | Reference |
| MIAPaCa-2 | 28.3 ± 2.4 | 15.0 ± 1.5 | [1][3] |
| H441 | 16.7 ± 2.0 | 8.3 ± 1.2 | [1][3] |
| H1299 | 27.3 ± 3.0 | 15.7 ± 1.2 | [1][3] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Anti-Proliferative Effects of Tetrahydrouridine
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth over the intended duration of the experiment (e.g., 96 hours).
-
Treatment: After allowing cells to adhere overnight, treat with the desired concentration of Tetrahydrouridine (e.g., 100 µM) or a vehicle control (e.g., PBS).
-
Proliferation Assay: At various time points (e.g., 24, 48, 72, 96 hours), assess cell proliferation using a standard method such as a colorimetric assay (e.g., MTT, XTT) or cell counting.
-
Data Analysis: Compare the proliferation rates of THU-treated cells to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Tetrahydrouridine or vehicle control for the desired duration (e.g., 72 hours).
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Off-target signaling pathway of Tetrahydrouridine leading to decreased cell proliferation.
Caption: Troubleshooting workflow for decreased cell proliferation during Tetrahydrouridine treatment.
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs [mdpi.com]
- 9. In Vitro Interaction of Tetrahydrouridine with Key Human Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increasing tetrahydrobiopterin in cardiomyocytes adversely affects cardiac redox state and mitochondrial function independently of changes in NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing Tetrahydrouridine (THU) Concentration for Cytidine Deaminase (CDA) Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tetrahydrouridine (THU) for effective cytidine (B196190) deaminase (CDA) inhibition in experimental assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Tetrahydrouridine (THU) and how does it inhibit Cytidine Deaminase (CDA)?
A1: Tetrahydrouridine (THU) is a potent and specific competitive inhibitor of the enzyme cytidine deaminase (CDA).[1][2] CDA is a key enzyme in the pyrimidine (B1678525) salvage pathway that deaminates cytidine and its analogs, such as the anticancer drugs gemcitabine (B846) and decitabine, leading to their inactivation.[1][2][3] THU works by binding to the active site of the CDA enzyme, preventing it from metabolizing its substrates.[3] This inhibition increases the half-life and bioavailability of CDA substrate drugs, enhancing their therapeutic efficacy.[3]
Q2: What is a typical starting concentration for THU in in vitro CDA inhibition assays?
A2: A common starting concentration for THU in in vitro studies is 100 µM.[1][4] This concentration has been shown to be effective in sensitizing cancer cell lines to CDA substrate drugs like gemcitabine. However, the optimal concentration can vary depending on the cell type, CDA expression level, and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal THU concentration for your specific assay.
Q3: Does THU have any biological effects other than CDA inhibition?
A3: Yes, some studies have shown that THU can inhibit cell proliferation and induce cell cycle arrest at the G1/S checkpoint, independent of its CDA inhibitory activity.[1][2] This effect has been observed in some cancer cell lines and is an important consideration when designing and interpreting experiments.
Q4: For how long should I pre-incubate cells with THU before adding the CDA substrate?
A4: The pre-incubation time can vary. Some protocols introduce THU concurrently with the CDA substrate, while others use a pre-incubation period. A pre-incubation of 30 minutes to 1 hour is often sufficient for THU to enter the cells and inhibit CDA. However, the optimal pre-incubation time should be determined empirically for your specific experimental setup.
Troubleshooting Guide
Issue 1: No observable CDA inhibition after THU treatment.
-
Question: I've treated my cells with THU, but I don't see any effect on the metabolism of my CDA substrate. What could be the problem?
-
Answer:
-
Suboptimal THU Concentration: The concentration of THU may be too low to effectively inhibit CDA in your specific cell line, especially if the cells have very high CDA expression.
-
Solution: Perform a dose-response experiment with a range of THU concentrations (e.g., 1 µM to 500 µM) to determine the IC50 for CDA inhibition in your system.
-
-
Low CDA Expression: The cell line you are using may have very low or no CDA expression. In this case, inhibiting the enzyme will not have a significant effect on the metabolism of a CDA substrate.
-
Solution: Verify the CDA expression level in your cell line using methods like qRT-PCR or Western blotting. If CDA expression is low, consider using a cell line with higher CDA expression for your inhibition studies.
-
-
THU Degradation: Improper storage or handling of the THU stock solution could lead to its degradation.
-
Solution: Ensure that the THU stock solution is stored correctly (typically at -20°C or -80°C) and prepared fresh for each experiment.
-
-
Assay Sensitivity: The assay you are using to measure CDA activity may not be sensitive enough to detect the inhibitory effect of THU.
-
Solution: Consider using a more sensitive assay, such as a fluorometric or HPLC-based method, to measure CDA activity.
-
-
Issue 2: Unexpected cytotoxicity observed with THU treatment alone.
-
Question: I'm seeing a significant decrease in cell viability after treating with THU, even without the CDA substrate drug. Why is this happening?
-
Answer:
-
CDA-Independent Effects: As mentioned in the FAQs, THU can have direct anti-proliferative effects on some cell types, independent of CDA inhibition.[1][2] This is often associated with cell cycle arrest.
-
Solution: To distinguish between CDA-dependent and -independent effects, you can use a cell line with low or no CDA expression as a control. If THU is still cytotoxic in these cells, the effect is likely CDA-independent. You can also perform cell cycle analysis using flow cytometry to see if THU is causing cell cycle arrest.
-
-
High THU Concentration: The concentration of THU you are using may be too high for your specific cell line, leading to off-target effects and toxicity.
-
Solution: Perform a dose-response curve to determine the concentration at which THU inhibits CDA without causing significant cytotoxicity. This will help you identify a therapeutic window for your experiments.
-
-
Issue 3: High background signal in my CDA activity assay.
-
Question: My fluorometric CDA assay is showing a high background signal, making it difficult to measure the true CDA activity. What can I do?
-
Answer:
-
Autofluorescence: Components in the cell culture medium or the cells themselves can cause autofluorescence.
-
Solution: Use a phenol (B47542) red-free medium during the assay. Include a "no-cell" control (media and assay reagents only) to determine the background fluorescence of the medium.
-
-
Reagent Contamination: Contamination in your assay reagents can lead to a high background.
-
Solution: Prepare fresh assay buffers and solutions using high-purity water and reagents.
-
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader may not be optimal.
-
Solution: Ensure you are using the correct excitation and emission wavelengths for your fluorophore. Adjust the gain settings to an optimal level that provides a good signal-to-noise ratio.
-
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of Tetrahydrouridine (THU) for CDA Inhibition
| Parameter | Concentration | Cell Lines | Application | Reference |
| IC50 | 152 µM | Not specified | Competitive CDA inhibition | [5] |
| Effective Concentration | 100 µM | BxPC-3, H441, MIAPaCa-2, H1299 | Sensitization to Gemcitabine | [1] |
| Effective Concentration | 100 µM | HeLa | Confirmation of CDA inhibition | [4] |
| Dose-dependent Inhibition | 0 - 20 µM | Ceritinib-resistant lung cancer cells | Inhibition of cell proliferation | [6] |
Experimental Protocols
Protocol 1: Determination of THU IC50 for CDA Inhibition using a Fluorometric Assay
This protocol is adapted from commercially available cytidine deaminase activity assay kits.
Materials:
-
Cells of interest
-
Tetrahydrouridine (THU)
-
CDA substrate (e.g., cytidine)
-
CDA Assay Buffer
-
Fluorometric probe for ammonia (B1221849) or uridine (B1682114) detection
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in CDA Assay Buffer and homogenize on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (cell lysate) containing the CDA enzyme.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a serial dilution of THU in CDA Assay Buffer.
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add the different concentrations of THU to the wells. Include a "no THU" control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
CDA Reaction:
-
Initiate the reaction by adding the CDA substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the fluorometric probe according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cell lysate).
-
Plot the fluorescence intensity against the log of the THU concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assay (Methylene Blue)
Materials:
-
Cells of interest
-
Tetrahydrouridine (THU)
-
Complete cell culture medium
-
96-well cell culture plate
-
Methylene (B1212753) blue solution (0.5% in 50% ethanol)
-
Elution buffer (e.g., 0.1 M HCl in ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of THU concentrations. Include an untreated control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add methylene blue solution to each well and incubate at room temperature for 20-30 minutes.
-
Remove the methylene blue solution and wash the wells with water to remove excess stain.
-
-
Elution and Measurement:
-
Add elution buffer to each well to dissolve the stain.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at a wavelength of ~650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each THU concentration relative to the untreated control.
-
Plot the cell viability against the THU concentration.
-
Visualizations
Caption: Mechanism of THU-mediated CDA inhibition.
Caption: Workflow for optimizing THU concentration.
Caption: Troubleshooting guide for lack of CDA inhibition.
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 3. What are CDA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cytidine deaminase deficiency in tumor cells is associated with sensitivity to a naphthol derivative and a decrease in oncometabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DNA methylome and single-cell transcriptome analyses reveal CDA as a potential druggable target for ALK inhibitor–resistant lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Why is Tetrahydrouridine inhibiting cell proliferation independently of CDA?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytidine (B196190) deaminase (CDA)-independent anti-proliferative effects of Tetrahydrouridine (B1681287) (THU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Tetrahydrouridine (THU) inhibits cell proliferation independently of cytidine deaminase (CDA)?
A1: The primary CDA-independent mechanism of THU-induced cell proliferation inhibition is the suppression of the E2F1 transcription factor.[1][2] This leads to a cell cycle arrest at the G1/S transition phase, thereby halting cell division.[1][2]
Q2: Does THU's CDA-independent anti-proliferative effect occur in all cell lines?
A2: No, this effect is cell-line dependent. For example, studies have shown that THU independently suppresses tumor proliferation in MIAPaCa-2 (pancreatic), H441 (lung), and H1299 (lung) cancer cell lines. However, in Panc-1 (pancreatic), BxPC-3 (pancreatic), and H322 (lung) cells, significant growth inhibition by THU alone was not observed.[1][3]
Q3: Does THU induce apoptosis in its CDA-independent mechanism of action?
A3: Current evidence suggests that THU does not induce apoptosis when inhibiting cell proliferation through the E2F1 pathway. Cell cycle analysis has shown an accumulation of cells in the G1 phase and a decrease in the S phase, without a significant sub-G1 peak indicative of apoptosis.[1][3]
Q4: Are there other proposed CDA-independent mechanisms for THU's anti-proliferative effects?
A4: While the suppression of E2F1 is the most well-documented mechanism, other potential off-target effects are being explored. For instance, THU is a uridine (B1682114) analog and has been investigated for its interaction with nucleoside transporters.[4][5] However, at concentrations where anti-proliferative effects are observed, significant inhibition of major nucleoside transporters has not been demonstrated.[6]
Troubleshooting Guides
Cell Proliferation Assays
Issue: I am not observing a decrease in cell proliferation in my chosen cell line after THU treatment.
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Possible Cause 1: Cell Line Specificity. As mentioned in the FAQs, the anti-proliferative effect of THU is cell-line dependent. Your cell line may not be sensitive to the E2F1-mediated pathway.
-
Recommendation: As a positive control, use a cell line reported to be sensitive to THU, such as MIAPaCa-2 or H441.[1]
-
-
Possible Cause 2: Incorrect THU Concentration. The effective concentration of THU can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of THU for your cell line. A starting range of 10-200 µM is suggested based on published data.
-
-
Possible Cause 3: Insufficient Treatment Duration. The anti-proliferative effects of THU may take time to become apparent.
-
Recommendation: Conduct a time-course experiment, measuring cell proliferation at 24, 48, 72, and 96 hours post-treatment.
-
Cell Cycle Analysis via Flow Cytometry
Issue: I am not observing a G1 phase arrest in my cells after THU treatment.
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Possible Cause 1: Suboptimal Cell Health. Cells that are unhealthy or not in the logarithmic growth phase may not exhibit a clear cell cycle profile.
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Recommendation: Ensure your cells are healthy and have a viability of >95% before starting the experiment. Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
-
Possible Cause 2: Incorrect Staining Protocol. Improper fixation or staining can lead to poor resolution of cell cycle phases.
-
Recommendation: Use cold 70% ethanol (B145695) for fixation and ensure complete resuspension of the cell pellet. Use a saturating concentration of a DNA intercalating dye like propidium (B1200493) iodide (PI) and treat with RNase A to avoid staining of double-stranded RNA.
-
-
Possible Cause 3: Gating Strategy. An incorrect gating strategy can exclude relevant cell populations.
-
Recommendation: Ensure you are properly gating on single cells to exclude doublets and debris. Use a forward scatter (FSC) area versus height plot to identify and gate on single cells.
-
Issue: My cell cycle histogram shows a very low percentage of cells in the G1 phase, even in the control group.
-
Possible Cause: Initial Gating. You may be inadvertently excluding G1 cells from your analysis during the initial gating of your population.
-
Recommendation: Carefully review your initial forward and side scatter gating to ensure you are not cutting off a population of smaller G1 cells.
-
Western Blotting for E2F1
Issue: I am not detecting a decrease in E2F1 protein levels after THU treatment.
-
Possible Cause 1: Insufficient Treatment Duration. The downregulation of E2F1 protein may be time-dependent.
-
Recommendation: Perform a time-course experiment, harvesting cell lysates at various time points (e.g., 24, 48, 72, 96 hours) after THU treatment.
-
-
Possible Cause 2: Antibody Issues. The primary antibody may not be specific or sensitive enough to detect E2F1.
-
Recommendation: Validate your E2F1 antibody using a positive control cell lysate known to express high levels of E2F1. Ensure you are using the antibody at the manufacturer's recommended dilution.
-
-
Possible Cause 3: Protein Degradation. E2F1 is a transcription factor and can be susceptible to degradation.
-
Recommendation: Use a lysis buffer containing a cocktail of protease inhibitors. Keep samples on ice throughout the protein extraction process.
-
Quantitative Data Summary
Table 1: Effect of Tetrahydrouridine (THU) on Cell Proliferation and Cell Cycle Distribution
| Cell Line | THU Concentration (µM) | Duration (days) | Change in Cell Proliferation | Change in G1 Phase (%) | Change in S Phase (%) | Reference |
| MIAPaCa-2 | 100 | 4 | Significant Decrease | Increased | -6.0 ± 0.5 | [1] |
| H441 | 100 | 4 | Significant Decrease | Increased | -5.8 ± 0.8 | [1] |
| H1299 | 100 | 4 | Significant Decrease | Increased | -7.5 ± 1.5 | [1] |
| Panc-1 | 100 | 4 | No Significant Change | Not Reported | Not Reported | [1] |
| BxPC-3 | 100 | 4 | No Significant Change | Not Reported | Not Reported | [1] |
| H322 | 100 | 4 | No Significant Change | Not Reported | Not Reported | [1] |
Table 2: Effect of Tetrahydrouridine (THU) on Ki-67 Expression
| Cell Line | THU Concentration (µM) | Duration (days) | % Ki-67 Positive Cells (Control) | % Ki-67 Positive Cells (THU) | Reference |
| MIAPaCa-2 | 100 | 4 | 28.3 ± 2.4 | 15.0 ± 1.5 | [1] |
| H441 | 100 | 4 | 16.7 ± 2.0 | 8.3 ± 1.2 | [1] |
| H1299 | 100 | 4 | 27.3 ± 3.0 | 15.7 ± 1.2 | [1] |
Experimental Protocols
Cell Proliferation Assay (Methylene Blue Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 12 hours, treat the cells with the desired concentration of THU or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., up to 4 days).
-
Fixation: Fix the cells with 25% glutaraldehyde (B144438) for 30 minutes at room temperature.
-
Staining: Stain the cells with 0.05% methylene (B1212753) blue for 20 minutes.
-
Elution: Elute the dye with 0.33 M HCl for 20 minutes with agitation.
-
Measurement: Measure the absorbance at 598 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with THU or vehicle control for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blotting for E2F1
-
Cell Lysis: After THU treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against E2F1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: THU's CDA-independent signaling pathway.
Caption: Workflow for investigating THU's effects.
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 4. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of tetrahydrouridine on metabolism and transport of 1-beta-D-arabinofuranosylcytosine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Interaction of Tetrahydrouridine with Key Human Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tetrahydrouridine combination therapy experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Tetrahydrouridine (B1681287) (THU) in combination therapies. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of these experimental setups and ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetrahydrouridine (THU) in combination therapy?
A1: Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[1][2][3][4][5] CDA is responsible for the rapid metabolism and inactivation of several cytidine analogue drugs, such as decitabine (B1684300) and gemcitabine.[1][2][3][4][5][6][7] By inhibiting CDA, THU increases the plasma concentration and prolongs the half-life of these drugs, thereby enhancing their therapeutic effect.[2][6][7][8]
Q2: Does THU have any direct anti-cancer effects?
A2: Yes, some studies have shown that THU can independently inhibit cell proliferation.[1][4][5] This effect is thought to be independent of its CDA inhibitory activity and is associated with the regulation of the cell cycle. Specifically, THU has been observed to cause an increase in the G1 phase and a decrease in the S phase of the cell cycle, potentially through the suppression of the E2F1 transcription factor.[1][4][5]
Q3: Why am I seeing inconsistent results in my in vitro experiments with THU combination therapy?
A3: Inconsistent in vitro results can stem from several factors:
-
Cell Line Variability: Different cancer cell lines express varying levels of cytidine deaminase (CDA). The efficacy of THU in potentiating a combination drug is highly dependent on the CDA expression in the chosen cell line.[9][10]
-
Drug Concentration and Ratio: The optimal concentrations of THU and the combination drug, as well as their ratio, can vary significantly between cell lines. A fixed concentration may be effective in one cell line but not another.
-
Timing of Drug Administration: The timing of THU administration relative to the combination drug is crucial. THU should be administered prior to the primary drug to effectively inhibit CDA and prevent premature degradation of the active compound.[2][6][7][8]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular metabolism and drug response, leading to variability.
Q4: We are observing high inter-individual variability in our animal studies. What could be the cause?
A4: High inter-individual variability in animal studies is a known challenge and can be attributed to:
-
Pharmacokinetic Differences: Studies in baboons and mice have shown that oral administration of THU can decrease inter-individual variability in the pharmacokinetics of drugs like decitabine.[2][6][7][8] However, factors such as sex and fed/fasted state can still influence drug absorption and metabolism.[1][3]
-
CDA Expression in Tissues: CDA is highly expressed in the gut and liver, which can lead to significant first-pass metabolism of orally administered cytidine analogues.[6][7][8] The level of CDA expression in these tissues can vary between individual animals.
-
Animal Model Selection: The choice of animal model and the site of tumor implantation (orthotopic vs. subcutaneous) can impact tumor microenvironment and drug accessibility, contributing to varied responses.
Troubleshooting Guides
Issue 1: Low or No Potentiation of Combination Drug Effect
| Potential Cause | Troubleshooting Step |
| Insufficient CDA expression in the cell line. | Screen a panel of cell lines for CDA expression using qPCR or Western blot to select a suitable model. Alternatively, consider overexpressing CDA in a low-expression cell line to validate the THU-dependent effect. |
| Suboptimal THU concentration. | Perform a dose-response matrix experiment with varying concentrations of both THU and the combination drug to identify the optimal synergistic concentrations. |
| Incorrect timing of drug addition. | In your experimental protocol, ensure that cells are pre-incubated with THU for a sufficient period (e.g., 1 hour) before adding the combination drug.[2][6][7][8] |
| Degradation of THU. | THU solutions should be prepared fresh. For storage, aqueous stock solutions at neutral or basic pH are stable for up to 3 months at -20°C when aliquoted and purged with an inert gas.[11] |
Issue 2: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation from the experimental wells. |
| Interference with assay reagents. | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Run appropriate controls, including media-only, cells-only, and drug-only wells, to check for background signal or interference. |
| Fluctuations in incubation conditions. | Maintain consistent temperature and CO2 levels in the incubator. Ensure that plates are incubated for the exact same duration in all experiments. |
Issue 3: Unexpected Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Enhanced systemic exposure of the combination drug. | The addition of THU can significantly increase the systemic exposure of the partner drug, leading to on-target toxicities.[12][13] It may be necessary to reduce the dose of the combination drug when administered with THU. |
| Off-target effects of the combination. | While THU itself has not been shown to have significant toxic side effects, the combination may lead to unforeseen toxicities.[8] Implement a comprehensive toxicology assessment, including monitoring of body weight, clinical signs, and hematological parameters. |
| Gender-specific sensitivity. | Studies have reported gender-dependent differences in drug metabolism and toxicity.[12][13] Analyze data for male and female animals separately to identify any sex-specific effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Decitabine (DAC) With and Without THU in Baboons
| Treatment | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| DAC alone | 200 mg/m² | 150 ± 50 | 1.0 ± 0.5 | 300 ± 100 |
| THU + DAC | 400 mg/m² THU + 100 mg/m² DAC | 250 ± 75 | 2.0 ± 0.8 | 800 ± 200 |
| Data are presented as mean ± standard deviation and are compiled from representative literature. Actual values may vary based on experimental conditions. |
Table 2: Effect of THU on Gemcitabine Sensitivity in Pancreatic Cancer Cell Lines
| Cell Line | CDA Expression | Gemcitabine IC50 (nM) | Gemcitabine + 100 µM THU IC50 (nM) | Fold Increase in Sensitivity |
| BxPC-3 | High | 50 | 24 | 2.1 |
| Panc-1 | Low | 30 | 28 | 1.1 |
| Data are representative of findings reported in the literature and highlight the dependency of THU's effect on CDA expression levels. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
THU Pre-treatment: Add THU at various concentrations to the designated wells and incubate for 1 hour.
-
Combination Drug Treatment: Add the second drug at various concentrations to the wells already containing THU. Include wells with each drug alone and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for E2F1
-
Cell Lysis: Treat cells with THU and/or the combination drug for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against E2F1 (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual mechanisms of action of Tetrahydrouridine (THU).
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
- 11. Tetrahydrouridine - CAS 18771-50-1 - Calbiochem | 584222 [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Subchronic oral toxicity study of decitabine in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Anemia in Tetrahydrouridine/Decitabine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing anemia as a side effect in clinical and preclinical studies involving the combination of Tetrahydrouridine (B1681287) (THU) and Decitabine (B1684300) (DEC).
Frequently Asked Questions (FAQs)
Q1: Why does anemia occur as a side effect in Tetrahydrouridine/Decitabine studies?
A1: Anemia in Tetrahydrouridine/Decitabine (THU/DEC) studies is primarily a consequence of the myelosuppressive effects of decitabine. Decitabine is a hypomethylating agent that can interfere with the normal process of blood cell formation (hematopoiesis) in the bone marrow.[1][2] At higher doses, decitabine can be cytotoxic to rapidly dividing cells, including hematopoietic stem and progenitor cells, leading to a decrease in red blood cell production.[3] This can result in anemia, as well as neutropenia and thrombocytopenia. Myelosuppression is a common cause for dose reduction or interruption of treatment with decitabine.[4][5]
Q2: Is anemia always an adverse effect, or can the combination therapy improve hemoglobin levels?
A2: This is a critical point of distinction based on the patient population. In diseases like Sickle Cell Disease (SCD), low-dose decitabine, potentiated by THU, can actually increase total hemoglobin levels.[6] This is achieved by inhibiting DNA methyltransferase 1 (DNMT1), leading to the re-expression of fetal hemoglobin (HbF), which can improve the quality and efficiency of red blood cell production.[6][7] However, in other contexts, such as the treatment of Myelodysplastic Syndromes (MDS), the myelosuppressive effects of decitabine can lead to or worsen anemia.
Q3: What is the typical onset and duration of anemia during a THU/DEC treatment cycle?
A3: Myelosuppression, including anemia, often occurs early in the treatment course, with worsening neutropenia and other cytopenias frequently observed in the first or second treatment cycles.[3][4] The duration of anemia can vary depending on the dose of decitabine, the patient's baseline bone marrow function, and the supportive care measures implemented. Hematologic recovery is a key factor in determining the timing of subsequent treatment cycles.
Q4: What are the general guidelines for monitoring anemia in study participants?
A4: Regular monitoring of hematological parameters is crucial. Complete blood counts (CBC) with differential and platelet counts should be performed at baseline, prior to each treatment cycle, and as needed to monitor response and toxicity.[8] Key parameters to track include hemoglobin levels, hematocrit, red blood cell count, and reticulocyte count.
Troubleshooting Guide for Anemia Management
This guide provides a systematic approach to managing anemia observed during THU/DEC studies.
Issue 1: A study participant's hemoglobin has dropped significantly from baseline.
Initial Assessment:
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Grade the Anemia: Determine the severity of the anemia based on the study protocol's defined grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
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Evaluate Symptoms: Assess the patient for clinical signs and symptoms of anemia, such as fatigue, shortness of breath, dizziness, or pallor.
-
Review Concurrent Hematology: Examine the trends in neutrophil and platelet counts to assess the overall picture of myelosuppression.
Management Strategy:
-
Mild to Moderate Asymptomatic Anemia:
-
Continue close monitoring of CBCs.
-
Consider the possibility of underlying factors such as nutritional deficiencies (iron, B12, folate) and perform relevant laboratory tests if clinically indicated.
-
-
Symptomatic Anemia or Severe Anemia (e.g., Hemoglobin < 8 g/dL):
-
Red Blood Cell (RBC) Transfusion: For a rapid increase in hemoglobin and alleviation of symptoms, RBC transfusion is a standard approach. A restrictive transfusion strategy, with a hemoglobin threshold of 7 to 8 g/dL, is recommended for most hemodynamically stable hospitalized adult patients.[9][10]
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Erythropoiesis-Stimulating Agents (ESAs): In patients with chemotherapy-induced anemia and a hemoglobin level below 10 g/dL, the use of ESAs can be considered to stimulate red blood cell production.[11][12] It is important to assess iron stores before and during ESA therapy and provide iron supplementation if necessary.[12]
-
Dose Modification: Depending on the severity and duration of the hematologic toxicity, a dose delay or reduction of decitabine for the subsequent cycle may be necessary.
-
Issue 2: A participant requires frequent transfusions.
Assessment and Action:
-
Evaluate Transfusion Dependence: Determine if the patient meets the protocol's definition of transfusion dependence.
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Review Dosing: Assess the current dose of decitabine. In some cases, dose modifications may improve hematologic parameters over time.
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Consider Supportive Care Optimization: Ensure that ESA therapy, if initiated, is at an optimal dose and that iron stores are replete.
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Investigate Other Causes: Rule out other potential causes of anemia, such as hemolysis or bleeding.
Data on Decitabine-Associated Anemia and Management
| Parameter | Study Population/Context | Finding | Citation |
| Incidence of Anemia | Patients treated with decitabine for injection | Anemia of any grade occurred in 82% of patients. | [13] |
| Patients receiving INQOVI® (oral decitabine and cedazuridine) for MDS | Anemia occurred in 71% of patients, with Grade 3 or 4 in 55%. | [4][5] | |
| Transfusion Independence | Elderly patients with newly diagnosed AML treated with decitabine | 26% of patients dependent on RBC transfusions at baseline became transfusion-independent. | [14] |
| Patients with lower-risk MDS receiving hypomethylating agents | Approximately 40% of patients receiving RBC transfusions at initiation achieved transfusion independence. | [15] | |
| Dose Delays and Reductions | Patients with MDS treated with decitabine | Myelosuppression is a frequent reason for dose delays and reductions. | [1][11] |
Experimental Protocols and Methodologies
Protocol: Monitoring and Management of Hematologic Toxicity
-
Baseline Assessment: Prior to the first cycle of THU/DEC, obtain a complete blood count with differential, platelet count, serum creatinine, and liver function tests.[8]
-
Pre-Cycle Monitoring: Before each subsequent cycle, repeat the CBC with differential and platelet count.[8]
-
Intra-Cycle Monitoring: For patients experiencing significant cytopenias, more frequent monitoring (e.g., weekly or bi-weekly) may be warranted.
-
Dose Delay and Reduction for Hematologic Toxicity:
-
If hematologic recovery (Absolute Neutrophil Count ≥ 1,000/μL and platelets ≥ 50,000/μL) from a previous cycle takes longer than 6 weeks, delay the next cycle.[1]
-
Recovery requiring > 6 but < 8 weeks: Delay dosing for up to 2 weeks. Upon restarting, consider a temporary dose reduction (e.g., from 15 mg/m² to 11 mg/m² if on a 3-day regimen).[8]
-
Recovery requiring > 8 but < 10 weeks: Assess for disease progression. If no progression, delay for up to another 2 weeks and restart at a reduced dose.[8]
-
Visualizations
Caption: Mechanism of Action for Tetrahydrouridine/Decitabine.
Caption: Workflow for Managing Anemia in THU/DEC Studies.
References
- 1. The Effect of Decitabine Dose Modification and Myelosuppression on Response and Survival in Patients With Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inqovi.com [inqovi.com]
- 5. Support & Resources | INQOVI® (decitabine and cedazuridine) tablets [inqovi.com]
- 6. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | Semantic Scholar [semanticscholar.org]
- 8. drugs.com [drugs.com]
- 9. transfusionontario.org [transfusionontario.org]
- 10. redcross.org [redcross.org]
- 11. Decitabine Can Be Safely Reduced after Achievement of Best Objective Response in Patients with Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erithropoiesis stimulating agents in the treatment of chemotherapy induced anemia: what do guidelines say? - Tartarone - AME Medical Journal [amj.amegroups.org]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Decitabine reduces transfusion dependence in older patients with acute myeloid leukemia: results from a post hoc analysis of a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RBC transfusion independence among lower risk MDS patients receiving hypomethylating agents: a population-level analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Tetrahydrouridine's Effect on E2F1 Suppression
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers studying the effects of Tetrahydrouridine (B1681287) (THU), particularly in combination with other drugs, on the E2F1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tetrahydrouridine (THU) and how might it affect E2F1 suppression?
A1: Tetrahydrouridine is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA)[1][2]. CDA rapidly breaks down cytidine analogue drugs, such as Decitabine (B1684300) and Gemcitabine, limiting their therapeutic efficacy. By inhibiting CDA, THU increases the bioavailability and half-life of these primary drugs[3][4][5].
The effect of THU on E2F1 suppression is typically indirect and mediated by the primary drug it is combined with. For instance:
-
With Decitabine: THU prevents Decitabine degradation, allowing it to deplete DNA methyltransferase 1 (DNMT1) more effectively[3][5][6]. This can lead to the re-expression of tumor suppressor genes, like p21, which inhibit cyclin-dependent kinases (CDKs). Reduced CDK activity prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb then binds to and sequesters the transcription factor E2F1, suppressing the expression of genes required for S-phase entry and leading to cell cycle arrest.
-
Direct (CDA-independent) Effects: Some studies have shown that THU, when administered alone, can inhibit cell proliferation by causing G1 phase arrest. This effect was linked to a reduction in E2F1 protein levels, suggesting a potential direct, albeit less characterized, mechanism of action on cell cycle control[1][7].
Q2: What are the essential control groups for an experiment investigating E2F1 suppression with a primary drug and THU?
A2: To accurately determine the effect of each component and their combination, the following control groups are essential:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO, PBS) used to dissolve the primary drug and THU. This group serves as the baseline for E2F1 expression and cell behavior.
-
THU Alone: Cells treated only with THU at the same concentration used in the combination group. This is critical to determine if THU has any independent effects on E2F1 suppression or cell viability in your specific experimental model[1][7].
-
Primary Drug Alone: Cells treated only with the primary therapeutic agent (e.g., Decitabine). This measures the baseline effect of the drug without the potentiation by THU.
-
Combination Treatment: Cells treated with both the primary drug and THU. This is the experimental group to measure the synergistic or enhanced effect.
Q3: How can I differentiate the effect of my primary drug from a potential off-target effect of THU on E2F1?
A3: This can be achieved by carefully analyzing the results from the essential control groups mentioned in Q2.
-
Compare "Primary Drug Alone" vs. "Vehicle": This shows the drug's intrinsic ability to suppress E2F1.
-
Compare "THU Alone" vs. "Vehicle": This reveals any direct, CDA-independent effects of THU on E2F1[1][7].
-
Compare "Combination Treatment" vs. "Primary Drug Alone": A significantly greater suppression of E2F1 in the combination group indicates that THU is potentiating the effect of the primary drug, likely by inhibiting its degradation. If the effect of the combination is simply the sum of the "Primary Drug Alone" and "THU Alone" effects, the interaction is likely additive.
Q4: At what concentration should I use THU in my in vitro experiments?
A4: The optimal concentration of THU can vary by cell line and the specific cytidine analogue being used. A common concentration used in published cell culture studies is 100 µM[7]. However, it is highly recommended to perform a dose-response curve for THU alone in your cell line to identify a concentration that effectively inhibits CDA without causing significant cytotoxicity or off-target effects on its own.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected E2F1 suppression or cytotoxicity in the "THU alone" control group. | 1. Cell Line Sensitivity: Some cell lines may be sensitive to THU's direct antiproliferative effects.[1][7]2. Compound Integrity: The THU compound may have degraded or contains impurities. | 1. Perform a Dose-Response Curve: Test a range of THU concentrations (e.g., 1 µM to 200 µM) to find the highest non-toxic dose.2. Validate Compound: Confirm the purity of your THU stock. Store aliquots at -20°C or -80°C under desiccating conditions to prevent degradation.[2] |
| High variability in E2F1 levels between replicates in the combination treatment. | 1. Inconsistent Dosing: The timing and order of drug addition may be inconsistent.2. Cell Health/Confluency: Differences in cell density or health at the time of treatment can alter drug response. | 1. Standardize Protocol: Administer THU shortly before or concurrently with the primary drug, and maintain this timing across all experiments. For oral dosing studies, THU is often given ~60 minutes prior to the primary drug.[8]2. Control Cell Culture Conditions: Seed cells at a consistent density and ensure they are in the logarithmic growth phase and at a similar confluency (e.g., 60-70%) at the start of each experiment. |
| No potentiation of E2F1 suppression is observed in the combination group compared to the primary drug alone. | 1. Low CDA Expression: The cell line may express low levels of cytidine deaminase (CDA), making the primary drug stable even without a CDA inhibitor.2. Ineffective THU Concentration: The concentration of THU may be too low to inhibit the CDA activity present. | 1. Measure CDA Levels: Quantify CDA mRNA (by RT-qPCR) or protein levels (by Western Blot) in your cell line to confirm it is a relevant model for CDA inhibition.2. Optimize THU Dose: If CDA is present, consider increasing the THU concentration, guided by your dose-response toxicity data. |
Quantitative Data Summary
The primary role of THU is to increase the systemic exposure of cytidine analogues. The table below summarizes data from a clinical study on Decitabine, demonstrating the pharmacodynamic effect of depleting the target protein DNMT1, which is upstream of the pRb-E2F1 pathway.
Table 1: Effect of Oral THU-Decitabine on DNMT1 Protein Levels in Peripheral Blood Mononuclear Cells
| Treatment Group (Oral Dose) | Number of Patients | Mean DNMT1 Depletion from Baseline |
|---|---|---|
| Placebo | 10 | No significant change |
| THU (10 mg/kg) + Decitabine (0.08 mg/kg) | 3 | ~50% |
| THU (10 mg/kg) + Decitabine (0.16 mg/kg) | 3 | >75%[6] |
Data adapted from a study in sickle cell disease patients, illustrating the principle of THU-mediated target engagement of Decitabine.[3][5][6]
Signaling Pathways and Workflows
References
- 1. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine, cytidine deaminase inhibitor (CAS 18771-50-1) (ab142080/1671) [abcam.com]
- 3. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
- 6. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pilot Clinical Trial of Oral Tetrahydrouridine/Decitabine for Non-Cytotoxic Epigenetic Therapy of Chemo-resistant Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in decitabine pharmacokinetics when co-administered with Tetrahydrouridine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing decitabine (B1684300) in combination with the cytidine (B196190) deaminase (CDA) inhibitor, tetrahydrouridine (B1681287) (THU).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering tetrahydrouridine (THU) with decitabine?
A1: Decitabine, a DNA methyltransferase 1 (DNMT1) inhibitor, has a significant therapeutic limitation: it is rapidly metabolized and inactivated by the enzyme cytidine deaminase (CDA), which is highly expressed in the gut and liver.[1][2][3] This rapid inactivation leads to a short in vivo half-life of less than 20 minutes, limiting its oral bioavailability and therapeutic efficacy.[3] THU is a competitive inhibitor of CDA.[1][2][3] By co-administering THU with decitabine, the metabolic breakdown of decitabine is inhibited, leading to increased plasma concentrations, extended exposure time, and improved oral bioavailability.[1][2][3] This allows for non-cytotoxic, DNMT1-targeted therapy.[1][2]
Q2: What is the primary mechanism by which THU reduces the pharmacokinetic variability of decitabine?
A2: The high inter-individual variability in decitabine pharmacokinetics is largely due to variations in CDA activity among individuals. By inhibiting CDA, THU effectively mitigates the impact of these differences in enzyme activity, leading to more predictable and less variable plasma concentrations of decitabine across a study population.[1][2] Studies in nonhuman primates have demonstrated that co-administration of THU with oral decitabine significantly decreases this inter-individual variability.[1][2]
Q3: What are the expected changes in decitabine's pharmacokinetic profile when co-administered with THU?
A3: Co-administration of THU with decitabine leads to several key changes in decitabine's pharmacokinetic profile:
-
Increased Bioavailability: Oral bioavailability of decitabine is significantly enhanced.
-
Extended Half-Life: The time the drug remains in circulation is prolonged.[1][2]
-
Higher Peak Concentrations (Cmax) and Area Under the Curve (AUC): Overall drug exposure is increased.[4][5]
-
Widened Concentration-Time Profile: The absorption time is extended, leading to a broader peak in the concentration-time curve.[1][2]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Decitabine Plasma Concentrations Despite THU Co-administration.
| Potential Cause | Troubleshooting Step |
| Incomplete CDA Inhibition | 1. Verify THU Dose and Timing: Ensure the THU dose is sufficient and administered prior to decitabine to allow for adequate CDA inhibition. The timing between THU and decitabine administration is critical.[1] 2. Assess CDA Activity: Measure baseline and post-THU CDA activity in plasma or tissue samples to confirm effective enzyme inhibition. |
| Variability in Drug Absorption | 1. Standardize Administration Conditions: Administer decitabine and THU under consistent conditions (e.g., fasting vs. fed state), as food can affect drug absorption.[4][5] 2. Evaluate Formulation: Ensure the formulation of both drugs provides consistent dissolution and absorption. |
| Analytical Method Variability | 1. Validate Analytical Method: Thoroughly validate the LC-MS/MS method for precision, accuracy, and linearity.[3][6] 2. Use of Internal Standard: Employ a stable, isotopically labeled internal standard for decitabine to account for variations in sample processing and instrument response. |
Issue 2: Lower than Expected Decitabine Plasma Concentrations.
| Potential Cause | Troubleshooting Step |
| Degradation of Decitabine | 1. Sample Handling and Storage: Decitabine is unstable in aqueous solutions. Process and store plasma samples at -70°C or lower immediately after collection.[3][6] Use of a CDA inhibitor like THU in the collection tubes is also recommended to prevent ex vivo degradation.[3][6] 2. Stock Solution Stability: Prepare decitabine stock solutions in a non-aqueous solvent like DMSO and store at low temperatures. Avoid repeated freeze-thaw cycles.[6] |
| Suboptimal LC-MS/MS Method | 1. Optimize Ionization: Decitabine can form various adducts (e.g., sodium, potassium). Method development should focus on consistently forming a single, stable adduct (e.g., lithiated adducts) for reliable quantification.[3][6] 2. Check for Matrix Effects: Evaluate and minimize ion suppression or enhancement from plasma components. |
| Incorrect Dosing | 1. Verify Dose Calculations and Administration: Double-check all dose calculations and ensure accurate administration of both decitabine and THU. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral Decitabine With and Without THU in Non-Human Primates
| Parameter | Decitabine Alone (10 mg/kg) | Decitabine (5 mg/kg) + THU (20 mg/kg) |
| Mean AUClast (min*ng/mL) | 18,349 | 24,198 |
| Coefficient of Variation of AUClast (%) | 63 | 33 |
Data synthesized from studies in baboons demonstrating the effect of THU on decitabine exposure and variability.
Experimental Protocols
Protocol 1: Quantification of Decitabine in Human Plasma using LC-MS/MS
This protocol is a synthesized method based on best practices described in the literature.[3][6][7][8]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., isotopically labeled decitabine).
-
Add 100 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A HILIC column (e.g., Thermo Betasil Silica-100, 100x3.0mm, 5µm) is recommended for good retention and separation of the polar decitabine molecule.[3][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with an additive to promote ionization (e.g., 2mM lithium acetate) and an organic component (e.g., acetonitrile).[3][6]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).
-
Precursor Ion: Monitor the lithiated adduct of decitabine.
-
Product Ion: A specific fragment ion of decitabine.
-
-
-
Validation:
Protocol 2: Cytidine Deaminase (CDA) Activity Assay
This protocol is based on a commercially available fluorometric assay kit.[9]
-
Sample Preparation:
-
Homogenize tissue samples in CDA Assay Buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. For plasma samples, centrifugation may be sufficient.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided ammonia (B1221849) standard.
-
Add samples and controls to a 96-well plate.
-
Add the CDA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the developer solution to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the CDA activity based on the standard curve.
-
Visualizations
References
- 1. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HILIC-MS/MS method for quantification of decitabine in human plasma by using lithium adduct detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. 5613127 PHARMACOKINETICS AND PHARMACODYNAMICS OF AN INNOVATIVE ORAL FORMULATION OF DECITABINE AND TETRAHYDROURIDINE IN HEALTHY PEOPLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Mycoplasma Contamination in Tetrahydrouridine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tetrahydrouridine (THU) experiments due to Mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our experiments with Tetrahydrouridine. Could Mycoplasma contamination be a factor?
A1: Yes, Mycoplasma contamination is a significant factor that can lead to unreliable and irreproducible experimental outcomes.[1][2] These microorganisms are often difficult to detect by visual inspection as they do not typically cause turbidity in the culture medium.[3][4] Mycoplasma can profoundly alter host cell physiology, including metabolism, proliferation, and gene expression, thereby affecting the cellular response to therapeutic agents like THU.[1][3][5]
Q2: How does Mycoplasma specifically interfere with experiments involving Tetrahydrouridine?
A2: Tetrahydrouridine is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[6][7] The primary mechanism of interference arises from the fact that some common Mycoplasma species, such as Mycoplasma hyorhinis, produce their own cytidine deaminase.[8][9] This bacterial enzyme can effectively metabolize and inactivate cytidine-based compounds. Therefore, in a Mycoplasma-contaminated culture, the bacterial CDA can work against the inhibitory action of THU, leading to misleading results about the efficacy of THU or the cytidine analogs it is designed to protect.
Q3: What are the typical signs of Mycoplasma contamination in cell cultures?
A3: While often subtle, signs of Mycoplasma contamination can include a slowdown in cell proliferation, an increase in apoptosis or cell death, and changes in cell morphology.[5][10] A significant indicator is a lack of reproducibility in your experimental results.[1] However, it's important to note that sometimes there are no obvious visual signs of contamination.[3][4] Therefore, regular testing using sensitive detection methods is crucial.[1][4]
Q4: What methods are recommended for detecting Mycoplasma contamination?
A4: There are several reliable methods for Mycoplasma detection. The most common and recommended methods are:
-
Polymerase Chain Reaction (PCR): This is a highly sensitive and rapid method that detects Mycoplasma DNA.[11][12] It is considered a trusted method for routine screening.[11]
-
DNA Staining (e.g., DAPI or Hoechst): This method uses fluorescent dyes that bind to DNA. Mycoplasma contamination appears as small, fluorescing particles on the cell surface or in the surrounding area when viewed under a fluorescence microscope.[11][12]
-
Microbiological Culture: This is the "gold standard" and involves attempting to grow Mycoplasma on specialized agar (B569324) plates.[5][12] While highly reliable, it can be time-consuming, taking up to 28 days for a result.[12]
It is often recommended to use at least two different detection methods to confirm a contamination.[5]
Q5: Our cell line is confirmed to be contaminated with Mycoplasma. What are the options for elimination?
A5: You have two primary options:
-
Discard the contaminated cell line: This is often the safest and most recommended approach to prevent cross-contamination of other cultures in the lab.
-
Treat the cells with antibiotics: If the cell line is irreplaceable, specific anti-Mycoplasma antibiotics can be used.[13][14] Commonly used antibiotics include tetracyclines, macrolides, and quinolones.[5][13] It's important to follow the treatment protocol carefully and re-test the cells after treatment to ensure successful eradication. The efficiency of antibiotic elimination is estimated to be between 66% and 85%.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Tetrahydrouridine experiments and provides steps to troubleshoot them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced efficacy of Tetrahydrouridine (THU) or cytidine analog drugs. | Mycoplasma contamination expressing cytidine deaminase. | 1. Test the cell culture for Mycoplasma using a sensitive method like PCR. 2. If positive, either discard the cell line or treat it with a Mycoplasma-specific antibiotic. 3. Re-test for Mycoplasma to confirm elimination before resuming experiments. |
| High variability and poor reproducibility between experimental replicates. | Underlying Mycoplasma contamination affecting cellular health and metabolism.[1] | 1. Quarantine the suspicious cell line. 2. Perform Mycoplasma testing on all cell stocks used in the experiment. 3. Review and reinforce aseptic techniques in the laboratory to prevent future contamination.[15] |
| Unexpected changes in cell proliferation or viability in control groups. | Mycoplasma-induced effects on cell growth and apoptosis.[5][10] | 1. Immediately test the culture for Mycoplasma. 2. Compare the growth rate of the suspected culture with a known negative control cell line. 3. If contaminated, follow the appropriate elimination protocol. |
| THU appears to have no effect in a cell line expected to have high cytidine deaminase activity. | Mycoplasma-encoded cytidine deaminase is overwhelming the inhibitory capacity of THU. | 1. Confirm Mycoplasma contamination status. 2. If contaminated, eliminate the Mycoplasma and repeat the experiment. 3. Consider increasing the concentration of THU in a pilot experiment to see if the effect can be overcome, but be aware this may have off-target effects. |
Data on Mycoplasma Interference
Mycoplasma contamination can significantly alter the measured efficacy of cytidine analog drugs, a situation that Tetrahydrouridine is intended to prevent.
| Cell Line | Condition | Drug | IC50 Value | Fold Change in IC50 | Reference |
| MDA-MB-231 | Mycoplasma-negative | Gemcitabine | ~1X | - | [8] |
| MDA-MB-231 | M. hyorhinis-infected | Gemcitabine | ~36X | 36 | [8] |
| MDA-MB-231 | M. hyorhinis-infected + THU (250 µM) | Gemcitabine | Restored to near negative levels | - | [8] |
Experimental Protocols
Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting Mycoplasma contamination using a commercially available PCR detection kit.
-
Sample Preparation: Collect 1 ml of the cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 3 days without a medium change.
-
DNA Extraction: Follow the DNA extraction protocol provided with the PCR kit. This typically involves lysing the cells and Mycoplasma to release the DNA.
-
PCR Amplification: Prepare the PCR reaction mix according to the kit's instructions, including the provided primers that target a highly conserved region of the Mycoplasma 16S rRNA gene.[12] Add the extracted DNA to the reaction mix.
-
Thermocycling: Run the PCR reaction in a thermocycler using the cycling conditions specified in the kit's manual.
-
Gel Electrophoresis: Analyze the PCR products by running them on an agarose (B213101) gel.[16] A band of the expected size indicates a positive result for Mycoplasma contamination.
Mycoplasma Elimination Using Antibiotics
This protocol outlines a general procedure for eliminating Mycoplasma from a contaminated cell culture.
-
Isolate the Contaminated Culture: Immediately separate the contaminated cell line from other cultures to prevent cross-contamination.[17]
-
Prepare Antibiotic-Containing Medium: Supplement the regular cell culture medium with a commercially available Mycoplasma-eliminating agent (e.g., a fluoroquinolone-based solution) at the recommended concentration.
-
Treatment: Culture the cells in the antibiotic-containing medium for the duration specified by the manufacturer, typically 1-2 weeks.[13]
-
Recovery: After the treatment period, culture the cells in antibiotic-free medium for at least two passages.
-
Re-testing: Re-test the cell culture for Mycoplasma using a sensitive detection method like PCR to confirm successful elimination. It is advisable to test again after a few more passages to ensure no resurgence of the contamination.
Visualizations
Caption: Interaction between Tetrahydrouridine, cytidine analogs, and Mycoplasma.
Caption: Troubleshooting workflow for inconsistent Tetrahydrouridine experiments.
References
- 1. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 2. news-medical.net [news-medical.net]
- 3. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 4. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 5. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 8. Mycoplasma hyorhinis-encoded cytidine deaminase efficiently inactivates cytosine-based anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycoplasma hyorhinis-encoded cytidine deaminase efficiently inactivates cytosine-based anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 12. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 13. dkfz.de [dkfz.de]
- 14. Eradication of Mycoplasma contaminations from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 16. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to Tetrahydrouridine and Zebularine as Cytidine Deaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tetrahydrouridine (B1681287) (THU) and zebularine (B1662112) as inhibitors of cytidine (B196190) deaminase (CDA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved to aid in research and drug development decisions.
Quantitative Comparison of Inhibitory Efficacy
The following tables summarize the key quantitative parameters for Tetrahydrouridine and zebularine, focusing on their potency as CDA inhibitors and their effects on cell viability.
| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Source |
| Zebularine | Cytidine Deaminase | 0.95 µM | - | [1] |
| Cytidine Deaminase | 2 µM (cell-free assay) | - | [2] | |
| Tetrahydrouridine | Cytidine Deaminase | - | 152 µM |
Table 1: Comparative Inhibitory Potency against Cytidine Deaminase. This table presents the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for zebularine and Tetrahydrouridine against cytidine deaminase. Lower values indicate higher potency.
| Cell Line | Inhibitor | IC50 (96h exposure) | Source |
| MDA-MB-231 (Breast Cancer) | Zebularine | ~100 µM | [3] |
| MCF-7 (Breast Cancer) | Zebularine | ~150 µM | [3] |
Table 2: Effect of Zebularine on Cancer Cell Proliferation. This table shows the half-maximal inhibitory concentration (IC50) of zebularine on the proliferation of different breast cancer cell lines after 96 hours of exposure.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Tetrahydrouridine and zebularine.
Cytidine Deaminase (CDA) Activity Assay
This protocol is a generalized procedure for determining CDA activity, which can be adapted to assess the inhibitory effects of compounds like Tetrahydrouridine and zebularine.
Principle: This assay measures the deamination of cytidine to uridine (B1682114) by CDA. The product of the reaction, ammonia (B1221849), is then detected using a fluorometric method.
Materials:
-
CDA Assay Buffer
-
CDA Substrate (Cytidine or Deoxycytidine)
-
CDA Positive Control
-
Developer Enzyme Mix
-
Fluorometric Probe
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in CDA Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add CDA Assay Buffer, the sample (or CDA positive control), and the CDA inhibitor (Tetrahydrouridine or zebularine) at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the CDA Substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Add the Developer Enzyme Mix and the Fluorometric Probe to each well. Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: The amount of ammonia produced is proportional to the CDA activity. The inhibitory effect of the compounds is determined by comparing the activity in the presence of the inhibitor to the control.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Tetrahydrouridine and zebularine on cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tetrahydrouridine or zebularine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Tetrahydrouridine or zebularine and incubate for the desired duration (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can then be determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for Tetrahydrouridine and zebularine.
Tetrahydrouridine's Dual Mechanism of Action
Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA). By inhibiting CDA, it prevents the degradation of cytidine analogs like decitabine (B1684300) and gemcitabine, thereby enhancing their therapeutic efficacy. Additionally, Tetrahydrouridine has been shown to inhibit cell proliferation through a CDA-independent mechanism by suppressing the E2F1 transcription factor, which leads to cell cycle arrest at the G1/S checkpoint[4][5][6].
Caption: Dual mechanisms of Tetrahydrouridine action.
Zebularine's Dual Mechanism of Action
Zebularine also exhibits a dual mechanism of action. It is a potent inhibitor of cytidine deaminase[1][2]. In addition, zebularine functions as a DNA methyltransferase (DNMT) inhibitor. By incorporating into DNA, it traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of DNA[7][8][9]. This reactivation of tumor suppressor genes can induce apoptosis. Furthermore, recent studies have shown that zebularine can activate the cGAS-STING pathway, leading to an enhanced anti-tumor immune response[10][11][12].
Caption: Dual mechanisms of zebularine action.
In Vivo Efficacy and Pharmacokinetics
Both Tetrahydrouridine and zebularine have been evaluated in preclinical and clinical settings, primarily in combination with other therapeutic agents.
Tetrahydrouridine:
-
In combination with decitabine, orally administered Tetrahydrouridine has been shown to increase the bioavailability of decitabine by inhibiting its degradation by CDA.[13][14]
-
Pharmacokinetic studies in healthy volunteers demonstrated that a combination oral formulation of THU and decitabine was well-tolerated and resulted in rapid absorption of both compounds.[13][14] Despite food and sex affecting pharmacokinetics, the pharmacodynamic effect of DNMT1 downregulation was comparable.[13][14]
Zebularine:
-
In vivo studies in mice with leukemia showed that zebularine increased the antileukemic activity of 5-aza-2'-deoxycytidine (decitabine) and increased its plasma levels.[15]
-
Pharmacokinetic studies in mice, rats, and monkeys have shown that zebularine has limited oral bioavailability.[16]
Summary and Conclusion
Both Tetrahydrouridine and zebularine are effective inhibitors of cytidine deaminase with additional, distinct mechanisms of action that contribute to their overall anti-cancer activity.
-
Potency as CDA inhibitors: Based on the available data, zebularine appears to be a more potent inhibitor of CDA than Tetrahydrouridine, with Ki values in the low micromolar range compared to an IC50 in the higher micromolar range for Tetrahydrouridine.
-
Dual Mechanisms of Action: Both compounds offer the advantage of a dual mechanism. Tetrahydrouridine's ability to inhibit cell proliferation via E2F1 suppression provides a CDA-independent anti-cancer effect. Zebularine's role as a DNMT inhibitor and an activator of the cGAS-STING pathway offers a multi-pronged approach to cancer therapy by inducing apoptosis and stimulating an anti-tumor immune response.
-
Clinical Development: Tetrahydrouridine, in combination with decitabine, has progressed to clinical trials and is available in an oral formulation.[13][14][17] The clinical development of zebularine is less advanced, with preclinical studies highlighting its potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zebularine: A Novel DNA Methylation Inhibitor that Forms a Covalent Complex with DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zebularine elevates STING expression and enhances cGAMP cancer immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zebularine elevates STING expression and enhances cGAMP cancer immunotherapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zebularine potentiates anti-tumor immunity by inducing tumor immunogenicity and improving antigen processing through cGAS-STING pathway [pubmed.ncbi.nlm.nih.gov]
- 13. Original Article [sciencehub.novonordisk.com]
- 14. 5613127 PHARMACOKINETICS AND PHARMACODYNAMICS OF AN INNOVATIVE ORAL FORMULATION OF DECITABINE AND TETRAHYDROURIDINE IN HEALTHY PEOPLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma pharmacokinetics, oral bioavailability, and interspecies scaling of the DNA methyltransferase inhibitor, zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]
A Comparative Guide to Cytidine Deaminase Inhibitors: Tetrahydrouridine Dihydrate, Zebularine, and Cedazuridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydrouridine (B1681287) (THU) dihydrate and other prominent cytidine (B196190) deaminase (CDA) inhibitors, Zebularine and Cedazuridine. The information presented is supported by experimental data to aid in the selection of the most suitable inhibitor for your research or drug development needs.
Introduction to Cytidine Deaminase and its Inhibition
Cytidine deaminase is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the deamination of cytidine and its analogs. While essential for normal cellular function, its activity poses a significant challenge in cancer chemotherapy. Many nucleoside analog drugs, such as decitabine (B1684300) and gemcitabine (B846), are substrates for CDA and are rapidly inactivated by it, limiting their therapeutic efficacy. Cytidine deaminase inhibitors are therefore co-administered with these chemotherapeutic agents to prevent their degradation, thereby enhancing their bioavailability and therapeutic effect.[1]
Comparative Analysis of Inhibitor Potency
The potency of cytidine deaminase inhibitors is a critical factor in their effectiveness. This is typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher potency.
| Inhibitor | IC50 (µM) | Ki (µM) | Organism/Enzyme Source |
| Tetrahydrouridine (THU) | 1.52 | 0.054 (human), 0.24 (E. coli) | Human granulocytes, E. coli |
| Zebularine | ~100-150 (cell-based) | 0.95 | MDA-MB-231 and MCF-7 cells, Not specified |
| Cedazuridine (E7727) | 0.281 - 0.4 | Not specified | Not specified |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, and the specific assay used. The data presented here is compiled from various sources and should be considered as a comparative reference.
Physicochemical Properties: Solubility and Stability
The solubility and stability of an inhibitor are crucial for its formulation, delivery, and in vivo activity.
| Property | Tetrahydrouridine Dihydrate | Zebularine | Cedazuridine |
| Solubility | Soluble in water (up to 100 mg/mL) and DMSO (up to 100 mg/mL).[2] | Soluble in water (up to 50 mg/mL with ultrasound) and DMSO (≥ 100 mg/mL).[3] | Soluble in DMSO.[4] |
| Stability | Equilibrates with at least one of its degradants in aqueous solution.[5] Stable for up to 6 months at -80°C in solvent.[2] | Stable in aqueous solution up to pH 12.[6] Half-life of ~508 hours at pH 7.[7] | Designed for improved stability over THU.[8] Stable for ≥4 years at -20°C as a solid.[4] |
Mechanism of Action and Signaling Pathway
Cytidine deaminase inhibitors act by binding to the active site of the enzyme, preventing the deamination of its substrates. This action has significant downstream effects, particularly when used in combination with cytidine analog chemotherapeutics like decitabine, a DNA methyltransferase (DNMT) inhibitor. By preventing the degradation of decitabine, CDA inhibitors lead to its increased incorporation into DNA, resulting in the trapping and depletion of DNMT1. This leads to DNA hypomethylation and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
In Vitro Cytidine Deaminase Activity Assay (Spectrophotometric Method)
This protocol describes a common method for determining the activity of cytidine deaminase and the inhibitory potential of compounds.
Materials:
-
Recombinant human cytidine deaminase
-
Cytidine (substrate)
-
CDA Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test inhibitors (Tetrahydrouridine, Zebularine, Cedazuridine)
-
Microplate reader capable of measuring absorbance at ~282 nm
Procedure:
-
Prepare a stock solution of the CDA enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitors and the substrate (cytidine).
-
In a 96-well UV-transparent microplate, add the assay buffer, the CDA enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the cytidine substrate to each well.
-
Immediately measure the change in absorbance at 282 nm over time at a constant temperature (e.g., 25°C). The deamination of cytidine to uridine (B1682114) results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[9]
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of CDA inhibitors in combination with gemcitabine.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)[10]
-
Gemcitabine
-
CDA inhibitor (e.g., Tetrahydrouridine)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant pancreatic cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups: Vehicle control, Gemcitabine alone, CDA inhibitor alone, and Gemcitabine + CDA inhibitor.
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or oral administration for a specified number of days).[10]
-
Measure the tumor volume using calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for CDA expression, analysis of gemcitabine metabolites).
-
Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the CDA inhibitor in potentiating the effect of gemcitabine.
Experimental Workflow for CDA Inhibitor Development
The development of a novel cytidine deaminase inhibitor follows a structured preclinical workflow.
Conclusion
This compound, Zebularine, and Cedazuridine are all potent inhibitors of cytidine deaminase with distinct characteristics.
-
Tetrahydrouridine is a well-characterized inhibitor with a long history of use in preclinical and clinical studies.
-
Zebularine exhibits dual functionality as both a CDA inhibitor and a DNA methyltransferase inhibitor, offering a potential multi-pronged therapeutic approach.[11]
-
Cedazuridine is a newer, orally bioavailable inhibitor specifically designed for improved stability and is now part of an FDA-approved combination therapy with decitabine for myelodysplastic syndromes.[8][12]
The choice of inhibitor will depend on the specific research question or therapeutic goal. For researchers investigating the fundamental role of CDA, THU provides a well-established tool. For those exploring combined epigenetic therapies, Zebularine's dual action may be of interest. For clinical development focused on oral drug formulations, the properties of Cedazuridine make it a compelling option. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the subtle but potentially significant differences in their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zebularine | CAS:3690-10-6 | DNA methylation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Tetrahydrouridine on Cytidine Deaminase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydrouridine (B1681287) (THU), a potent inhibitor of cytidine (B196190) deaminase (CDA), with other known inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction to Cytidine Deaminase (CDA) and its Inhibition
Cytidine deaminase is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively.[1] In oncology, CDA plays a critical role in the metabolism and inactivation of several nucleoside analog chemotherapeutic agents, such as cytarabine (B982) and gemcitabine.[1][2] High levels of CDA in tumors can lead to rapid drug degradation, thereby reducing therapeutic efficacy and contributing to drug resistance.[3]
Inhibiting CDA is a key strategy to enhance the bioavailability and therapeutic window of these anticancer drugs. By preventing the deamination of cytidine analogs, CDA inhibitors can increase the half-life and plasma concentration of the active drugs, leading to improved cytotoxic effects against cancer cells.[1][4] One of the most well-characterized CDA inhibitors is Tetrahydrouridine (THU).[3][4]
Comparative Analysis of CDA Inhibitors
This section compares the inhibitory potency of Tetrahydrouridine with other notable CDA inhibitors, namely Zebularine (B1662112) and Cedazuridine.
Quantitative Data on Inhibitor Potency
The following table summarizes the key inhibitory constants (IC50 and Ki) for Tetrahydrouridine and its alternatives. Lower values indicate higher inhibitory potency.
| Inhibitor | Type | Target | IC50 | Ki |
| Tetrahydrouridine (THU) | Competitive Inhibitor | Cytidine Deaminase | 113.0 µM - 152 µM[5][6][7] | Not specified |
| Zebularine | Competitive Inhibitor | Cytidine Deaminase | ~100 µM - 150 µM (cell growth inhibition)[6] | 0.95 µM - 2 µM[7][8] |
| Cedazuridine | Synthetic Nucleoside Analog | Cytidine Deaminase | 0.281 µM[9] | Not specified |
-
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the inhibitory effect of compounds on cytidine deaminase.
Cytidine Deaminase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure CDA activity in biological samples.[5][10]
Principle:
The assay measures the ammonia (B1221849) produced from the deamination of cytidine by CDA. The liberated ammonia reacts with a developer to produce a fluorescent signal, which is proportional to the CDA activity.
Materials:
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Recombinant Cytidine Deaminase (Positive Control)
-
Developer Solution
-
Ammonium Chloride Standard
-
96-well white microplate
-
Fluorometric microplate reader (Ex/Em = 410/470 nm)
-
Tissue homogenizer
-
Test inhibitors (e.g., Tetrahydrouridine)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in CDA Assay Buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Ammonium Chloride Standard in CDA Assay Buffer to generate a standard curve.
-
-
Reaction Setup:
-
Add samples, positive control, and blank controls to the wells of the 96-well plate.
-
For inhibitor validation, pre-incubate the samples with various concentrations of the test inhibitor (e.g., THU) for a specified time.
-
Initiate the reaction by adding the CDA Substrate to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Add the Developer Solution to each well.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence at Ex/Em = 410/470 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of fluorescence versus ammonia concentration.
-
Calculate the CDA activity in the samples based on the standard curve.
-
For inhibitor validation, plot the percentage of CDA inhibition versus the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of CDA inhibitors on cell proliferation, often in combination with a cytidine analog drug.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines with known CDA expression levels
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds: CDA inhibitor (e.g., THU) and a cytidine analog drug (e.g., gemcitabine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the CDA inhibitor alone, the cytidine analog drug alone, or a combination of both.
-
Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value for each treatment condition. A significant decrease in the IC50 of the cytidine analog in the presence of the CDA inhibitor validates the inhibitor's efficacy in sensitizing cells to the drug.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. What are CDA inhibitors and how do they work? [synapse.patsnap.com]
- 2. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. abcam.com [abcam.com]
The Gold Standard: Deuterated Tetrahydrouridine as an Internal Standard for Accurate LC-MS Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tetrahydrouridine (B1681287) (THU), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of deuterated Tetrahydrouridine (d-THU) with alternative internal standards for liquid chromatography-mass spectrometry (LC-MS) applications, supported by experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative LC-MS analysis.[1][2] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] This guide will delve into the practical application and superior performance of deuterated Tetrahydrouridine as an internal standard.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
A study by Chari et al. provides robust validation data for an LC-MS/MS assay for THU using a deuterated internal standard (d-THU).[1] While a direct head-to-head comparison with a structural analog in the same study is unavailable, the principles of internal standard selection and the data from Chari et al. strongly support the superiority of the deuterated form.
A structural analog, a molecule with a similar but not identical chemical structure to the analyte, is a common alternative when a SIL-IS is not available. However, even minor structural differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, potentially compromising the accuracy of quantification.[4]
The following table summarizes the performance of the LC-MS/MS method for THU using a deuterated internal standard, as reported by Chari et al., and presents a hypothetical comparison with a potential structural analog IS.[1] The data for the structural analog is illustrative of potential performance issues based on the known challenges of using non-isotopic internal standards.
| Performance Metric | Deuterated Tetrahydrouridine (d-THU)[1] | Structural Analog IS (Hypothetical) |
| Accuracy (% Bias) | -7.5% to 9.9% | Potentially > ±15% |
| Precision (% CV) | 2.1% to 9.0% | Potentially > 15% |
| Recovery (%) | 92.9% to 119.3% | Variable and may differ from analyte |
| Ion Suppression/Enhancement | Negligible (-17.5% to -0.2%) | May not adequately compensate for analyte |
| Retention Time vs. Analyte | Co-eluting | Different retention time |
Experimental Protocols
The following is a detailed methodology for the quantification of THU in plasma using d-THU as an internal standard, based on the work of Chari et al.[1]
Sample Preparation
-
To a 50 µL plasma sample, add 10 µL of the internal standard working solution (deuterated THU in water).
-
Precipitate proteins by adding 150 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of Tetrahydrouridine, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the LC-MS/MS quantification of Tetrahydrouridine.
Caption: Mechanism of Cytidine Deaminase inhibition by Tetrahydrouridine.
Conclusion
The use of deuterated Tetrahydrouridine as an internal standard provides a robust and reliable method for the quantitative bioanalysis of THU by LC-MS/MS. The experimental data demonstrates excellent accuracy, precision, and recovery, confirming its suitability for regulated drug development and clinical research. While structural analogs may be considered in the absence of a stable isotope-labeled standard, they are prone to introduce variability and compromise data integrity. Therefore, for the highest level of confidence in quantitative results, deuterated Tetrahydrouridine is the recommended internal standard.
References
- 1. Quantitative determination of the cytidine deaminase inhibitor tetrahydrouridine (THU) in mouse plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. What are CDA inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Quantitative Analysis of Tetrahydrouridine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantitative analysis of Tetrahydrouridine (B1681287) (THU) in plasma samples. THU is a potent inhibitor of cytidine (B196190) deaminase (CDA), an enzyme critical in the metabolism of several cytidine analog drugs used in chemotherapy.[1][2] Accurate quantification of THU in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and optimizing drug co-administration strategies. This document details the established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and discusses the potential and limitations of alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action of Tetrahydrouridine
Tetrahydrouridine acts as a transition-state analog of cytidine, the natural substrate for cytidine deaminase. By binding tightly to the active site of CDA, THU effectively inhibits the deamination of cytidine analogs, thereby increasing their plasma concentration and therapeutic efficacy.
Caption: Mechanism of Tetrahydrouridine (THU) Action.
Quantitative Analysis Methods: A Comparative Overview
The selection of an appropriate analytical method for THU quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and cost. LC-MS/MS is currently the most robust and widely used method.
| Feature | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Antigen-antibody binding with enzymatic signal amplification |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) |
| Selectivity | Very High | Moderate | High (can have cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Low | Moderate |
| Development Status for THU | Validated methods available | No established methods found | No commercial kits available |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of THU in plasma due to its high sensitivity and selectivity.[1][2][3]
Experimental Workflow:
Caption: General workflow for LC-MS/MS analysis of THU in plasma.
Detailed Protocol:
-
Sample Preparation:
-
A deuterated form of THU is added as an internal standard to the plasma sample.[1][2]
-
Proteins are precipitated using acetonitrile (B52724).[1][2]
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Performance Characteristics of a Validated LC-MS/MS Method: [1][2][3]
| Parameter | Performance |
| Linearity Range | 0.2 - 50 µg/mL |
| Accuracy | 92.5 - 109.9% |
| Precision (CV%) | 2.1 - 9.0% |
| Recovery | 92.9 - 119.3% |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Currently, there are no established and validated HPLC-UV methods specifically for the quantification of THU in plasma published in peer-reviewed literature. However, based on methods for other nucleoside analogs, a hypothetical protocol can be outlined.[4][5]
Hypothetical Experimental Protocol:
-
Sample Preparation:
-
A solid-phase extraction (SPE) would likely be required to clean up the plasma sample and concentrate the analyte.
-
Alternatively, a liquid-liquid extraction could be employed.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column would be a suitable choice.
-
The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol.
-
-
UV Detection:
-
The detection wavelength would need to be optimized based on the UV absorbance spectrum of THU.
-
Anticipated Challenges and Limitations:
-
Sensitivity: HPLC-UV is generally less sensitive than LC-MS/MS, which could be a significant limitation for pharmacokinetic studies where plasma concentrations of THU may be low.
-
Selectivity: The complex nature of plasma can lead to interfering peaks from endogenous components, potentially compromising the accuracy of quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
There are currently no commercially available ELISA kits for the quantification of Tetrahydrouridine. The development of a competitive ELISA would be a theoretical alternative for high-throughput screening.
Principle of a Competitive ELISA for THU:
-
A known amount of THU is coated onto a microplate.
-
The plasma sample (containing an unknown amount of THU) is mixed with a specific anti-THU antibody and added to the plate.
-
The THU in the sample competes with the coated THU for binding to the antibody.
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A substrate is added, and the resulting color change is inversely proportional to the concentration of THU in the sample.
Potential Advantages:
-
High Throughput: ELISA is well-suited for analyzing a large number of samples simultaneously.
-
No Complex Instrumentation: Does not require expensive chromatography or mass spectrometry equipment.
Potential Challenges:
-
Antibody Development: The primary challenge is the development of a highly specific monoclonal or polyclonal antibody against a small molecule like THU.
-
Cross-Reactivity: The antibody may cross-react with structurally similar endogenous molecules or metabolites, leading to inaccurate results.
Conclusion
For the accurate and reliable quantitative analysis of Tetrahydrouridine in plasma, LC-MS/MS is the unequivocally recommended method . Its superior sensitivity, selectivity, and the availability of validated protocols make it the most suitable choice for pharmacokinetic and clinical studies.
While HPLC-UV presents a more cost-effective alternative, the lack of established methods and its inherent limitations in sensitivity and selectivity for complex biological matrices make it a less viable option at present. The development and validation of a robust HPLC-UV method would be a prerequisite for its application.
An ELISA for THU remains a theoretical possibility. Although it could offer high throughput for large-scale screening, the significant initial investment in developing and validating a specific antibody makes it an impractical choice for most research and clinical settings, especially given the excellent performance of the existing LC-MS/MS methodology.
Researchers and drug development professionals should prioritize the use of validated LC-MS/MS methods for the quantitative analysis of Tetrahydrouridine to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of the cytidine deaminase inhibitor tetrahydrouridine (THU) in mouse plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Advantage of Tetrahydrouridine in DNA Methyltransferase Inhibitor Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetrahydrouridine (THU) in combination with DNA methyltransferase inhibitors (DNMTis) against other DNMTi alternatives. The focus is on the synergistic effects of THU, supported by experimental data, to enhance the therapeutic potential of DNMTis.
Tetrahydrouridine (THU) itself is not a direct inhibitor of DNA methyltransferases. Instead, its primary and most significant advantage lies in its potent inhibition of the enzyme cytidine (B196190) deaminase (CDA). CDA is highly expressed in the gut and liver and is responsible for the rapid degradation of cytidine analog drugs, including the DNMT inhibitor decitabine (B1684300). By inhibiting CDA, THU plays a crucial role in enhancing the therapeutic efficacy of these drugs.
The primary advantage of co-administering THU with a DNMTi like decitabine is the significant improvement in the drug's pharmacokinetic profile. This combination allows for oral administration of decitabine, which is otherwise limited by poor bioavailability due to rapid first-pass metabolism. This oral formulation, exemplified by the combination of decitabine with the CDA inhibitor cedazuridine (B1668773) (functionally analogous to THU), has been shown to be a safe and effective alternative to intravenous (IV) decitabine.[1][2] This offers a considerable improvement in the quality of life for patients, who can undergo treatment at home.
Furthermore, studies have indicated that THU can also exhibit a secondary, CDA-independent mechanism of action by inhibiting cell proliferation through cell cycle regulation.[3][4][5] This suggests a potential for synergistic anti-cancer activity beyond its role as a pharmacokinetic enhancer.
Comparative Performance of DNMTi Therapies
To provide a clear comparison, the following tables summarize key performance data from clinical trials involving different DNMTi regimens. The combination of decitabine and cedazuridine is presented as a surrogate for a THU-decitabine combination due to the availability of extensive clinical trial data for the former and their shared mechanism of CDA inhibition.
Table 1: Efficacy of Oral Decitabine/Cedazuridine vs. IV Decitabine in Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) - ASCERTAIN Trial
| Parameter | Oral Decitabine/Cedazuridine | IV Decitabine |
| Pharmacokinetic Equivalence (AUC ratio) | 98.93% (90% CI 92.66–105.60) | - |
| Overall Response Rate (ORR) | 62% | Not directly compared in this endpoint |
| Median Overall Survival (OS) | ~32 months | Historical controls show variability |
Data sourced from the ASCERTAIN phase 3 study.[1][6]
Table 2: Efficacy of Oral Decitabine/Cedazuridine vs. IV Decitabine in Acute Myeloid Leukemia (AML) - ASCERTAIN Study
| Parameter | Oral Decitabine/Cedazuridine | IV Decitabine |
| Pharmacokinetic Equivalence (AUC ratio) | 99.64% (90% CI 91.23-108.8) | - |
| Complete Response (CR) Rate | 21.8% | Consistent with historical data |
| Composite CR Rate (CR + CRi) | 27.6% | Consistent with historical data |
| Median Overall Survival (OS) | 8.9 months | Consistent with historical data |
Data sourced from the ASCERTAIN study in AML patients.[7][8]
Table 3: Safety Profile of Oral Decitabine/Cedazuridine vs. IV Decitabine (Cycles 1-2 of ASCERTAIN Trial)
| Adverse Event (Grade ≥3) | Oral Decitabine/Cedazuridine | IV Decitabine |
| Thrombocytopenia | 61% | Not specified |
| Neutropenia | 57% | Not specified |
| Anemia | 50% | Not specified |
| Serious Adverse Events | 31% | 18% |
Data sourced from the ASCERTAIN phase 3 study.[1]
Table 4: Comparison of Guadecitabine (B612196) with Azacitidine and Decitabine in Newly Diagnosed AML
| Parameter | Guadecitabine | Treatment Choice (Azacitidine/Decitabine) |
| Complete Response (CR) Rate | 19% | 17% (18% for AZA, 19% for DEC) |
| Median Overall Survival (OS) | 7.1 months | 8.5 months (8.7 for AZA, 8.2 for DEC) |
| Grade ≥3 Adverse Events | 92% | 88% |
Data from a phase 3 study comparing guadecitabine to investigator's treatment choice.[9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is a general guideline for assessing the effect of DNMTis on cancer cell line viability.
-
Cell Seeding: Plate cells (e.g., AML cell lines like HL-60 or U937) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment and stabilization.[11]
-
Drug Treatment: Treat the cells with various concentrations of the DNMTi (e.g., decitabine) with and without a CDA inhibitor (e.g., THU). Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan (B1609692) crystals) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for DNMT1 Expression
This protocol outlines the steps to measure the levels of DNMT1 protein in cells treated with DNMTis.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (e.g., rabbit monoclonal anti-DNMT1) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Decitabine Pharmacokinetic Analysis
This protocol provides a general framework for quantifying decitabine in plasma samples.
-
Sample Preparation: Thaw plasma samples on ice. To 50 µL of plasma, add an internal standard and precipitate proteins with acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a C18 or HILIC column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with formic acid or ammonium (B1175870) formate) to separate decitabine from other plasma components.[15][16][17]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for decitabine and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of decitabine. Quantify the decitabine concentration in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
References
- 1. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral cedazuridine/decitabine offers comparable efficacy and safety to IV decitabine in MDS and CMML, with enhanced QoL opportunities [mds-hub.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Concentration-Dependent Decitabine Effects on Primary NK Cells Viability, Phenotype, and Function in the Absence of Obvious NK Cells Proliferation–Original Article - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASH 2025: Shorter azacitidine regimen safely improves outcomes in lower-risk MDS patients | EurekAlert! [eurekalert.org]
- 6. targetedonc.com [targetedonc.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Oral decitabine/cedazuridine versus intravenous decitabine for acute myeloid leukaemia: A randomised, crossover, registration, pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNMT1 antibody (24206-1-AP) | Proteintech [ptglab.com]
- 14. DNMT1 (D63A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral versus Intravenous Tetrahydrouridine Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral and intravenous administration of Tetrahydrouridine (B1681287) (THU), a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA). By inhibiting CDA, THU plays a crucial role in enhancing the therapeutic efficacy of cytidine analogue drugs, which are susceptible to rapid metabolic inactivation. This document outlines the pharmacokinetic profiles, mechanisms of action, and relevant experimental methodologies to inform preclinical and clinical research decisions.
Pharmacokinetic Profile: A Head-to-Head Comparison
The route of administration significantly influences the pharmacokinetic parameters of Tetrahydrouridine. While intravenous administration ensures immediate and complete bioavailability, oral delivery presents a viable and convenient alternative, albeit with lower systemic exposure.
Table 1: Comparative Pharmacokinetics of Tetrahydrouridine in Preclinical and Clinical Studies
| Parameter | Oral Administration | Intravenous Administration | Species | Reference |
| Bioavailability | ~20% | 100% | Mouse | [1] |
| ~10% | 100% | Human | ||
| Terminal Half-life (t½) | 85 minutes | 73 minutes | Mouse | [1] |
| Not explicitly stated, but plasma concentrations were sustained | ~1 hour | Human | [2] | |
| Peak Plasma Concentration (Cmax) | Plateau of ~10 µg/mL from 0.5-3 h (100 mg/kg) | Not explicitly stated, but concentrations >1 µg/mL sustained for 4 h (100 mg/kg) | Mouse | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | Immediate | Mouse | [1] |
Note: The oral bioavailability of THU, although partial, is sufficient to achieve plasma concentrations necessary for effective inhibition of cytidine deaminase.[1]
Mechanism of Action: Dual-Pronged Cellular Impact
Tetrahydrouridine primarily functions as a competitive inhibitor of cytidine deaminase, thereby preventing the metabolic inactivation of co-administered cytidine analogue chemotherapeutics like decitabine (B1684300) and gemcitabine.[1][3][4] This action significantly enhances the bioavailability and therapeutic window of these drugs.[5][6][7]
Recent studies have also uncovered a secondary, CDA-independent mechanism of action. Tetrahydrouridine has been shown to inhibit cell proliferation by inducing a G1/S phase cell cycle arrest.[3][4][8] This effect is mediated through the suppression of the E2F1 transcription factor.[4]
Caption: Signaling pathways of Tetrahydrouridine.
Experimental Protocols
The following methodologies are representative of studies comparing the oral and intravenous administration of Tetrahydrouridine.
Murine Pharmacokinetic Study
-
Subjects: Male CD2F1 mice.[9]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
Blood Sampling: At specified time points post-administration, mice are euthanized, and blood is collected via cardiac puncture into heparinized syringes.[9]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Tetrahydrouridine are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as AUC, Cmax, Tmax, and half-life.[1]
Caption: Comparative bioavailability study workflow.
Conclusion
The choice between oral and intravenous administration of Tetrahydrouridine will depend on the specific therapeutic context. Intravenous administration offers rapid and complete bioavailability, which may be critical in acute settings. However, the oral route provides a more convenient and patient-friendly option for chronic administration, with demonstrated efficacy in maintaining therapeutic plasma concentrations for cytidine deaminase inhibition. The dual mechanism of action of THU, encompassing both CDA inhibition and direct anti-proliferative effects, warrants further investigation to fully exploit its therapeutic potential in combination with cytidine analogue-based therapies.
References
- 1. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 6. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies - Canada.ca [canada.ca]
- 9. medchemexpress.com [medchemexpress.com]
Validating the CDA-independent anti-proliferative effects of Tetrahydrouridine.
A Comparative Guide for Researchers
Tetrahydrouridine (B1681287) (THU), a well-established inhibitor of cytidine (B196190) deaminase (CDA), demonstrates significant anti-proliferative effects that extend beyond its canonical role in preventing the degradation of cytidine analogues. Emerging evidence reveals a distinct, CDA-independent mechanism by which THU can directly impede cancer cell growth. This guide provides a comprehensive comparison of THU's anti-proliferative capabilities, supported by experimental data, to elucidate its potential as a standalone therapeutic agent.
Comparative Analysis of Anti-Proliferative Efficacy
The anti-proliferative activity of Tetrahydrouridine has been observed in various cancer cell lines, notably in pancreatic and lung carcinomas. A key study by Funamizu et al. (2012) demonstrated that THU's growth-inhibitory effects are not correlated with the expression levels of cytidine deaminase (CDA) in certain cell lines.[1][2][3]
Table 1: Effect of Tetrahydrouridine on Cancer Cell Proliferation
| Cell Line | Cancer Type | CDA Expression | Growth Inhibition by THU |
| MIAPaCa-2 | Pancreatic | Low | Yes |
| H441 | Lung | High | Yes |
| H1299 | Lung | Low | Yes |
| Panc-1 | Pancreatic | High | No |
| BxPC-3 | Pancreatic | High | No |
| H322 | Lung | Low | No |
Data summarized from Funamizu et al., 2012.[1][3]
The data clearly indicates that THU's anti-proliferative effect is cell-line specific and not universally dependent on high CDA expression. In sensitive cell lines like MIAPaCa-2, H441, and H1299, THU administration alone was sufficient to suppress tumor proliferation.[1][3] Further investigation confirmed that the knockdown of CDA using siRNA did not alter the proliferation of these cell lines, reinforcing the CDA-independent nature of THU's action.[1][3][4]
Mechanism of Action: Cell Cycle Arrest
The CDA-independent anti-proliferative effect of THU is attributed to its ability to induce cell cycle arrest. Specifically, THU treatment leads to an accumulation of cells in the G1 phase and a reduction in the S phase of the cell cycle.[1][2][3] This G1/S checkpoint arrest is mediated by the suppression of the E2F1 transcription factor, a key regulator of cell cycle progression.[1][2][3]
Table 2: Impact of Tetrahydrouridine on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase |
| MIAPaCa-2 | Control | 55.2 ± 2.1 | 32.5 ± 1.5 |
| THU | 61.2 ± 1.8 | 26.5 ± 1.3 | |
| H441 | Control | 62.8 ± 2.5 | 28.9 ± 1.9 |
| THU | 68.6 ± 2.1 | 23.1 ± 1.7 | |
| H1299 | Control | 58.7 ± 3.2 | 30.1 ± 2.4 |
| THU | 66.2 ± 2.8 | 22.6 ± 1.9 |
Data represents mean ± SD, summarized from Funamizu et al., 2012.[1]
The significant increase in the G1 population and decrease in the S phase population upon THU treatment underscores its role in halting cell cycle progression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (MIAPaCa-2, H441, H1299, Panc-1, BxPC-3, H322) were seeded in 96-well plates at a density of 2 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with either a vehicle control or varying concentrations of Tetrahydrouridine.
-
Incubation: Cells were incubated for a period of 4 days.
-
Quantification: Cell proliferation was assessed daily using a colorimetric assay (e.g., MTS or WST-1 assay). The absorbance was measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cells were cultured in 6-well plates and treated with THU or a vehicle control for 72 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
siRNA-mediated Knockdown of CDA
-
Transfection: Cells were transfected with either a non-targeting control siRNA or a specific siRNA targeting cytidine deaminase (CDA) using a suitable transfection reagent.
-
Incubation: Cells were incubated for 48-72 hours to allow for CDA knockdown.
-
Verification of Knockdown: The efficiency of CDA knockdown was confirmed by real-time PCR or Western blotting.
-
Functional Assays: Following confirmation of knockdown, cell proliferation assays were performed as described above to assess the impact of CDA silencing on the anti-proliferative effects of THU.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CDA-Dependent pathway and THU's inhibitory role.
Caption: THU's CDA-independent anti-proliferative mechanism.
Alternative CDA Inhibitors
While THU is a potent and well-characterized CDA inhibitor, other molecules have been developed with similar functions. One such example is cedazuridine , which is used in combination with decitabine (B1684300) to improve its oral bioavailability.[5] Another study explored fluorinated THU derivatives, which showed enhanced acid stability and improved pharmacokinetic profiles compared to THU.[6] These alternatives primarily focus on the CDA-inhibitory function to be used as pharmacoenhancers for drugs susceptible to CDA-mediated metabolism.[6] However, the direct, CDA-independent anti-proliferative effects, as demonstrated by THU, represent a unique and promising area for further research and drug development.
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 2. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydrouridine (THU): A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Tetrahydrouridine's (THU) efficacy in various cancer cell lines. It objectively compares its performance with an alternative cytidine (B196190) deaminase (CDA) inhibitor, zebularine (B1662112), and presents supporting experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
I. Comparative Efficacy of Tetrahydrouridine and Alternatives
Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme that degrades cytidine analogues used in chemotherapy, such as gemcitabine (B846) and decitabine. By inhibiting CDA, THU enhances the bioavailability and therapeutic efficacy of these anticancer agents.[1] However, recent studies have unveiled a dual mechanism of action for THU, demonstrating its ability to inhibit cancer cell proliferation independently of its role as a CDA inhibitor.
This guide focuses on this CDA-independent activity of THU and compares its efficacy with zebularine, another well-characterized CDA inhibitor that also exhibits direct anticancer properties.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for THU and zebularine in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Tetrahydrouridine (THU) | |||
| Cancer Cell Line | Cancer Type | Observed Effect | IC50 |
| MIAPaCa-2 | Pancreatic Carcinoma | Significant growth inhibition | Not explicitly reported, but significant reduction in cell growth observed with 100 µM THU[2] |
| H441 | Lung Carcinoma | Significant growth inhibition | Not explicitly reported, but significant reduction in cell growth observed with 100 µM THU[2] |
| H1299 | Lung Carcinoma | Significant growth inhibition | Not explicitly reported, but significant reduction in cell growth observed with 100 µM THU[2] |
| Panc-1 | Pancreatic Carcinoma | No significant growth inhibition | > 100 µM[2] |
| BxPC-3 | Pancreatic Carcinoma | No significant growth inhibition | > 100 µM[2] |
| H322 | Lung Carcinoma | No significant growth inhibition | > 100 µM[2] |
| Zebularine | |||
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 96 | ~100[3][4] |
| MCF-7 | Breast Cancer | 96 | ~150[3][4] |
| PLC/PRF5 | Hepatocellular Carcinoma | 24/48 (mean) | ~74.65[5] |
| PA-TU-8902 | Pancreatic Cancer | 24/48 (mean) | ~98.82[5] |
| HCCLM3 | Hepatocellular Carcinoma | Not Specified | See original publication for details[1] |
| MHCC97H | Hepatocellular Carcinoma | Not Specified | See original publication for details[1] |
| MHCC97L | Hepatocellular Carcinoma | Not Specified | See original publication for details[1] |
| SK-Hep 1 | Hepatocellular Carcinoma | 24 | See original publication for details[6] |
| SW620 | Colorectal Cancer | 24 | See original publication for details[6] |
| PaCa-44 | Pancreatic Cancer | 24 | See original publication for details[6] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Tetrahydrouridine (THU) or Zebularine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., THU or zebularine) for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology described for analyzing the effects of THU on the cell cycle.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Tetrahydrouridine (THU)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of THU (e.g., 100 µM) for 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
III. Signaling Pathways and Experimental Workflows
THU's CDA-Independent Mechanism of Action
THU has been shown to inhibit cell proliferation by inducing a G1 phase cell cycle arrest.[8] This effect is mediated through the suppression of the E2F1 transcription factor, a key regulator of the G1/S transition.[8][9] The precise upstream signaling cascade leading to E2F1 downregulation by THU is an area of ongoing investigation.
Caption: Proposed CDA-independent signaling pathway of Tetrahydrouridine.
Experimental Workflow for Comparative Efficacy Analysis
The following diagram outlines the logical workflow for a comprehensive comparative study of THU and other CDA inhibitors.
Caption: Workflow for comparing the efficacy of cytidine deaminase inhibitors.
References
- 1. Effect of Zebularine on Apoptotic Pathways in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 3. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Zebularine on p16INK4a, p14ARF, p15INK4b, and DNA Methyltransferase 1 Gene Expression, Cell Growth Inhibition, and Apoptosis Induction in Human Hepatocellular Carcinoma PLC/PRF5 and Pancreatic Cancer PA-TU-8902 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Zebularine in Comparison to Trichostatin A on the Intrinsic and Extrinsic Apoptotic Pathway, Cell Viability, and Apoptosis in Hepatocellular Carcinoma SK-Hep 1, Human Colorectal Cancer SW620, and Human Pancreatic Cancer PaCa-44 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Tetrahydrouridine (THU) inhibits E2F1 at the protein level which is associated with the G1/S transition. - Public Library of Science - Figshare [plos.figshare.com]
Confirming the S-phase specific action of Tetrahydrouridine in cell cycle analysis.
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[1][2][3] While extensively studied for its ability to enhance the efficacy of cytidine analogue chemotherapeutics by preventing their degradation, recent evidence has illuminated a direct role for THU in cell cycle regulation, independent of its CDA inhibitory function.[1][3] This guide provides a comparative analysis of THU's S-phase specific action, supported by experimental data, and positions it against other common cell cycle synchronization agents.
Performance Comparison: Tetrahydrouridine vs. Standard Synchronization Agents
The efficacy of a cell cycle synchronization agent is determined by its ability to arrest a significant population of cells in a specific phase of the cell cycle with minimal off-target effects. The following table summarizes the performance of Tetrahydrouridine in comparison to two widely used S-phase synchronization agents: Hydroxyurea (HU) and Double Thymidine (B127349) Block (DTB).
| Agent | Mechanism of Action | Target Cell Phase | Efficacy (Reported Cell Population in Target Phase) | Potential Off-Target Effects |
| Tetrahydrouridine (THU) | Suppression of E2F1 protein expression.[1][4] | G1/S Transition | Induces a significant decrease in the S-phase population. For example, a reduction of 6.0% in MIAPaCa-2, 5.8% in H441, and 7.5% in H1299 cells has been observed.[1][2] | Minimal toxicity and off-target effects have been documented in clinical use.[5] |
| Hydroxyurea (HU) | Inhibition of ribonucleotide reductase, leading to dNTP depletion and DNA synthesis inhibition.[6][7] | Late G1/Early S Phase | Can achieve a high degree of synchronization, with some studies reporting over 80% of cells in the G1 phase and around 10% in the S phase in cell lines like MDA-MB-453.[8] | Can induce DNA damage, oxidative stress, and replication stress.[7][9][10][11][12][13] |
| Double Thymidine Block (DTB) | Excess thymidine disrupts the dNTP pool, inhibiting DNA synthesis.[14][15] | G1/S Boundary/Early S Phase | Highly effective, with reports of nearly 100% of HeLa cells arrested at the G1/S boundary[16] and 57% of mESCs in the G1 phase.[17] | May alter chromatin structure and gene expression profiles.[17] |
Experimental Protocols
Confirming the S-Phase Specific Action of Tetrahydrouridine
This protocol outlines the key steps to verify the effect of THU on the cell cycle using flow cytometry.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., MIAPaCa-2, H441, or H1299) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat the cells with a predetermined concentration of Tetrahydrouridine (e.g., 100 µM) for a specified duration (e.g., 72 hours). Include an untreated control group.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695), adding it dropwise while gently vortexing to prevent clumping.
-
Incubate the cells in ethanol for at least 2 hours at -20°C.
3. Propidium Iodide (PI) Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Compare the percentage of cells in the G1, S, and G2/M phases between the THU-treated and control groups.
Visualizing the Mechanism and Workflow
To better understand the molecular basis of THU's action and the experimental process, the following diagrams are provided.
Caption: E2F1 Signaling Pathway in G1/S Transition and THU's Point of Intervention.
Caption: Experimental Workflow for Cell Cycle Analysis with Tetrahydrouridine.
References
- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]
- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 11. Hydroxyurea induces hydroxyl radical-mediated cell death in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Cell synchronization - Wikipedia [en.wikipedia.org]
- 15. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Evaluating the synergistic effects of Tetrahydrouridine with various chemotherapeutic agents.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Tetrahydrouridine with Chemotherapeutic Agents.
Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA), a key player in the metabolism and inactivation of several cytidine analogue chemotherapeutic agents. By blocking CDA, THU effectively increases the bioavailability and therapeutic window of these drugs, leading to enhanced anti-tumor activity. This guide provides a comparative overview of the synergistic effects of THU with two prominent chemotherapeutic agents: decitabine (B1684300) and gemcitabine (B846), supported by experimental data and detailed protocols.
I. Synergistic Effects with Decitabine in Hematological Malignancies
Decitabine, a hypomethylating agent, is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its efficacy is often limited by rapid degradation by CDA, which is highly expressed in the liver and intestines. The co-administration of THU with decitabine has been shown to overcome this limitation, leading to improved clinical outcomes.
Quantitative Data Summary: In Vitro and In Vivo Efficacy
Table 1: Preclinical and Clinical Observations of THU/Decitabine Synergy
| Parameter | Chemotherapeutic Agent | Cancer Type | Key Findings | Reference(s) |
| Clinical Response | Decitabine | Relapsed/Refractory Lymphoid Malignancies | Subjective and objective clinical improvements observed in 4 of 7 patients treated with oral THU (~10 mg/kg) and decitabine (~0.2 mg/kg). | [1] |
| In Vivo Efficacy | Decitabine | Acute Myeloid Leukemia (AML) Xenograft | Sequential treatment with decitabine and cytarabine (B982) (another cytidine analog) was more effective in reducing tumor burden than cytarabine alone, suggesting a priming effect of decitabine. | [2] |
| Pharmacokinetics | Decitabine | - | Co-administration of THU with oral decitabine leads to comparable pharmacokinetics to intravenous decitabine infusion. |
II. Synergistic Effects with Gemcitabine in Solid Tumors
Gemcitabine is a widely used chemotherapeutic for various solid tumors, including pancreatic and non-small cell lung cancer. Resistance to gemcitabine is a significant clinical challenge, and high CDA expression has been implicated as a contributing factor. THU has been shown to enhance gemcitabine's efficacy, not only by inhibiting CDA but also through a secondary, independent mechanism of action.
Quantitative Data Summary: In Vitro and In Vivo Efficacy
Studies have demonstrated that THU can significantly increase the sensitivity of cancer cell lines to gemcitabine, even in those with low CDA expression. This suggests that THU possesses intrinsic anti-proliferative properties.
Table 2: In Vitro Efficacy of Gemcitabine in Combination with Tetrahydrouridine in Pancreatic and Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Gemcitabine (µM) | IC50 Gemcitabine + 100 µM THU (µM) | Fold Increase in Sensitivity |
| BxPC-3 | Pancreatic | 0.04 ± 0.005 | 0.019 ± 0.003 | ~2.1 |
| H441 | Lung | 0.18 ± 0.02 | 0.041 ± 0.005 | ~4.4 |
| MIAPaCa-2 | Pancreatic | 1.2 ± 0.15 | 0.55 ± 0.07 | ~2.2 |
| H1299 | Lung | 0.08 ± 0.01 | 0.035 ± 0.004 | ~2.3 |
Table 3: In Vivo Tumor Growth Inhibition with Gemcitabine in a Pancreatic Cancer Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference(s) |
| Untreated Control | ~60 | ~450 | - | [3] |
| Gemcitabine (125 mg/kg) | ~60 | ~150 | ~67% | [3] |
| Gemcitabine (100 mg/kg) | ~250 | Stable disease for >50 days | Significant growth delay | |
| Gemcitabine (100 mg/kg) | ~200 | Significant reduction | - | [4] |
Note: While these studies demonstrate the in vivo efficacy of gemcitabine, a direct comparison with a THU combination group was not available in the reviewed literature. The synergistic effects observed in vitro strongly suggest that the combination would result in enhanced tumor growth inhibition.
III. Signaling Pathways and Mechanisms of Action
The primary mechanism of THU's synergistic effect is the inhibition of cytidine deaminase, preventing the degradation of chemotherapeutic agents like decitabine and gemcitabine. However, research has unveiled a secondary, CDA-independent mechanism for THU. It has been shown to suppress the E2F1 transcription factor at the protein level, leading to cell cycle arrest at the G1/S checkpoint.
References
- 1. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Quantification of Active Decitabine-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydrouridine Dihydrate: A Step-by-Step Guide
For Immediate Reference: Treat Tetrahydrouridine Dihydrate as a Hazardous Chemical Waste. Disposal must comply with all applicable local, state, and federal regulations. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that all appropriate personal protective equipment is worn. The substance is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be worn.[1][2] |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard procedure for the disposal of unwanted this compound and its containers.
Step 1: Waste Identification and Segregation
-
Identify Waste: All unused or expired this compound, as well as any materials significantly contaminated with it (e.g., weighing boats, pipette tips, contaminated absorbent pads), must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other incompatible chemical waste. Keep it in its own designated waste container.
Step 2: Waste Container and Labeling
-
Select an Appropriate Container: Use a chemically resistant, sealable container for collecting the waste. The original product container, if empty, can be used, but the label must be defaced or marked as "WASTE". For other contaminated materials, a new, clean container is recommended.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and quantity of the waste. Check with your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.
Step 3: Storage of Chemical Waste
-
Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials.
-
Follow Storage Conditions: Recommended storage for the pure chemical is at -20°C.[1][3] While waste may not require such stringent temperature control, it should be stored in a cool, dry place away from direct sunlight and heat sources.[1]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any required paperwork or online forms.
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the sink.[4] It may be harmful to aquatic life.[2]
Accidental Spill and Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE as outlined in Section 1.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain it.[1]
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, especially if it is a large spill or has reached a drain.
Quantitative Data
No specific quantitative limits for disposal (e.g., concentration thresholds for drain disposal or specific reportable quantities for spills) were found in the reviewed Safety Data Sheets. Always consult with your local EHS for guidance on reportable quantities and disposal limits.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Tetrahydrouridine Dihydrate
This document provides immediate safety, handling, and disposal protocols for Tetrahydrouridine dihydrate, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a potent inhibitor of cytidine (B196190) deaminase (CDA).[1][2] While some safety data sheets (SDS) classify the substance as not hazardous according to the Globally Harmonized System (GHS), others indicate potential hazards.[3] One supplier classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4] Given the conflicting information, it is prudent to handle this compound with care, adhering to standard laboratory safety practices.
NFPA Ratings (scale 0-4): [3]
-
Health: 0
-
Fire: 0
-
Reactivity: 0
HMIS-ratings (scale 0-4): [3]
-
Health: 0
-
Fire: 0
-
Reactivity: 0
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure personal safety.
| Protection Type | Equipment | Rationale and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4][5][6] | To prevent eye contact with the powder or solutions. |
| Skin Protection | Impermeable and resistant gloves (e.g., nitrile).[3][6] Protective clothing, such as a lab coat, is also necessary.[4][5][6] | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[6] Wash hands thoroughly after handling.[4][7] |
| Respiratory Protection | Not generally required under normal handling conditions.[3][6] If dust is generated or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[5][7] | Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the powder.[4][5] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₆ (anhydrous)[3][8] |
| Molecular Weight | 248.23 g/mol (anhydrous)[3][8] |
| Physical State | Solid[3] |
| Storage Temperature | Powder: -20°C[2][5][9] |
| Solubility | Soluble in water (100 mg/mL) and DMSO (100 mg/mL).[9] |
Standard Operating Procedures
4.1. Handling and Storage
-
Handling: Avoid creating dust when working with the solid form.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[4][6] Ensure adequate ventilation.[4][5]
-
Storage: Store the container tightly closed in a dry, well-ventilated place.[4][7] For long-term storage, keep the powder at -20°C.[2][5][9] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10]
4.2. First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician if symptoms persist.[3][4][5] |
| Skin Contact | Wash the affected area with soap and water.[5] Remove contaminated clothing and wash it before reuse.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do so.[4] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor if symptoms persist.[3][4][5] |
4.3. Accidental Release (Spill) Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
References
- 1. Tetrahydrouridine (dihydrate) - MedChem Express [bioscience.co.uk]
- 2. This compound | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Tetrahydrouridine | C9H16N2O6 | CID 29243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
